Fructose 1-phosphate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3,5-8,10-11H,1-2H2,(H2,12,13,14)/t3-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLLSNQJRLJIGT-UYFOZJQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20891553 | |
| Record name | Fructose 1-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20891553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15978-08-2 | |
| Record name | Fructose 1-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15978-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fructose-1-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015978082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Fructose, 1-(dihydrogen phosphate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fructose 1-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20891553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-fructose 1-(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.451 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fructose 1-phosphate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J82727ADC8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Role of Fructose 1-Phosphate in Cellular Metabolism
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fructose 1-phosphate (F1P) is a pivotal intermediate in the metabolism of dietary fructose. Primarily generated in the liver, kidneys, and small intestine, F1P stands at a critical metabolic crossroads, influencing glycolysis, gluconeogenesis, and lipogenesis.[1][2] Unlike glucose metabolism, which is tightly regulated by feedback mechanisms, the pathway involving F1P can rapidly proceed, leading to significant downstream effects.[3][4] Dysregulation of F1P metabolism is central to the pathophysiology of hereditary fructose intolerance (HFI) and is increasingly implicated in the development of non-alcoholic fatty liver disease (NAFLD).[5][6][7][8][9] This document provides an in-depth examination of the synthesis, catabolism, and regulatory functions of F1P, presents relevant quantitative data, details key experimental protocols, and visualizes the associated metabolic pathways.
The Central Pathway: Fructolysis
Fructose metabolism, often termed "fructolysis," occurs predominantly in the liver due to the high expression of specific enzymes.[10][11] This pathway rapidly converts fructose into intermediates that can enter the central glycolytic and gluconeogenic pathways.[1][12]
Synthesis of this compound
Upon entering hepatocytes, fructose is swiftly phosphorylated at the one-position by the enzyme fructokinase , also known as ketohexokinase (KHK).[4][13][14]
-
Reaction: Fructose + ATP → this compound + ADP
Fructokinase has a high Vmax and is not subject to feedback inhibition, leading to the rapid conversion of intracellular fructose to F1P and a concurrent consumption of adenosine triphosphate (ATP).[1][4][15] This unregulated step can lead to a significant depletion of intracellular ATP.[15][16][17]
Catabolism of this compound
This compound is then cleaved by aldolase B into two triose-carbon intermediates:[13][18][19][20]
-
Reaction: this compound ⇌ Dihydroxyacetone Phosphate (DHAP) + Glyceraldehyde
DHAP can directly enter glycolysis or gluconeogenesis.[1] Glyceraldehyde requires phosphorylation by triose kinase to form glyceraldehyde 3-phosphate (G3P), another glycolytic intermediate.[1][10][15]
-
Reaction: Glyceraldehyde + ATP → Glyceraldehyde 3-Phosphate + ADP
Because this pathway bypasses the primary rate-limiting step of glycolysis catalyzed by phosphofructokinase-1 (PFK-1), the metabolism of fructose to triose phosphates is significantly more rapid than that of glucose.[4][8][9][16]
Regulatory Roles of this compound
Beyond being a simple metabolic intermediate, F1P functions as a critical signaling molecule, exerting allosteric control over several key enzymes.
-
Glucokinase (Hexokinase IV): In the liver, F1P promotes the release of glucokinase from its inhibitory binding partner, the glucokinase regulatory protein (GKRP), within the nucleus. This allows glucokinase to translocate to the cytosol and phosphorylate glucose, thereby stimulating glucose uptake and glycolysis.[15]
-
Pyruvate Kinase: F1P allosterically activates pyruvate kinase, the enzyme catalyzing the final step of glycolysis.[14] This contributes to the increased production of pyruvate and subsequently lactate following fructose ingestion.
-
Glycogen Phosphorylase: F1P acts as an allosteric inhibitor of hepatic glycogen phosphorylase, the enzyme responsible for glycogenolysis.[14][16] This inhibition impairs the breakdown of glycogen to release glucose.
-
AMP Deaminase: The rapid phosphorylation of fructose to F1P can deplete intracellular phosphate stores. This phosphate trapping activates AMP deaminase, which converts AMP to inosine monophosphate (IMP), ultimately leading to increased uric acid production.[5][14]
Pathophysiological Implications
The accumulation or rapid flux of F1P is central to several metabolic disorders.
Hereditary Fructose Intolerance (HFI)
HFI is an autosomal recessive disorder caused by mutations in the ALDOB gene, leading to a deficiency in aldolase B activity.[6][18][19][21][22] Ingestion of fructose by affected individuals leads to a massive accumulation of F1P in hepatocytes and renal tubular cells.[6][19][23]
The consequences of this metabolic block are severe:
-
Phosphate Sequestration: The buildup of F1P traps inorganic phosphate, leading to a depletion of the cellular phosphate pool.[13][16][22]
-
ATP Depletion: The lack of available phosphate impairs mitochondrial oxidative phosphorylation and ATP regeneration, causing a dramatic drop in cellular ATP levels.[5][16][24]
-
Inhibition of Glycogenolysis and Gluconeogenesis: Accumulated F1P inhibits glycogen phosphorylase, and the overall disruption of energy balance inhibits gluconeogenesis.[5][18][23] This leads to severe hypoglycemia following fructose intake.[16][18]
-
Hyperuricemia: ATP depletion leads to the degradation of adenine nucleotides, increasing uric acid production.[6][16][21]
-
Cellular Injury: The profound energy deficit can lead to hepatocyte and renal cell damage, resulting in liver and kidney dysfunction.[16][19]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. minams.edu.pk [minams.edu.pk]
- 3. Fructose and the liver: Exploring the biochemistry and health implications - Sugar Nutrition Resource Centre [sugarnutritionresource.org]
- 4. pharmacy180.com [pharmacy180.com]
- 5. mdpi.com [mdpi.com]
- 6. grokipedia.com [grokipedia.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Fructose and Non-Alcoholic Steatohepatitis [frontiersin.org]
- 9. Fructose and Non-Alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fructose Metabolism from a Functional Perspective: Implications for Athletes - Gatorade Sports Science Institute [gssiweb.org]
- 11. gssiweb.org [gssiweb.org]
- 12. Aldolase B - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fructose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 16. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Higher Dietary Fructose Is Associated with Impaired Hepatic ATP Homeostasis in Obese Individuals with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fructose-1-Phosphate Aldolase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. ALDOB gene: MedlinePlus Genetics [medlineplus.gov]
- 20. ALDOB | Rupa Health [rupahealth.com]
- 21. wjgnet.com [wjgnet.com]
- 22. Hereditary Fructose Intolerance - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Hereditary Fructose Intolerance Diagnosed in Adulthood [gutnliver.org]
- 24. rupress.org [rupress.org]
Fructose 1-Phosphate: A Pivotal Signaling Molecule in Metabolic Regulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fructose 1-phosphate (F1P) has emerged as a critical signaling molecule in the intricate network of metabolic regulation, extending its role beyond that of a mere metabolic intermediate. Predominantly generated in the liver from dietary fructose, F1P acts as a potent allosteric regulator and signaling molecule, orchestrating profound shifts in glucose and lipid metabolism. This technical guide provides a comprehensive overview of the multifaceted roles of F1P, detailing its interactions with key regulatory proteins, its influence on enzymatic activities, and its impact on transcriptional programs that govern metabolic homeostasis. Particular focus is placed on its well-established role in the regulation of glucokinase, its contribution to the activation of enzymes in glycolysis and glycogenesis, and its intricate relationship with the transcription factor ChREBP, which drives de novo lipogenesis. This document summarizes key quantitative data, provides detailed experimental protocols for studying F1P signaling, and presents visual diagrams of the core signaling pathways and experimental workflows to facilitate a deeper understanding of this pivotal metabolic regulator.
Introduction
The rising consumption of fructose in the Western diet has been linked to a surge in metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), insulin resistance, and obesity.[1] While fructose has long been understood as a readily metabolizable energy source, recent research has illuminated the critical signaling functions of its primary hepatic metabolite, this compound (F1P).[2][3] Upon ingestion, fructose is rapidly taken up by the liver and phosphorylated by ketohexokinase (fructokinase) to F1P.[4] This rapid conversion, which bypasses the main rate-limiting step of glycolysis, leads to a significant accumulation of intracellular F1P, allowing it to function as a key signaling molecule.[4][5]
This guide will delve into the core mechanisms by which F1P exerts its regulatory effects, providing researchers and drug development professionals with a foundational understanding of its significance in metabolic health and disease.
Core Signaling Pathways Involving this compound
F1P's signaling functions are primarily mediated through its allosteric regulation of key metabolic enzymes and its influence on transcriptional regulators.
Regulation of Glucokinase Activity
One of the most well-characterized roles of F1P is its regulation of glucokinase (GK), the primary enzyme responsible for glucose phosphorylation in the liver.[6] In the fasting state, GK is sequestered in the nucleus in an inactive complex with the glucokinase regulatory protein (GKRP).[6] Fructose 6-phosphate (F6P), a glycolytic intermediate, promotes the binding of GKRP to GK, thus inhibiting its activity.[6] F1P acts as a potent antagonist to this inhibition. By binding to GKRP, F1P induces a conformational change that leads to the dissociation of the GK-GKRP complex.[6][7] This releases active GK into the cytoplasm, thereby stimulating glucose phosphorylation and subsequent glucose uptake and metabolism.[6] This mechanism positions F1P as a key signal of fructose availability that promotes hepatic glucose disposal.
Activation of Pyruvate Kinase
F1P can also allosterically activate liver pyruvate kinase (L-PK), a key regulatory enzyme in the glycolytic pathway.[8] Pyruvate kinase catalyzes the final, irreversible step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate. The activation of L-PK by F1P further enhances the glycolytic flux initiated by the activation of glucokinase, thereby promoting the conversion of glucose-derived carbons into pyruvate.[8]
Promotion of Glycogen Synthesis
F1P contributes to the replenishment of hepatic glycogen stores through multiple mechanisms. It promotes the activation of glycogen synthase, the key enzyme in glycogen synthesis, by increasing its affinity for its substrate, UDP-glucose.[9] Additionally, F1P can inhibit glycogen phosphorylase, the enzyme responsible for glycogen breakdown. This dual action of promoting synthesis and inhibiting degradation leads to a net increase in glycogen storage.[9]
Stimulation of De Novo Lipogenesis via ChREBP
A crucial aspect of F1P signaling is its role in promoting de novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors.[1] F1P, along with other carbohydrate metabolites, activates the carbohydrate response element-binding protein (ChREBP), a master transcriptional regulator of glycolytic and lipogenic genes.[10][11] Activated ChREBP translocates to the nucleus and induces the expression of genes encoding key enzymes in glycolysis and lipogenesis, such as liver pyruvate kinase (L-PK), acetyl-CoA carboxylase (ACC), and fatty acid synthase (FAS).[1][12] This transcriptional reprogramming shifts hepatic metabolism towards the synthesis and storage of triglycerides, a hallmark of fructose-induced metabolic dysfunction.
Quantitative Data on F1P Signaling
The following tables summarize key quantitative data from the literature regarding the interactions and effects of F1P.
Table 1: Kinetic Parameters of F1P Interaction with GKRP and Glucokinase
| Parameter | Value | Species | Conditions | Reference |
| GKRP-GCK Interaction | ||||
| Intrinsic Dissociation Constant (Kd) of GKRP for GCK (in the absence of F6P) | 32 µM | Human | In vitro | [7] |
| Intrinsic Dissociation Constant (Kd) of GKRP for GCK (in the presence of F6P) | 0.21 µM | Human | In vitro | [7] |
| Effect of F1P on GKRP-GCK Interaction | ||||
| F1P concentration to counteract GKRP inhibition | > 0.05 mM | Rat | In the presence of 0.05 mM F6P | [13] |
| Glucokinase Activity | ||||
| Increase in Glucokinase Activity by F1P | 20-30% | Rat | Pancreatic islets, in the presence of G6P and F6P | [14] |
Table 2: Intracellular Concentrations of F1P in Hepatocytes
| Condition | F1P Concentration | Species | Notes | Reference |
| Basal (glucose only) | Below detection limit (25 pmol/mg protein) | Rat | Isolated hepatocytes | [15] |
| After Fructose (0.05-1 mM) | Concentration-dependent increase | Rat | Isolated hepatocytes, transient increase | [15] |
| After Fructose (10 mM) | Up to 8.7 µmol/g of liver | Rat | Perfused liver, within 10 minutes | [5] |
| After Fructose (200 mg/kg) | 4.9 mmol/L | Human | In vivo, within 3 minutes | [2] |
| Basal | 20 nmol/g liver | Rat | In vivo | [13] |
| After Sorbitol Infusion | 70 nmol/g liver | Rat | In vivo | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study F1P signaling.
Measurement of Intracellular this compound
Objective: To quantify the intracellular concentration of F1P in hepatocytes following fructose treatment.
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) is a sensitive and specific method for quantifying sugar phosphates.[16][17]
-
Cell Culture and Treatment:
-
Culture primary hepatocytes or a suitable liver cell line (e.g., HepG2) to confluence.
-
Incubate the cells with varying concentrations of fructose (e.g., 0, 1, 5, 10 mM) for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the culture plate.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
LC-MS Analysis:
-
Separate the sugar phosphates using a suitable chromatography column (e.g., a Phenomenex Luna NH2 column).[16]
-
Use a mobile phase gradient, for example, 5 mM triethylamine acetate buffer/acetonitrile (80:20) v/v in a linear pH gradient.[16]
-
Detect and quantify F1P using a mass spectrometer in negative ion mode, monitoring for the specific mass-to-charge ratio (m/z) of the F1P anion (m/z = 259).[16]
-
Generate a standard curve using known concentrations of F1P to quantify the absolute concentration in the samples.
-
Glucokinase Activity Assay
Objective: To measure the activity of glucokinase in the presence and absence of F1P and GKRP.
Methodology: A coupled-enzyme spectrophotometric or fluorometric assay is commonly used.[18][19]
-
Principle: Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm or fluorescence (Ex/Em = 535/587 nm).[18][19]
-
Reagents:
-
Assay Buffer (e.g., 75 mM Tris-HCl, pH 9.0)
-
Magnesium Chloride (MgCl₂)
-
ATP
-
Glucose
-
NADP+
-
G6PDH
-
Purified Glucokinase
-
Purified Glucokinase Regulatory Protein (GKRP)
-
This compound (F1P)
-
Fructose 6-Phosphate (F6P)
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, MgCl₂, ATP, glucose, NADP+, and G6PDH.
-
In separate wells of a microplate, add purified glucokinase.
-
To test the effect of GKRP, add a pre-determined concentration of GKRP and F6P to the wells.
-
To test the effect of F1P, add varying concentrations of F1P to the wells containing GK, GKRP, and F6P.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Immediately measure the change in absorbance at 340 nm or fluorescence over time using a microplate reader.
-
Calculate the rate of the reaction (Vmax) from the linear portion of the curve.
-
De Novo Lipogenesis Assay
Objective: To measure the rate of de novo lipogenesis in hepatocytes in response to fructose treatment.
Methodology: The incorporation of stable isotope-labeled precursors into newly synthesized fatty acids is a gold-standard method.[12]
-
Principle: Cells are incubated with a labeled substrate, such as ¹³C-fructose or ¹³C-acetate. The labeled carbons are incorporated into acetyl-CoA and subsequently into newly synthesized fatty acids. The enrichment of the label in the fatty acid pool is measured by mass spectrometry.[12]
-
Procedure:
-
Culture hepatocytes and treat with unlabeled fructose as a control or ¹³C-labeled fructose. Alternatively, provide a general carbon source and trace with ¹³C-acetate.
-
After the incubation period, harvest the cells and extract total lipids using a method like the Folch extraction.
-
Saponify the lipid extract to release fatty acids.
-
Derivatize the fatty acids (e.g., to fatty acid methyl esters) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Analyze the samples by GC-MS to determine the isotopic enrichment in specific fatty acids (e.g., palmitate).
-
Calculate the fractional contribution of de novo lipogenesis to the total fatty acid pool based on the isotopic enrichment.
-
Conclusion and Future Directions
This compound is a potent signaling molecule that plays a central role in hepatic metabolic regulation. Its ability to relieve the inhibition of glucokinase, activate key glycolytic and glycogenic enzymes, and stimulate de novo lipogenesis through ChREBP activation underscores its importance in orchestrating the metabolic response to fructose ingestion. The accumulation of F1P serves as a powerful signal of carbohydrate abundance, driving the liver to store energy in the form of glycogen and triglycerides.
While significant progress has been made in elucidating the signaling roles of F1P, several areas warrant further investigation. The precise molecular mechanisms by which F1P modulates the activity of various enzymes and transcription factors, beyond the well-studied GKRP interaction, require deeper exploration. Furthermore, understanding the interplay between F1P signaling and other metabolic pathways, such as insulin signaling and inflammatory responses, is crucial for a complete picture of its physiological and pathophysiological roles.
For drug development professionals, the F1P signaling pathway presents a promising target for therapeutic intervention in metabolic diseases. Inhibitors of ketohexokinase, the enzyme that produces F1P, are already in clinical development for the treatment of NAFLD and other metabolic disorders. A thorough understanding of the downstream effects of F1P is essential for the development of novel therapeutic strategies that can selectively modulate its signaling functions to restore metabolic homeostasis. This in-depth guide provides a solid foundation for researchers and clinicians working to unravel the complexities of fructose metabolism and its impact on human health.
References
- 1. researchgate.net [researchgate.net]
- 2. Changes of liver metabolite concentrations in adults with disorders of fructose metabolism after intravenous fructose by 31P magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fructose-1,6-bisphosphate-activated pyruvate kinase from Escherichia coli. Nature of bonds involved in the allosteric mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cause of hepatic accumulation of this compound on fructose loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The regulatory protein of liver glucokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic Basis of Carbohydrate-Mediated Inhibition of Human Glucokinase by the Glucokinase Regulatory Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyruvate kinase - Wikipedia [en.wikipedia.org]
- 9. Effect of this compound on the activation of liver glycogen synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caloriecontrol.org [caloriecontrol.org]
- 11. ChREBP regulates fructose-induced glucose production independently of insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of glucokinase by a fructose-1-phosphate-sensitive protein in pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound and the regulation of glucokinase activity in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. abcam.cn [abcam.cn]
An In-depth Technical Guide to the Discovery and History of Fructose 1-Phosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fructose 1-phosphate (F1P) is a key metabolite in the hepatic metabolism of fructose. Its discovery and the elucidation of its metabolic pathway were pivotal in understanding fructose utilization and the pathophysiology of related metabolic disorders. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing the seminal experiments, the enzymes involved, and the analytical techniques that enabled these breakthroughs.
The Discovery and Elucidation of the this compound Pathway
The initial understanding of fructose metabolism was built upon the broader knowledge of glycolysis. While fructose 1,6-bisphosphate was identified as a key glycolytic intermediate in the early 20th century, the specific pathway for fructose metabolism in the liver remained unclear.
In the early 1950s, the central role of this compound was uncovered through the work of several key researchers. In 1952, F. Leuthardt and E. Testa published their work on the metabolism of this compound in the liver[1]. This was followed by a landmark paper in 1953 by H.G. Hers and T. Kusaka, which detailed the metabolism of this compound in the liver, solidifying its role as the primary intermediate in hepatic fructose catabolism[2][3].
These researchers demonstrated that fructose is first phosphorylated to this compound by a specific enzyme, later identified as fructokinase (or ketohexokinase). This is in contrast to the phosphorylation of glucose, which primarily yields glucose 6-phosphate. Subsequently, they showed that this compound is cleaved by aldolase B into two triose-carbon intermediates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde[2][3][4]. These intermediates then enter the glycolytic or gluconeogenic pathways.
The discovery of this pathway was crucial for understanding why fructose is metabolized almost exclusively in the liver, as fructokinase and aldolase B are highly expressed in this organ[1][4][5].
Key Enzymes in this compound Metabolism
The metabolism of this compound is primarily governed by two key enzymes: fructokinase and aldolase B.
Fructokinase (Ketohexokinase)
Fructokinase (EC 2.7.1.4) is the first enzyme in the hepatic metabolism of fructose, catalyzing the ATP-dependent phosphorylation of fructose at the C1 position to form this compound[6]. A key characteristic of fructokinase is its high Vmax, which allows for the rapid phosphorylation of fructose as it enters the hepatocyte[4][5]. This rapid phosphorylation effectively traps fructose within the liver cells.
Aldolase B
Aldolase B (fructose-bisphosphate aldolase B, EC 4.1.2.13) is a class I aldolase that plays a dual role in carbohydrate metabolism. It catalyzes the reversible cleavage of fructose 1,6-bisphosphate into DHAP and glyceraldehyde 3-phosphate in the glycolytic pathway[7]. Crucially, for fructose metabolism, it also catalyzes the cleavage of this compound into DHAP and glyceraldehyde[4][7][8]. Aldolase B exhibits a similar catalytic efficiency for both fructose 1,6-bisphosphate and this compound[9].
The Role of this compound in Metabolic Diseases
The historical understanding of this compound is deeply intertwined with the discovery of two inherited metabolic disorders:
-
Essential Fructosuria: This is a benign, asymptomatic condition characterized by the incomplete metabolism of fructose in the liver, leading to its excretion in the urine. It is caused by a deficiency of fructokinase.
-
Hereditary Fructose Intolerance (HFI): This is a more severe, autosomal recessive disorder caused by a deficiency of aldolase B[10]. In individuals with HFI, the ingestion of fructose leads to the accumulation of this compound in the liver, kidney, and small intestine[4][10]. This accumulation is toxic and leads to a cascade of metabolic disturbances, including hypoglycemia, lactic acidosis, and depletion of intracellular phosphate and ATP[4].
Quantitative Data
The following tables summarize key quantitative data from studies on this compound metabolism and the associated enzymes.
| Parameter | Value | Organism/Tissue | Reference |
| Fructokinase | |||
| Km for Fructose | ~0.5 mM | Beef Liver | [11] |
| Aldolase B | |||
| Km for this compound | 1.0 - 2.2 mM | Human Liver | [12] |
| Vmax (this compound) | 2.4 - 10.0 nmol/min/mg protein | Human Liver | [12] |
| Metabolite Levels | |||
| This compound (post-fructose) | Up to 8.7 µmol/g of liver (within 10 min) | Rat Liver | [13] |
| ATP (post-fructose) | Decrease to 23% of initial (within 10 min) | Rat Liver | [13] |
| Inorganic Phosphate (Pi) | Decrease from 4.2 to 1.7 µmol/g | Rat Liver | [13] |
Table 1: Kinetic Parameters and Metabolite Concentrations.
Experimental Protocols
The discovery and characterization of this compound and its metabolic pathway were made possible by the development of various biochemical techniques.
Historical Method for Identification of this compound (circa 1950s)
This protocol is a generalized representation of the methods likely used in the mid-20th century for the initial identification of this compound.
Objective: To isolate and identify this compound from liver tissue after fructose administration.
Methodology:
-
Tissue Homogenization: Liver tissue from an animal model (e.g., rat) administered with fructose is rapidly excised and homogenized in a cold solution of trichloroacetic acid (TCA) to precipitate proteins and halt enzymatic activity.
-
Extraction: The homogenate is centrifuged, and the supernatant containing the acid-soluble metabolites (including sugar phosphates) is collected.
-
Neutralization: The acidic extract is neutralized with a suitable base (e.g., potassium hydroxide).
-
Separation of Sugar Phosphates:
-
Barium Precipitation: Barium salts are added to the neutralized extract to precipitate the sugar phosphates. Different sugar phosphates can be fractionally precipitated by adjusting the ethanol concentration.
-
Ion-Exchange Chromatography: The mixture of sugar phosphates is applied to an anion-exchange column. A gradient of an eluting salt (e.g., formic acid or sodium chloride) is used to separate the different phosphorylated sugars based on their charge[14].
-
-
Identification:
-
Paper Chromatography: The collected fractions from ion-exchange chromatography are spotted on chromatography paper and developed with a specific solvent system. The position of the unknown spot is compared with that of a synthesized this compound standard[15].
-
Chemical Analysis: The isolated compound is subjected to acid hydrolysis to cleave the phosphate group. The resulting sugar is then identified as fructose using colorimetric reactions (e.g., the resorcinol method)[16]. The presence of inorganic phosphate is also confirmed.
-
Enzymatic Assay for Aldolase B Activity
This protocol describes a spectrophotometric method to determine the activity of aldolase B by measuring its cleavage of this compound.
Objective: To quantify the enzymatic activity of aldolase B in a tissue extract.
Principle: The cleavage of this compound by aldolase B produces dihydroxyacetone phosphate (DHAP) and glyceraldehyde. The DHAP is then converted to glycerol-3-phosphate by the enzyme glycerol-3-phosphate dehydrogenase, a reaction that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the aldolase B activity.
Methodology:
-
Sample Preparation: A tissue homogenate (e.g., from a liver biopsy) is prepared in a suitable buffer and centrifuged to obtain a clear supernatant containing the cytosolic enzymes.
-
Reaction Mixture: A reaction mixture is prepared in a cuvette containing:
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
NADH
-
Glycerol-3-phosphate dehydrogenase (auxiliary enzyme)
-
Tissue extract (source of aldolase B)
-
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, this compound.
-
Spectrophotometric Measurement: The absorbance at 340 nm is monitored over time. The rate of decrease in absorbance is used to calculate the enzyme activity.
Enzymatic Assay for Fructokinase Activity
This protocol describes a coupled spectrophotometric assay for measuring fructokinase activity.
Objective: To quantify the enzymatic activity of fructokinase in a tissue extract.
Principle: Fructokinase catalyzes the phosphorylation of fructose to this compound, consuming ATP and producing ADP. The ADP produced is then used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate, which is subsequently reduced to lactate by lactate dehydrogenase, oxidizing NADH to NAD+. The rate of NADH oxidation, measured as a decrease in absorbance at 340 nm, is proportional to the fructokinase activity.
Methodology:
-
Sample Preparation: A tissue extract is prepared as described for the aldolase B assay.
-
Reaction Mixture: A reaction mixture is prepared containing:
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
ATP
-
Phosphoenolpyruvate
-
NADH
-
Pyruvate kinase (auxiliary enzyme)
-
Lactate dehydrogenase (auxiliary enzyme)
-
Tissue extract (source of fructokinase)
-
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, fructose.
-
Spectrophotometric Measurement: The decrease in absorbance at 340 nm is monitored over time to determine the fructokinase activity.
Visualizations
Metabolic Pathway of Fructose in the Liver
Caption: Hepatic Fructose Metabolism Pathway.
Experimental Workflow for the Discovery of this compound
Caption: Historical Experimental Workflow.
Timeline of Key Discoveries
Caption: Key Discoveries Timeline.
References
- 1. [On metabolism of fructose-1-phosphate in liver] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactome | Fructose metabolism [reactome.org]
- 3. [The metabolism of fructose-1-phosphate in the liver] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Fructokinase A acts as a protein kinase to promote nucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fructose-bisphosphate aldolase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Research [bu.edu]
- 10. Fructose-1-Phosphate Aldolase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. chem.tamu.edu [chem.tamu.edu]
- 12. researchgate.net [researchgate.net]
- 13. The cause of hepatic accumulation of this compound on fructose loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. SEPARATION OF SUGAR PHOSPHATES AND SUGAR NUCLEOTIDES BY THIN-LAYER CHROMATOGRAPHY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Fructose 1-Phosphate Pathway in Hepatic Cells: A Technical Guide for Researchers
Executive Summary
Fructose consumption has markedly increased in the modern diet, primarily from sucrose and high-fructose corn syrup. Unlike glucose, fructose is predominantly metabolized in the liver via the fructose 1-phosphate (or fructolysis) pathway. This pathway's rapid, unregulated nature has significant implications for hepatic metabolism, including ATP depletion, uric acid production, and the provision of substrates for de novo lipogenesis (DNL). Understanding the intricacies of this pathway is critical for research into metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), insulin resistance, and obesity. This technical guide provides an in-depth overview of the core mechanisms, quantitative data, experimental protocols, and associated signaling pathways of hepatic fructose metabolism.
The Core this compound Pathway
The metabolism of fructose in hepatocytes is a three-step process that bypasses the primary rate-limiting step of glycolysis, phosphofructokinase-1 (PFK-1). This allows for a rapid and largely unregulated influx of carbon into downstream metabolic pathways.[1][2]
-
Phosphorylation: Fructose is first phosphorylated by fructokinase (also known as ketohexokinase, KHK) to this compound (F1P). This reaction consumes one molecule of ATP and effectively traps fructose within the hepatocyte.[3]
-
Cleavage: Aldolase B then cleaves this compound into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde .[4]
-
Triose Phosphate Metabolism: DHAP can directly enter the glycolytic or gluconeogenic pathways. Glyceraldehyde is phosphorylated by triose kinase to glyceraldehyde 3-phosphate (G3P) , which also enters glycolysis or gluconeogenesis.[5]
The net result is the conversion of one molecule of fructose into two molecules of triose phosphate, which can then be utilized for glycolysis, gluconeogenesis, or lipid synthesis.
Quantitative Data
The following tables summarize key quantitative data related to the this compound pathway in human hepatic cells.
Table 1: Kinetic Parameters of Key Enzymes in Human Liver
| Enzyme | Substrate | K_m_ | V_max_ (nmol/min/mg protein) | Citation(s) |
| Fructokinase (KHK) | Fructose | ~0.5 mM | Not specified | [6] |
| Aldolase B | This compound | ~1.0-2.2 mM | 2.4-10.0 | [7] |
Table 2: Hepatic Metabolite Concentrations Following Fructose Administration
| Metabolite | Condition | Concentration | Citation(s) |
| This compound | Fasting | Below detection limit (25 pmol/mg protein) | [8] |
| This compound | After 200 mg/kg i.v. fructose (in healthy adults) | Peak of 4.9 mmol/L within 3 minutes | [9] |
| This compound | After 10 min perfusion with 10mM fructose (rat liver) | Up to 8.7 µmol/g of liver | [10] |
| ATP | After 200 mg/kg i.v. fructose (in healthy adults) | Decrease from 2.7 to 1.8 mmol/L | [9] |
| Inorganic Phosphate (Pi) | After 200 mg/kg i.v. fructose (in healthy adults) | Decrease from 1.4 to 0.3 mmol/L, followed by an overshoot to 2.7 mmol/L | [9] |
| ATP | After 10 min perfusion with 10mM fructose (rat liver) | Decrease to 23% of initial value | [10] |
| Inorganic Phosphate (Pi) | After 10 min perfusion with 10mM fructose (rat liver) | Decrease from 4.2 to 1.7 µmol/g | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Fructokinase Activity Assay
This protocol is adapted from luminescence-based methods for quantifying KHK activity in cell lysates or tissue homogenates.[11]
Principle: Fructokinase activity is measured by the amount of ATP consumed during the phosphorylation of fructose, which is quantified using a luciferase-based assay.
Materials:
-
Tissue or cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Fructose solution (e.g., 100 mM)
-
ATP solution (e.g., 10 mM)
-
Reaction buffer (containing MgCl_2_ and KCl)
-
Luciferase-based ATP detection reagent
-
Microplate reader with luminescence detection capabilities
-
Protein quantification assay kit (e.g., BCA)
Procedure:
-
Sample Preparation:
-
For tissues: Homogenize frozen liver tissue in ice-cold lysis buffer. Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet debris. Collect the supernatant.[11]
-
For cells: Lyse cultured hepatocytes in ice-cold lysis buffer. Sonicate briefly if necessary. Centrifuge to pellet debris and collect the supernatant.[11]
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay.
-
Reaction Setup:
-
In a 96-well plate, add a defined amount of protein lysate (e.g., 10-50 µg) to each well.
-
Prepare a reaction mix containing reaction buffer, ATP, and fructose.
-
Initiate the reaction by adding the reaction mix to the wells containing the lysate.
-
Include control wells with no fructose to measure background ATP hydrolysis.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
ATP Measurement:
-
Stop the reaction and measure the remaining ATP by adding a luciferase-based ATP detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a microplate reader.
-
-
Calculation: Calculate the amount of ATP consumed by subtracting the luminescence of the fructose-containing wells from the control wells. Fructokinase activity is typically expressed as pmol of ATP consumed per minute per mg of protein.
Aldolase B Activity Assay
This protocol is a colorimetric assay for the determination of aldolase activity.[12]
Principle: Aldolase B cleaves this compound into DHAP and glyceraldehyde. The production of these trioses is coupled to a series of enzymatic reactions that result in the reduction of a colorless probe to a colored product, which can be measured spectrophotometrically.
Materials:
-
Tissue or cell lysate prepared as described for the fructokinase assay.
-
Aldolase Assay Buffer
-
This compound solution (substrate)
-
Aldolase Enzyme Mix (containing coupling enzymes)
-
Aldolase Developer (containing the colorimetric probe)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 450 nm
Procedure:
-
Sample Preparation: Prepare tissue or cell lysates as described previously and determine the protein concentration.
-
Reaction Setup:
-
Add a defined amount of sample (e.g., 1-50 µL of lysate) to wells of a 96-well plate. Adjust the volume to 50 µL with Aldolase Assay Buffer.
-
Prepare a Reaction Mix containing Aldolase Assay Buffer, Aldolase Enzyme Mix, and Aldolase Developer.
-
Prepare a Background Control Mix containing all components except the this compound substrate for each sample to be tested.
-
-
Initiation and Measurement:
-
Add 50 µL of the Reaction Mix to the sample wells and 50 µL of the Background Control Mix to the background control wells.
-
Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.
-
-
Calculation:
-
Choose two time points in the linear phase of the reaction.
-
Subtract the change in absorbance of the background control from the change in absorbance of the sample.
-
Calculate aldolase activity based on a standard curve generated with a known amount of product (e.g., NADH). Activity is typically expressed as mU/mg of protein.
-
Quantification of this compound by LC-MS/MS
This protocol provides a general workflow for the quantification of F1P in hepatocytes.[13][14]
Principle: Liquid chromatography is used to separate F1P from other cellular metabolites, followed by tandem mass spectrometry for sensitive and specific quantification.
Materials:
-
Cultured hepatocytes
-
Ice-cold 80% methanol for quenching and extraction
-
LC-MS/MS system
-
This compound standard
Procedure:
-
Cell Culture and Treatment: Culture hepatocytes to the desired confluency and treat with fructose as required by the experimental design.
-
Metabolite Extraction:
-
Rapidly aspirate the culture medium.
-
Quench metabolism by adding ice-cold 80% methanol to the culture dish.
-
Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Preparation: Dry the metabolite extract using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate metabolites using a suitable chromatography column (e.g., HILIC).
-
Detect and quantify F1P using multiple reaction monitoring (MRM) in negative ion mode.
-
-
Quantification: Generate a standard curve using a known concentration of F1P standard to quantify the amount of F1P in the samples. Normalize the results to the amount of protein or number of cells.
Stable Isotope Tracing of Fructose Metabolism
This protocol outlines a general workflow for using ¹³C-labeled fructose to trace its metabolic fate in hepatocytes.[15][16][17]
Principle: Cells are incubated with uniformly labeled [U-¹³C₆]-fructose. The incorporation of ¹³C into downstream metabolites is measured by mass spectrometry to determine the relative flux through different metabolic pathways.
Materials:
-
Cultured hepatocytes
-
Experimental medium containing [U-¹³C₆]-fructose
-
Metabolite extraction and sample preparation reagents as described for LC-MS/MS analysis
-
GC-MS or LC-MS/MS system
Procedure:
-
Isotope Labeling:
-
Wash cultured hepatocytes with pre-warmed PBS.
-
Replace the medium with the experimental medium containing [U-¹³C₆]-fructose.
-
Incubate for a predetermined time to allow for isotopic labeling of downstream metabolites.
-
-
Metabolite Extraction and Analysis:
-
Quench metabolism and extract metabolites as described previously.
-
Analyze the samples by GC-MS or LC-MS/MS to determine the mass isotopomer distribution of key metabolites (e.g., glycolytic intermediates, TCA cycle intermediates, amino acids, fatty acids).
-
-
Data Analysis:
-
Correct the raw data for the natural abundance of ¹³C.
-
Use metabolic flux analysis software to calculate the relative or absolute fluxes through the metabolic pathways of interest.
-
Signaling Pathways and Logical Relationships
Fructose metabolism in the liver is intricately linked to key signaling pathways that regulate lipid and glucose homeostasis. The rapid influx of fructolytic intermediates activates transcription factors that promote de novo lipogenesis and can influence gluconeogenesis.
Activation of ChREBP and SREBP-1c
The triose phosphates generated from fructose metabolism are potent activators of Carbohydrate Response Element-Binding Protein (ChREBP) and can indirectly lead to the activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) .[18][19]
-
ChREBP Activation: Fructose metabolites, such as xylulose-5-phosphate (derived from the pentose phosphate pathway which can be fed by fructolysis intermediates), activate protein phosphatase 2A (PP2A), which dephosphorylates and activates ChREBP. Activated ChREBP translocates to the nucleus and induces the expression of genes involved in glycolysis, fructolysis, and de novo lipogenesis, including L-PK, ACC, and FAS.[18][20][21]
-
SREBP-1c Activation: Fructose consumption can lead to hyperinsulinemia in the long term, a potent activator of SREBP-1c. Additionally, some studies suggest that fructose metabolites may directly or indirectly promote the processing and activation of SREBP-1c, further enhancing the lipogenic program.[22][23]
References
- 1. jackwestin.com [jackwestin.com]
- 2. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fructose and the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldolase B - Wikipedia [en.wikipedia.org]
- 5. Exogenous Exposure to Dihydroxyacetone Mimics High Fructose Induced Oxidative Stress and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. A radioisotopic method for fructose-1-phosphate aldolase assay that facilitates diagnosis of hereditary fructose intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and the regulation of glucokinase activity in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The cause of hepatic accumulation of this compound on fructose loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. researchgate.net [researchgate.net]
- 14. Fructose 1,6-bisphosphate Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Isotopic tracing with carbon-13 in primary hepatocytes [protocols.io]
- 18. mdpi.com [mdpi.com]
- 19. Lipogenic transcription factor ChREBP mediates fructose-induced metabolic adaptations to prevent hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. JCI - ChREBP regulates fructose-induced glucose production independently of insulin signaling [jci.org]
- 21. DSpace [repository.escholarship.umassmed.edu]
- 22. Fructose and the Liver | MDPI [mdpi.com]
- 23. dergipark.org.tr [dergipark.org.tr]
The Role of Fructose 1-Phosphate in Non-Alcoholic Fatty Liver Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-alcoholic fatty liver disease (NAFLD) has emerged as a major global health concern, paralleling the epidemics of obesity and metabolic syndrome. A growing body of evidence implicates dietary fructose as a key contributor to the pathogenesis of NAFLD. The unrestricted hepatic metabolism of fructose, initiated by its phosphorylation to fructose 1-phosphate (F1P), triggers a cascade of metabolic derangements that promote hepatic steatosis, inflammation, and fibrosis. This technical guide provides an in-depth examination of the central role of F1P in NAFLD, detailing the underlying signaling pathways, summarizing key experimental findings, and outlining relevant research methodologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapeutics for NAFLD.
Introduction: The Fructose-NAFLD Nexus
NAFLD encompasses a spectrum of liver conditions, ranging from simple steatosis to the more severe non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. While the etiology of NAFLD is multifactorial, dietary habits, particularly the consumption of sugar-sweetened beverages and processed foods rich in fructose, have been identified as significant risk factors.[1][2][3][4] Unlike glucose, whose metabolism is tightly regulated, fructose is rapidly taken up by the liver and phosphorylated by fructokinase (KHK) to F1P.[1][3][5] This initial step bypasses the major rate-limiting step of glycolysis, leading to a rapid depletion of intracellular ATP and an accumulation of F1P, a key metabolic intermediate that orchestrates the downstream pathological effects.[2][6]
Fructose Metabolism and the Pivotal Role of this compound
The hepatic metabolism of fructose is a rapid and unregulated process that provides substrates for de novo lipogenesis (DNL), gluconeogenesis, and glycogen synthesis.[4][7]
2.1. The Fructolytic Pathway:
Fructose enters hepatocytes primarily through the glucose transporter 2 (GLUT2).[1][4] Once inside the cell, it is immediately phosphorylated by KHK to F1P.[1][5][7] Aldolase B then cleaves F1P into two triose-phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[2][8][9] DHAP can directly enter the glycolytic or gluconeogenic pathways, while glyceraldehyde is phosphorylated to glyceraldehyde-3-phosphate by triose kinase.[2][8] These three-carbon intermediates serve as the primary precursors for the synthesis of fatty acids and triglycerides.
2.2. This compound: A Key Signaling Molecule:
Beyond its role as a metabolic substrate, F1P also functions as a critical signaling molecule that activates key transcription factors involved in lipogenesis. F1P and its downstream metabolites can activate carbohydrate-responsive element-binding protein (ChREBP) and sterol regulatory element-binding protein 1c (SREBP-1c), master regulators of lipogenic gene expression.[1][7][10] This leads to the upregulation of enzymes such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), driving the synthesis of fatty acids and their subsequent esterification into triglycerides, resulting in hepatic steatosis.[6][8]
Key Signaling Pathways in F1P-Mediated NAFLD Pathogenesis
The accumulation of F1P in hepatocytes initiates a complex network of signaling events that contribute to the various facets of NAFLD, including steatosis, inflammation, and oxidative stress.
3.1. De Novo Lipogenesis (DNL):
As described above, F1P and its metabolites directly activate ChREBP and SREBP-1c, leading to increased DNL.[1][7][10] This process is further exacerbated by the ATP depletion that occurs during the initial phosphorylation of fructose. The decrease in ATP levels activates AMP-activated protein kinase (AMPK), which, under normal conditions, would inhibit lipogenesis. However, in the context of high fructose intake, the potent activation of ChREBP and SREBP-1c overrides this inhibitory signal.[8]
3.2. Inflammation and Oxidative Stress:
The rapid metabolism of fructose and the subsequent ATP depletion lead to the accumulation of uric acid, a byproduct of AMP degradation.[2][3][11] Uric acid has been shown to induce mitochondrial oxidative stress, leading to the production of reactive oxygen species (ROS).[3][11] This oxidative stress can, in turn, activate inflammatory pathways, such as the NF-κB pathway, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[12][13] Furthermore, fructose metabolism can induce endoplasmic reticulum (ER) stress, another potent trigger of inflammation and apoptosis in hepatocytes.[3]
Experimental Evidence: Quantitative Data Summary
A substantial body of research from both human and animal studies has provided quantitative evidence for the role of fructose and F1P in NAFLD.
Table 1: Human Clinical Trials on Fructose Restriction and KHK Inhibition in NAFLD
| Study (Reference) | Intervention | Duration | Key Findings |
| Schwarz et al., 2017[6][9][14][15][16] | Isocaloric fructose restriction in obese children | 9 days | - Median liver fat decreased from 7.2% to 3.8%- De novo lipogenesis decreased from 68% to 26% |
| Simons et al., 2021 (FRUITLESS trial)[17][18][19] | Fructose restriction in adults with NAFLD | 6 weeks | - Significant, though small, decrease in intrahepatic lipid content (-0.7% point difference vs. control) |
| Pfizer Phase 2a Trial (PF-06835919)[1][2][7][20][21] | KHK inhibitor (PF-06835919) in adults with NAFLD | 6 weeks | - 300mg dose reduced whole liver fat by 26.5% vs. 7.78% for placebo |
Table 2: Selected Rodent Studies on Fructose-Induced NAFLD
| Study (Reference) | Animal Model | Diet | Duration | Key Findings |
| Lanaspa et al., 2013[12][22] | KHK knockout mice | High-fructose diet | - | - KHK knockout protected against fructose-induced fatty liver |
| Shepherd et al., 2020[23][24] | C57BL/6 mice | High trans-fat/fructose/cholesterol diet | 29 weeks | - KHK knockout mice showed reduced serum transaminases and steatosis |
| Rebollo et al., 2019[10] | Wistar rats | High-fat, fructose, or combination diet | 6 weeks | - High-fat + fructose group had microvesicular steatosis in 60% of hepatocytes and inflammation |
Methodologies of Key Experiments
Reproducibility is a cornerstone of scientific advancement. This section provides an overview of the methodologies employed in seminal studies investigating the role of F1P in NAFLD.
5.1. Human Fructose Restriction Studies (e.g., Schwarz et al., 2017):
-
Study Design: Participants are provided with a controlled diet where fructose is isocalorically replaced with other carbohydrates, typically glucose or starch.
-
Dietary Control: All meals are prepared and provided to the participants to ensure strict adherence to the dietary intervention.
-
Measurement of Liver Fat: Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) or Magnetic Resonance Spectroscopy (MRS) are non-invasive methods used to quantify intrahepatic lipid content.
-
De Novo Lipogenesis Measurement: Stable isotope tracers (e.g., ¹³C-acetate) are administered, and the incorporation of the label into plasma triglycerides is measured using gas chromatography-mass spectrometry (GC-MS).
5.2. Rodent Models of Fructose-Induced NAFLD:
-
Animal Strains: C57BL/6J mice and Wistar rats are commonly used strains that are susceptible to developing diet-induced metabolic diseases.
-
Diet Composition: High-fructose diets typically provide fructose in the drinking water (10-30% w/v) or as a significant component of the solid chow (up to 60% of total calories). Often, a high-fat diet is combined with fructose to accelerate and exacerbate the NAFLD phenotype.
-
Histological Analysis: Liver tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid accumulation.
-
Biochemical Assays: Liver and plasma triglyceride levels are quantified using colorimetric assay kits.
5.3. Measurement of this compound:
-
Tissue Extraction: Liver tissue is rapidly frozen in liquid nitrogen to halt metabolic activity. Metabolites are then extracted using a cold solvent, typically a methanol/water or perchloric acid solution.
-
Quantification: Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for the sensitive and specific quantification of F1P and other sugar phosphates.
Therapeutic Strategies Targeting this compound
The central role of F1P in NAFLD pathogenesis makes the fructolytic pathway an attractive target for therapeutic intervention.
6.1. Fructokinase (KHK) Inhibitors:
Inhibiting KHK, the first and rate-limiting enzyme in fructose metabolism, is a promising strategy to prevent the accumulation of F1P and its downstream consequences. Several KHK inhibitors are in clinical development and have shown promising results in reducing liver fat in patients with NAFLD.[1][2][7][20][21]
6.2. Aldolase B Modulators:
While less explored, modulating the activity of aldolase B could also be a potential therapeutic avenue. Enhancing its activity could prevent the buildup of F1P.
6.3. Dietary Interventions:
Reducing the intake of dietary fructose through lifestyle modifications remains a cornerstone of NAFLD management. Clinical studies have demonstrated that even short-term fructose restriction can significantly reduce liver fat and de novo lipogenesis.[6][9][14][15][16][17][18][19][25]
Conclusion
This compound stands at the crossroads of fructose metabolism and the pathogenesis of NAFLD. Its accumulation in the liver, driven by the unregulated activity of fructokinase, initiates a cascade of events including enhanced de novo lipogenesis, inflammation, and oxidative stress. The wealth of preclinical and clinical data underscores the potential of targeting the fructolytic pathway, particularly through the inhibition of KHK, as a viable therapeutic strategy for NAFLD. A deeper understanding of the intricate roles of F1P will continue to fuel the development of novel and effective treatments for this widespread metabolic disease.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
- 3. Effects of Dietary Fructose Restriction on Liver Fat, De Novo Lipogenesis, and Insulin Kinetics in Children With Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rds.ucmerced.edu [rds.ucmerced.edu]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. benchchem.com [benchchem.com]
- 8. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. graphviz.org [graphviz.org]
- 11. assaygenie.com [assaygenie.com]
- 12. JCI - Ketohexokinase C blockade ameliorates fructose-induced metabolic dysfunction in fructose-sensitive mice [jci.org]
- 13. researchgate.net [researchgate.net]
- 14. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Writing Center | White Papers | Writing In Different... [writingcenter.gmu.edu]
- 17. devtoolsdaily.com [devtoolsdaily.com]
- 18. DOT Language | Graphviz [graphviz.org]
- 19. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ihisto.io [ihisto.io]
- 21. documentation - Technical White paper: How to write one - Stack Overflow [stackoverflow.com]
- 22. youtube.com [youtube.com]
- 23. Ketohexokinase inhibition improves NASH by reducing fructose-induced steatosis and fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ketohexokinase inhibition improves NASH by reducing fructose-induced steatosis and fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. contently.com [contently.com]
The Evolutionary Significance of Fructose 1-Phosphate Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fructose 1-phosphate (F1P) has emerged as a critical signaling molecule, providing a fascinating example of evolutionary adaptation. Historically, the metabolic pathway governed by F1P conferred a survival advantage, enabling efficient energy storage in times of food scarcity. However, in the context of modern diets characterized by excessive fructose consumption, this once-beneficial pathway is now implicated in the pathogenesis of a range of metabolic diseases. This technical guide provides an in-depth exploration of the evolutionary origins and molecular mechanisms of F1P signaling, with a focus on its role as a key regulator of hepatic metabolism. We will detail the core signaling pathways, present relevant quantitative data, and outline key experimental protocols for studying this evolutionarily significant metabolic signal.
Introduction: An Evolutionary Perspective on Fructose Metabolism
The ability to efficiently store energy from dietary sources was a powerful selective pressure throughout much of human evolution. Fructose, naturally found in fruits and honey, was a valuable but seasonal and limited resource. The metabolic pathway that evolved to process fructose reflects its role as a signal of nutrient abundance, triggering a shift towards energy storage in the form of glycogen and lipids.[1][2][3][4] This "survival pathway" was likely advantageous in preventing starvation during periods of food shortage.[3][4][5]
A pivotal event in human evolution that amplified the effects of fructose was a mutation in the uricase gene, which occurred during the Middle Miocene.[3][4] This mutation led to higher serum uric acid levels, which has been shown to enhance fructose-induced fat accumulation.[3][5] In an ancestral environment, this genetic trait would have been beneficial for survival.
However, the modern food environment, with its ubiquitous and excessive supply of refined sugars, particularly high-fructose corn syrup, has created an "evolutionary mismatch".[1][2][5] The very same metabolic pathways that were once advantageous for survival are now contributing to the epidemics of non-alcoholic fatty liver disease (NAFLD), obesity, insulin resistance, and cardiovascular disease.[1][2][5][6] Understanding the evolutionary roots of this compound signaling is therefore crucial for developing effective therapeutic strategies for these modern metabolic scourges.
The Core this compound Signaling Pathway
The liver is the primary site of fructose metabolism. Upon entering hepatocytes via the GLUT2 and GLUT5 transporters, fructose is rapidly phosphorylated by fructokinase (Ketohexokinase, KHK) to this compound (F1P).[7][8][9] This initial step is unregulated and proceeds at a high rate, leading to a rapid accumulation of F1P and a concurrent depletion of intracellular ATP and phosphate.[3][6] This depletion of cellular energy is a key aspect of the signaling cascade.
F1P is then cleaved by aldolase B into two triose-phosphate intermediates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[8][10] These can then enter the glycolytic or gluconeogenic pathways.
A crucial signaling function of F1P is its allosteric regulation of glucokinase (GCK).[7][11][12][13] In the absence of F1P, GCK is sequestered in the nucleus by the glucokinase regulatory protein (GKRP). F1P promotes the dissociation of the GCK-GKRP complex, allowing GCK to translocate to the cytoplasm and phosphorylate glucose.[7][9][13] This mechanism effectively allows the liver to "sense" the presence of fructose-containing sugars and enhance glucose uptake and metabolism.[7]
Quantitative Data in this compound Signaling
The following tables summarize key quantitative data related to the enzymes and metabolites involved in F1P signaling.
Table 1: Kinetic Properties of Key Enzymes in Fructose Metabolism
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/g tissue) | Organism/Tissue | Reference |
| Fructokinase (KHK-C) | Fructose | ~0.5 | High | Human Liver | [3] |
| Glucokinase (GCK) | Glucose | ~10 | - | Human Liver | [7] |
| Hexokinase IV | Fructose | High | Low | Human Liver | [9] |
| Aldolase B | This compound | ~0.01-0.03 | - | Human Liver | [10] |
| Aldolase B | Fructose 1,6-Bisphosphate | ~0.003-0.005 | - | Human Liver | [10] |
Table 2: Effects of Fructose on Hepatic Metabolite Concentrations
| Condition | This compound | ATP | Inorganic Phosphate | Reference |
| Control (Glucose) | Undetectable | Normal | Normal | [12] |
| Fructose (acute exposure) | Rapidly increases | Decreases by 20-60% | Decreases | [3] |
Experimental Protocols for Studying this compound Signaling
Detailed methodologies are essential for the accurate investigation of F1P signaling. Below are outlines of key experimental protocols.
Measurement of Fructokinase (KHK) Activity
Principle: KHK activity is determined by measuring the rate of fructose-dependent ATP hydrolysis. This can be coupled to an NADH-linked enzyme system.
Protocol Outline:
-
Tissue Homogenization: Liver tissue is homogenized in a buffered solution containing protease inhibitors.
-
Assay Mixture: The reaction mixture contains buffer, ATP, MgCl2, fructose, and coupling enzymes (e.g., pyruvate kinase and lactate dehydrogenase) and NADH.
-
Initiation and Measurement: The reaction is initiated by adding the tissue homogenate. The rate of NADH oxidation is monitored spectrophotometrically at 340 nm.
-
Calculation: KHK activity is calculated from the rate of decrease in absorbance, using the molar extinction coefficient of NADH.
Quantification of this compound by HPLC-MS/MS
Principle: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) provides a highly sensitive and specific method for quantifying F1P in biological samples.
Protocol Outline:
-
Sample Preparation: Liver tissue is rapidly freeze-clamped and subjected to metabolite extraction using a cold solvent (e.g., methanol/acetonitrile/water mixture).
-
Chromatographic Separation: The extracted metabolites are separated on a suitable HPLC column (e.g., an anion-exchange column).
-
Mass Spectrometry Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. F1P is identified and quantified based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
-
Quantification: Absolute quantification is achieved by using a stable isotope-labeled internal standard of F1P.
Glucokinase (GCK) Translocation Assay
Principle: The fructose-induced translocation of GCK from the nucleus to the cytoplasm can be visualized and quantified using immunofluorescence microscopy in cultured hepatocytes.
Protocol Outline:
-
Cell Culture: Primary hepatocytes or a suitable cell line (e.g., HepG2) are cultured on glass coverslips.
-
Treatment: Cells are treated with glucose in the presence or absence of fructose for a specified time.
-
Immunofluorescence Staining:
-
Cells are fixed and permeabilized.
-
Incubate with a primary antibody specific for GCK.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
-
Microscopy and Image Analysis: Images are acquired using a fluorescence microscope. The subcellular localization of GCK is quantified by measuring the fluorescence intensity in the nuclear and cytoplasmic compartments.
The Evolutionary Mismatch and Modern Disease
The signaling pathways described above, which were finely tuned for a diet in which fructose was a rare commodity, are ill-equipped to handle the chronic and excessive fructose consumption that is common today.
The constant activation of F1P signaling leads to:
-
De Novo Lipogenesis: The continuous supply of three-carbon units from fructose metabolism, coupled with the activation of glucose metabolism, drives the synthesis of fatty acids and triglycerides, leading to NAFLD.[6][7]
-
Insulin Resistance: The accumulation of lipid intermediates in the liver can impair insulin signaling, contributing to hepatic insulin resistance.[6][14]
-
Hyperuricemia: The rapid depletion of ATP during fructose phosphorylation stimulates the activity of AMP deaminase, leading to the degradation of AMP to uric acid.[3][5]
Conclusion and Future Directions
The study of this compound signaling offers a compelling case study in evolutionary medicine. A metabolic pathway that once conferred a distinct survival advantage has become a liability in the face of modern dietary habits. For drug development professionals, the enzymes in this pathway, particularly KHK and aldolase B, represent promising therapeutic targets for the treatment of metabolic diseases. Further research into the downstream effects of F1P signaling and its interaction with other metabolic and inflammatory pathways will be crucial for a comprehensive understanding of its role in health and disease. Comparative studies across different species will also continue to provide valuable insights into the evolution and function of this important signaling molecule.
References
- 1. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 2. This compound, an evolutionary signaling molecule of abundancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fructose metabolism as a common evolutionary pathway of survival associated with climate change, food shortage and droughts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fructose metabolism as a common evolutionary pathway of survival associated with climate change, food shortage and droughts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mindandmatter.substack.com [mindandmatter.substack.com]
- 6. blog.bioticsresearch.com [blog.bioticsresearch.com]
- 7. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Aldolase B - Wikipedia [en.wikipedia.org]
- 11. Regulation of glucokinase by a fructose-1-phosphate-sensitive protein in pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound and the regulation of glucokinase activity in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The regulatory protein of liver glucokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fructose and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Fructose 1-Phosphate in Hepatic ATP Depletion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fructose, a monosaccharide increasingly prevalent in modern diets, is primarily metabolized in the liver. Unlike glucose, hepatic fructose metabolism is rapid and unregulated, leading to a swift and substantial depletion of intracellular adenosine triphosphate (ATP). This phenomenon is central to the pathophysiology of various metabolic disorders. The accumulation of the intermediate metabolite, fructose 1-phosphate (F1P), is the lynchpin in this process, initiating a cascade of events that compromise cellular energy homeostasis. This technical guide provides an in-depth examination of the molecular mechanisms by which F1P mediates ATP depletion in hepatocytes, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
The Core Mechanism: Rapid Phosphorylation and Phosphate Trapping
Upon entering hepatocytes, fructose is rapidly phosphorylated to this compound by the enzyme fructokinase (ketohexokinase).[1][2] This reaction consumes one molecule of ATP. A critical feature of fructokinase is its lack of a negative feedback mechanism, meaning it continues to phosphorylate fructose as long as the substrate is available, leading to a rapid drain on the cell's ATP pool.[3][4]
The accumulation of F1P effectively sequesters inorganic phosphate (Pi), making it unavailable for ATP regeneration through oxidative phosphorylation.[5][6][7] This "phosphate trapping" is a key contributor to the overall depletion of cellular ATP.[6][7] In the context of hereditary fructose intolerance (HFI), a genetic disorder characterized by a deficiency in aldolase B, the enzyme responsible for the next step in fructose metabolism, the accumulation of F1P and subsequent ATP depletion are severely exacerbated.[5][7][8][9]
Downstream Consequences of ATP Depletion
The sharp decline in intracellular ATP and the sequestration of inorganic phosphate trigger a cascade of detrimental downstream events within the hepatocyte:
-
Activation of AMP Deaminase and Purine Degradation: The decrease in ATP leads to an accumulation of adenosine monophosphate (AMP).[10][11] This activates AMP deaminase, an enzyme that converts AMP to inosine monophosphate (IMP).[12][13][14] This initiates the purine degradation pathway, ultimately leading to the production of uric acid.[3][12][13][14][15] The resulting hyperuricemia is a well-documented consequence of high fructose intake and contributes to hepatic steatosis and inflammation.[3][15][16]
-
Inhibition of Glycogenolysis and Gluconeogenesis: The depletion of inorganic phosphate impairs glycogenolysis, as Pi is a required substrate for glycogen phosphorylase.[6] Furthermore, the accumulation of F1P can allosterically inhibit key enzymes in both glycogenolysis and gluconeogenesis, contributing to hypoglycemia, a hallmark symptom of hereditary fructose intolerance.[5][7][8][11]
-
Impaired Protein Synthesis: Cellular processes that are highly dependent on ATP, such as protein synthesis, are significantly inhibited.[5][7]
Quantitative Data on Fructose-Induced ATP Depletion
The following table summarizes quantitative data from various studies on the extent and kinetics of ATP depletion in liver cells following fructose administration.
| Experimental Model | Fructose Concentration/Dose | Time Point | ATP Depletion (% of Control) | This compound (F1P) Accumulation | Reference(s) |
| Primary Murine Hepatocytes | 50 mM | 5 min | 70-80% | Not specified | [6][10] |
| Primary Murine Hepatocytes | 50 mM | 20 hours | Maintained at 15-20% of control | Not specified | [6][10] |
| Primary Murine Hepatocytes | 6-25 mM | 5-10 hours | 40-70% (reversible) | Not specified | [6][10] |
| Rat Liver (in vivo) | 10 g/kg (injection) | 30 min | ~70% | Not specified | [17] |
| Rat Liver (in vivo) | 10 g/kg (injection) | 1 hour | ~80% (minimum) | Not specified | [17] |
| Rat Liver (in vivo) | 10 g/kg (injection) | 4 hours | Recovered | Not specified | [17] |
| Human Liver (in vivo) | 250 mg/kg (IV bolus) | 5 min | 3- to 4-fold decrease | 7-fold increase | [18] |
| Human Liver (in vivo, HFI patient) | 200 mg/kg (IV) | >7 hours | Not reestablished to baseline | Persistently high | [19] |
Signaling Pathways and Experimental Workflows
Fructose Metabolism and ATP Depletion Pathway
Caption: Fructose metabolism in hepatocytes leading to ATP depletion.
Experimental Workflow for Measuring ATP Depletion
References
- 1. researchgate.net [researchgate.net]
- 2. sm.unife.it [sm.unife.it]
- 3. A new method for determining cellular ATP content in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Higher Dietary Fructose Is Associated with Impaired Hepatic ATP Homeostasis in Obese Individuals with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Primary Mouse Hepatocyte Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. mouselivercells.com [mouselivercells.com]
- 8. iphasebiosci.com [iphasebiosci.com]
- 9. A Simple Protocol for the Isolation and Culture of Hepatocytes from MASLD Mice [jove.com]
- 10. Metabolic Depletion of Atp by Fructose Inversely Controls Cd95- and Tumor Necrosis Factor Receptor 1–Mediated Hepatic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of fructose on adenosine triphosphate depletion following mitochondrial dysfunction and lethal cell injury in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Counteracting Roles of AMP Deaminase and AMP Kinase in the Development of Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracellular ATP Assay of Live Cells Using PTD-Conjugated Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Uric Acid Induces Hepatic Steatosis by Generation of Mitochondrial Oxidative Stress: POTENTIAL ROLE IN FRUCTOSE-DEPENDENT AND -INDEPENDENT FATTY LIVER - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Uric Acid Stimulates Fructokinase and Accelerates Fructose Metabolism in the Development of Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Assessment of human liver metabolism by phosphorus-31 magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Measuring Fructose 1-Phosphate in Tissue Samples: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the accurate quantification of fructose 1-phosphate (F1P) in tissue samples. This compound is a key metabolite in fructose metabolism, and its levels are of significant interest in research related to metabolic disorders, such as non-alcoholic fatty liver disease (NAFLD), obesity, and diabetes.[1][2] The accumulation of F1P in tissues like the liver, kidney, and small intestine can have significant physiological and pathological consequences.[1][2]
This guide covers two primary methodologies for F1P quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzymatic Assays. It includes detailed experimental protocols, data presentation tables for easy comparison of method performance, and diagrams to illustrate key pathways and workflows.
Fructose Metabolism and the Role of this compound
Fructose is primarily metabolized in the liver, where it is first phosphorylated by fructokinase (ketohexokinase) to form this compound.[1] This initial step is rapid and not subject to the same feedback inhibition as glycolysis. F1P is then cleaved by aldolase B into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These can then enter the glycolytic or gluconeogenic pathways. The unregulated nature of this pathway can lead to a rapid depletion of intracellular phosphate and ATP, and an accumulation of F1P, particularly with high fructose intake.
Caption: Simplified pathway of fructose metabolism in hepatocytes.
Experimental Methodologies
The choice of method for F1P measurement depends on the required sensitivity, specificity, and available equipment. LC-MS/MS offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple metabolites. Enzymatic assays are generally more accessible and can be performed with standard laboratory equipment like a plate reader.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the quantification of F1P in complex biological matrices like tissue homogenates. It combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.
Experimental Workflow
Caption: General workflow for F1P analysis in tissue by LC-MS/MS.
Detailed Protocol: LC-MS/MS
1. Tissue Sample Preparation
-
Collection: Excise tissue of interest and immediately flash-freeze in liquid nitrogen to halt metabolic activity. Store at -80°C until processing.
-
Homogenization:
-
Weigh 20-50 mg of frozen tissue.
-
Homogenize the tissue in a pre-chilled tube containing a lysis buffer (e.g., 80% methanol) using a bead beater or other appropriate homogenizer. Perform homogenization on ice to prevent degradation.[3]
-
-
Metabolite Extraction (Biphasic Extraction):
-
To the homogenate, add chloroform and water to achieve a final ratio of 2:2:1.8 (methanol:chloroform:water).
-
Vortex vigorously for 10 minutes at 4°C.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to separate the phases.
-
Carefully collect the upper aqueous phase, which contains the polar metabolites including F1P.
-
-
Drying and Reconstitution:
-
Dry the collected aqueous phase in a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of LC-MS grade water or an appropriate mobile phase for injection.
-
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the separation of polar metabolites like sugar phosphates. An example is a Shodex HILICpak series column.[4]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate) is typically employed.[4][5]
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is generally used for the detection of phosphorylated compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. The MRM transition for F1P would be m/z 259 -> m/z 97 (corresponding to the precursor ion and a characteristic fragment ion).
-
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., 13C6-Fructose 1-Phosphate) is highly recommended for accurate quantification.
-
Data Presentation: LC-MS/MS Method Performance
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.1 - 1 µM | [6] |
| Limit of Quantification (LOQ) | 0.5 - 5 µM | [6] |
| Linearity (R2) | > 0.99 | [4] |
| Recovery | 85 - 115% | [4] |
| Inter-assay Precision (%CV) | < 15% | [6] |
| Intra-assay Precision (%CV) | < 10% | [6] |
Method 2: Enzymatic Assay
Enzymatic assays for F1P are typically based on a coupled enzyme system where the product of one reaction is the substrate for the next, ultimately leading to a change in absorbance or fluorescence that can be measured. A specific commercial kit for F1P may not be readily available, but a protocol can be adapted from principles used for other sugar phosphates.
Principle of the Assay
A possible enzymatic assay for F1P involves its cleavage by aldolase, followed by a series of reactions that lead to the oxidation of a substrate and the concomitant reduction of NAD+ to NADH, which can be measured by the increase in absorbance at 340 nm.
Detailed Protocol: Enzymatic Assay (General Method)
1. Tissue Sample Preparation
-
Homogenization:
-
Homogenize 50-100 mg of frozen tissue in 5 volumes of ice-cold perchloric acid (PCA, e.g., 0.6 M).
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Neutralization:
-
Transfer the supernatant to a new tube.
-
Neutralize the extract by adding a solution of potassium carbonate (e.g., 2 M) dropwise until the pH is between 6.5 and 7.5.
-
Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
The resulting supernatant is the deproteinized tissue extract ready for the assay.
-
2. Assay Procedure (96-well plate format)
-
Prepare Reagent Mix: Prepare a master mix containing:
-
Triethanolamine buffer (e.g., 0.1 M, pH 7.6)
-
NADH
-
α-Glycerophosphate dehydrogenase
-
Triosephosphate isomerase
-
Aldolase
-
-
Reaction Setup:
-
Add 20-50 µL of the deproteinized tissue extract to each well.
-
Add 150-180 µL of the reagent mix to each well.
-
-
Initiate Reaction: Add aldolase to start the reaction.
-
Measurement:
-
Immediately measure the absorbance at 340 nm at multiple time points (kinetic assay) or after a fixed incubation time (e.g., 30 minutes at 37°C).
-
The decrease in absorbance at 340 nm due to the oxidation of NADH is proportional to the amount of F1P in the sample.
-
-
Standard Curve: A standard curve should be prepared using known concentrations of F1P to quantify the amount in the tissue samples.
Data Presentation: Enzymatic Assay Performance
| Parameter | Typical Value |
| Limit of Detection (LOD) | 1 - 10 µM |
| Limit of Quantification (LOQ) | 5 - 25 µM |
| Linearity (R2) | > 0.98 |
| Inter-assay Precision (%CV) | < 20% |
| Intra-assay Precision (%CV) | < 15% |
Conclusion
Both LC-MS/MS and enzymatic assays are viable methods for the quantification of this compound in tissue samples. LC-MS/MS offers superior sensitivity and specificity and is the preferred method for research applications requiring high accuracy and the ability to measure multiple metabolites simultaneously. Enzymatic assays, while potentially less sensitive, provide a more accessible and higher-throughput option for routine analysis. The choice of method should be guided by the specific research question, available resources, and the desired level of analytical performance. Proper sample handling, including rapid freezing and efficient extraction, is critical for obtaining accurate and reproducible results with either method.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Fructose-1-Phosphate Aldolase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shodexhplc.com [shodexhplc.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Fructose 1-Phosphate by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose 1-phosphate (F1P) is a key intermediate in fructose metabolism, primarily occurring in the liver, small intestine, and kidneys.[1] The phosphorylation of fructose to F1P is catalyzed by the enzyme fructokinase.[2][3] Dysregulation of fructose metabolism and the accumulation of F1P are associated with various metabolic disorders, including hereditary fructose intolerance, non-alcoholic fatty liver disease (NAFLD), and insulin resistance.[4] Accurate quantification of F1P in biological matrices is therefore crucial for understanding the pathophysiology of these diseases and for the development of novel therapeutic interventions.
This application note provides a detailed protocol for the sensitive and specific quantification of this compound in various biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of this polar metabolite, coupled with tandem mass spectrometry for selective detection.
Fructose Metabolism Signaling Pathway
The metabolism of fructose is a critical pathway that interfaces with glycolysis and gluconeogenesis. The initial step involves the phosphorylation of fructose to this compound, which is then cleaved into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These can then enter the glycolytic or gluconeogenic pathways.
Experimental Workflow
The overall experimental workflow for the quantification of this compound by LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Sample Preparation
1. Tissue Samples (e.g., Liver)
-
Weigh approximately 50 mg of frozen tissue.
-
Add 1 mL of ice-cold 80% methanol.
-
Homogenize the tissue using a bead beater or other appropriate homogenizer.
-
Incubate on ice for 15 minutes to allow for protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[5]
-
Collect the supernatant and transfer to a new tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
2. Adherent Cells
-
Aspirate the cell culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol to the culture dish.[5]
-
Scrape the cells and collect the cell suspension in a microcentrifuge tube.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
3. Plasma/Serum
-
To 50 µL of plasma or serum, add 200 µL of ice-cold methanol (protein precipitation).
-
Vortex for 30 seconds.[5]
-
Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
LC-MS/MS Method
The following tables summarize the recommended starting conditions for the LC-MS/MS analysis of this compound. Optimization may be required depending on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | HILIC (e.g., Shodex HILICpak VT-50 2D, 2.0 mm x 150 mm, 5 µm)[3][6] |
| Mobile Phase A | 25 mM Ammonium Formate in Water[3][6] |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic with 80% Acetonitrile[3][6] or a gradient starting at high organic content |
| Flow Rate | 0.3 mL/min[3] |
| Column Temperature | 60°C[3] |
| Injection Volume | 5 µL[3] |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 259 |
| Product Ions (m/z) | 97, 79 |
| Collision Energy | Optimization required |
| Capillary Voltage | Optimization required |
| Source Temperature | Optimization required |
| Gas Flow Rates | Optimization required |
Quantitative Data Summary
The following table provides an example of the type of quantitative data that can be generated using this method. The linearity, limit of detection (LOD), and limit of quantification (LOQ) should be determined for each specific assay.
Table 3: Method Validation Parameters (Example)
| Parameter | Value |
| Linear Range | 0.05 - 10 µM |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 µM |
| Limit of Quantification (LOQ) | 0.05 µM |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | 85 - 115% |
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in a variety of biological samples. This method can be a valuable tool for researchers and scientists in the field of metabolic disease research and drug development, enabling a deeper understanding of the role of fructose metabolism in health and disease. The detailed protocols and method parameters provided herein serve as a comprehensive guide for the implementation of this analytical technique.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Separation of ten phosphorylated mono-and disaccharides using HILIC and ion-pairing interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. shodexhplc.com [shodexhplc.com]
Application Notes and Protocols for the Isolation of Fructose 1-Phosphate from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose 1-phosphate is a key metabolic intermediate in the fructolytic pathway, primarily generated in the liver, small intestine, and kidneys.[1] Its accumulation is associated with certain metabolic disorders, such as hereditary fructose intolerance, making its accurate quantification crucial for both basic research and clinical studies.[1] These application notes provide a detailed protocol for the isolation and quantification of this compound from biological samples, particularly liver tissue. The described methodology is essential for researchers investigating fructose metabolism, its role in disease, and for the development of therapeutic interventions targeting this pathway.
Fructose Metabolism Pathway
Fructose is primarily metabolized in the liver via fructolysis. Upon entering the cell, fructose is phosphorylated by fructokinase to form this compound. This intermediate is then cleaved by aldolase B into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These can then enter the glycolytic or gluconeogenic pathways. This metabolic route bypasses the main regulatory step of glycolysis catalyzed by phosphofructokinase, allowing for rapid flux of fructose carbons into downstream pathways.
Caption: Fructose Metabolism Pathway.
Experimental Protocol: Isolation and Quantification of this compound from Liver Tissue
This protocol details the extraction, partial purification, and quantification of this compound from liver tissue samples.
Materials and Reagents
-
Biological Sample: Fresh or frozen liver tissue
-
Lysis Buffer: 0.6 M Perchloric acid (HClO4), ice-cold
-
Neutralization Solution: 3 M Potassium carbonate (K2CO3) containing 0.5 M Triethanolamine
-
Chromatography Buffers:
-
Buffer A: 20 mM Ammonium carbonate, pH 8.5
-
Buffer B: 500 mM Ammonium carbonate, pH 8.5
-
-
Solid Phase Extraction (SPE): Strong Anion Exchange (SAX) cartridges
-
LC-MS/MS System: Liquid chromatography coupled with a triple quadrupole mass spectrometer
-
Standards: this compound standard of known concentration
-
General Lab Equipment: Homogenizer, refrigerated centrifuge, pH meter, vortex mixer, analytical balance, micropipettes.
Experimental Workflow
References
Application Notes and Protocols for Tracing Fructose 1-Phosphate Metabolism Using ¹³C Labeled Fructose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose consumption has significantly increased in the modern diet, and its metabolism plays a crucial role in various physiological and pathological conditions, including obesity, metabolic syndrome, and cancer.[1][2][3] Unlike glucose, fructose is primarily metabolized in the liver, where it is phosphorylated by fructokinase (Ketohexokinase, KHK) to fructose 1-phosphate (F1P).[4][5][6] This initial step bypasses the primary rate-limiting step of glycolysis, leading to a rapid influx of carbon into downstream metabolic pathways.[6][7] The subsequent cleavage of F1P by aldolase B yields dihydroxyacetone phosphate (DHAP) and glyceraldehyde, which are then further metabolized.[4][5][8] Understanding the flux through this pathway is critical for elucidating the metabolic fate of fructose and its contribution to disease.
Metabolic flux analysis (MFA) using stable isotope tracers, such as uniformly carbon-13 labeled fructose ([U-¹³C₆]fructose), is a powerful technique to quantify the rates of intracellular metabolic reactions.[9][10][11] By tracing the incorporation of ¹³C atoms from fructose into downstream metabolites, researchers can gain detailed insights into the activity of the this compound metabolic pathway and its connections to central carbon metabolism.[9][12] These application notes provide a comprehensive guide, including detailed protocols and data presentation formats, for utilizing ¹³C labeled fructose to trace F1P metabolism.
Signaling Pathways and Experimental Workflow
To visualize the metabolic route of fructose and the experimental process for its tracing, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Fructose Metabolism in Cancer | Semantic Scholar [semanticscholar.org]
- 3. Fructose Metabolism in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fructose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. gssiweb.org [gssiweb.org]
- 9. benchchem.com [benchchem.com]
- 10. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
Application Notes: Fructose 1-Phosphate as a Biomarker for Metabolic Stress
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fructose metabolism occurs predominantly in the liver, where it is rapidly phosphorylated by fructokinase (ketohexokinase, KHK) to fructose 1-phosphate (F1P).[1] Unlike glycolysis, which is tightly regulated, the conversion of fructose to F1P is rapid and unregulated, leading to a swift depletion of intracellular adenosine triphosphate (ATP) and inorganic phosphate (Pi).[2][3] Under normal physiological conditions, F1P is quickly cleaved by aldolase B into glyceraldehyde and dihydroxyacetone phosphate (DHAP), which then enter the glycolytic or gluconeogenic pathways.[1]
Metabolic stress occurs when the capacity of aldolase B is overwhelmed, either through genetic defects or excessive fructose intake. This leads to the accumulation of intracellular F1P, which acts as a key signaling molecule and mediator of cellular dysfunction. The buildup of F1P is a direct indicator of a bottleneck in fructose metabolism and serves as a sensitive biomarker for specific metabolic diseases.
Key Applications:
-
Diagnosis and Monitoring of Hereditary Fructose Intolerance (HFI): A rare genetic disorder caused by aldolase B deficiency where F1P accumulation is the primary pathogenic event.[4][5]
-
Assessing Diet-Induced Metabolic Stress: Evaluating the impact of high-fructose diets on liver health, particularly in the context of Non-Alcoholic Fatty Liver Disease (NAFLD) and insulin resistance.
-
Drug Development: Screening for compounds that modulate fructokinase or aldolase B activity and assessing their efficacy in mitigating fructose-induced cellular stress.
Biological Significance and Disease Association
Hereditary Fructose Intolerance (HFI)
HFI is an autosomal recessive disorder resulting from mutations in the ALDOB gene, leading to a deficiency in aldolase B activity.[4] In affected individuals, ingestion of fructose, sucrose, or sorbitol leads to a massive accumulation of F1P in hepatocytes and renal tubular cells.[1][5] This accumulation has severe downstream consequences:
-
ATP Depletion: The rapid, ongoing phosphorylation of fructose sequesters inorganic phosphate, leading to a dramatic drop in cellular ATP levels.[3]
-
Inhibition of Glycogenolysis and Gluconeogenesis: F1P allosterically inhibits glycogen phosphorylase, preventing the breakdown of glycogen to glucose and leading to severe hypoglycemia upon fructose consumption.[3]
-
Hepatotoxicity: The accumulation of F1P and subsequent metabolic disruptions are directly toxic to liver cells, which can lead to jaundice, hepatomegaly, and, if untreated, liver failure.[6]
Diet-Induced Metabolic Stress (NAFLD and Insulin Resistance)
Excessive dietary fructose consumption is a major contributor to the rising incidence of metabolic syndrome, obesity, and NAFLD.[7] Even in individuals with normal aldolase B activity, a high influx of fructose can saturate the pathway, leading to a significant, albeit less dramatic, increase in intracellular F1P. This elevation of F1P contributes to:
-
De Novo Lipogenesis (DNL): The unregulated flood of three-carbon units from F1P breakdown provides ample substrate for fatty acid and triglyceride synthesis, promoting hepatic steatosis (fatty liver).
-
Uric Acid Production: The depletion of ATP activates AMP deaminase, shunting the purine degradation pathway toward uric acid production, a known factor in inflammation and insulin resistance.[8]
-
Oxidative Stress: Fructose metabolism is associated with the production of reactive oxygen species (ROS), contributing to cellular damage and inflammation.[8]
Quantitative Data Presentation
The concentration of F1P in tissues, particularly the liver, is a direct indicator of the rate of fructose phosphorylation versus its subsequent metabolism. Under normal conditions, F1P levels are very low. However, they can increase dramatically in response to a fructose load, especially in disease states.
| Condition | Sample Type | F1P Concentration | Notes |
| Basal / Healthy | Rat Liver | ~14.5 - 20 nmol/g | Represents a normal, fasted state.[9] |
| Fructose/Sorbitol Challenge (Healthy) | Rat Liver | ~70 nmol/g | Demonstrates a rapid but manageable increase after a fructose load.[9] |
| Fructose Challenge (Healthy) | Human Liver | ~4.9 mmol/L (~4900 nmol/g) | Measured non-invasively via spectroscopy after a 200 mg/kg fructose bolus, showing a very high transient peak.[10] |
| Hereditary Fructose Intolerance (HFI) | Human Liver | Markedly Elevated | F1P accumulates to toxic levels, but specific quantitative values from biopsies are not consistently reported due to the risks of fructose challenge. The condition is characterized by the inability to clear F1P.[10] |
| High-Fructose Diet (Animal Models) | Rat Liver | Up to 8.7 µmol/g (8700 nmol/g) | After perfusion with 10mM fructose, demonstrating massive accumulation.[2] |
Signaling Pathways and Workflows
Fructose Metabolism and Pathophysiology
The following diagram illustrates the central role of this compound in hepatic fructose metabolism and the downstream consequences of its accumulation during metabolic stress.
Caption: Fructose metabolism and associated metabolic stress pathways.
Experimental Workflow: F1P Quantification
The diagram below outlines the major steps for quantifying this compound from biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: Workflow for F1P quantification by LC-MS/MS.
Experimental Protocols
Protocol 1: Quantification of F1P in Liver Tissue by LC-MS/MS
This protocol provides a method for the extraction and quantitative analysis of F1P from liver tissue.
Materials:
-
Liver tissue, flash-frozen in liquid nitrogen and stored at -80°C.
-
Extraction Solvent: 80% Methanol / 20% Water (v/v), pre-chilled to -80°C.
-
Internal Standard (IS): ¹³C₆-Fructose 1-Phosphate or other suitable stable isotope-labeled standard.
-
LC-MS grade water, acetonitrile, and ammonium hydroxide.
-
Bead homogenizer and tubes.
-
Microcentrifuge capable of 4°C.
-
LC-MS/MS system with ESI source.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Shodex HILICpak or similar).[11]
Procedure:
-
Sample Preparation:
-
Pre-chill all equipment and solutions. Perform extraction on dry ice.
-
Weigh approximately 20-50 mg of frozen liver tissue in a pre-chilled homogenization tube.
-
Add 500 µL of ice-cold Extraction Solvent containing the internal standard.
-
Homogenize the tissue using a bead homogenizer until fully disrupted.
-
Incubate the homogenate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.[12]
-
Carefully transfer the supernatant to a new microfuge tube without disturbing the pellet.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of 50% acetonitrile/water for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Column: HILIC Column (e.g., 2.0 mm I.D. x 150 mm).[11]
-
Mobile Phase A: Water with 10 mM ammonium acetate, pH 9.0.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.25 mL/min.
-
Gradient:
-
0-2 min: 90% B
-
2-10 min: Linear gradient to 50% B
-
10-12 min: Hold at 50% B
-
12.1-15 min: Return to 90% B (re-equilibration).
-
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray Ionization (ESI) in Negative Mode.
-
MRM Transitions:
-
F1P: Precursor ion (m/z) 259.0 -> Product ion (m/z) 97.0 (phosphate group).
-
¹³C₆-F1P (IS): Precursor ion (m/z) 265.0 -> Product ion (m/z) 97.0.
-
(Note: Transitions should be optimized for the specific instrument used).
-
-
-
Quantification:
-
Prepare a standard curve using known concentrations of F1P (e.g., 0.1 to 100 µM) spiked into a blank matrix.
-
Plot the ratio of the F1P peak area to the IS peak area against the concentration of the standards.
-
Calculate the concentration of F1P in the samples by interpolating their peak area ratios from the standard curve.
-
Protocol 2: Induction of Metabolic Stress (High-Fructose Diet Animal Model)
This protocol describes a common method to induce metabolic stress and NAFLD in rodents to study the role of F1P.
Materials:
-
C57BL/6J mice (a common strain for metabolic studies).[13]
-
Standard chow diet (Control).
-
High-Fructose Diet: Often a high-fat diet (40-60% kcal from fat) supplemented with fructose, either in the drinking water (e.g., 30% w/v) or as a component of the solid food (e.g., 20% by weight).[7][13][14]
Procedure:
-
Acclimation: Acclimate mice (e.g., 8 weeks old) to the housing facility for one week on a standard chow diet.
-
Dietary Intervention:
-
Control Group: Feed mice a standard chow diet and plain drinking water.
-
High-Fructose Group: Feed mice the high-fructose diet and/or provide fructose-sweetened drinking water.
-
-
Duration: Maintain the diets for a period of 8-16 weeks. Longer durations typically result in more severe phenotypes, including fibrosis.[14]
-
Monitoring: Monitor body weight, food intake, and water consumption weekly.
-
Endpoint Analysis:
-
At the end of the study, fast the animals overnight.
-
Collect blood for analysis of glucose, insulin, and triglycerides.
-
Euthanize the animals and harvest the liver. A portion should be immediately flash-frozen in liquid nitrogen for F1P analysis (as per Protocol 1), and another portion fixed in formalin for histological analysis (H&E and Oil Red O staining) to assess steatosis and inflammation.
-
Conclusion
This compound is a pivotal intermediate in fructose metabolism whose intracellular accumulation serves as a direct and sensitive biomarker of metabolic stress. Its measurement is critical for the diagnosis of Hereditary Fructose Intolerance and provides valuable insights into the pathophysiology of diet-induced conditions like NAFLD. The protocols outlined here offer robust methods for researchers and drug developers to quantify F1P, enabling a deeper understanding of metabolic dysregulation and the evaluation of potential therapeutic interventions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The cause of hepatic accumulation of this compound on fructose loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hereditary fructose intolerance - Wikipedia [en.wikipedia.org]
- 5. Hereditary Fructose Intolerance Diagnosed in Adulthood [gutnliver.org]
- 6. youtube.com [youtube.com]
- 7. Nonalcoholic Steatohepatitis: A Search for Factual Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fructose and the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Changes of liver metabolite concentrations in adults with disorders of fructose metabolism after intravenous fructose by 31P magnetic resonance spectroscopy. | Read by QxMD [read.qxmd.com]
- 11. shodexhplc.com [shodexhplc.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Diet-Induced Models of Non-Alcoholic Fatty Liver Disease: Food for Thought on Sugar, Fat, and Cholesterol | MDPI [mdpi.com]
- 14. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Models for Studying Fructose 1-Phosphate Toxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction Fructose is a monosaccharide metabolized primarily in the liver, where it is phosphorylated by fructokinase (Ketohexokinase, KHK) to fructose 1-phosphate (F1P).[1][2] The subsequent cleavage of F1P by aldolase B is a critical step in its metabolism.[1][3] In genetic disorders like Hereditary Fructose Intolerance (HFI), a deficiency in aldolase B leads to the toxic accumulation of F1P.[1][3][4][5] This accumulation sequesters intracellular phosphate, leading to a cascade of detrimental effects, including ATP depletion, inhibition of glycolysis and gluconeogenesis, hyperuricemia, and oxidative stress.[3][6][7] Understanding these toxicity mechanisms is crucial for developing therapies for HFI and for elucidating the role of fructose in metabolic diseases like non-alcoholic fatty liver disease (NAFLD).[6][8] This document provides an overview of relevant in vitro models and detailed protocols for studying F1P toxicity.
Application Note 1: Cellular Models for F1P Toxicity Studies
Choosing an appropriate in vitro model is fundamental to investigating the cellular and molecular mechanisms of F1P toxicity. The ideal model should possess relevant metabolic machinery, particularly the expression of fructokinase (KHK) and aldolase B.
1. Primary Human Hepatocytes (PHHs) PHHs are considered the gold standard for in vitro liver studies due to their high physiological relevance. However, their use is limited by availability, cost, and rapid loss of function in standard 2D culture.
2. Hepatoma Cell Lines (e.g., HepG2, Huh7) Immortalized cell lines like HepG2 are widely used due to their ease of culture and scalability. They express key fructose-metabolizing enzymes, making them suitable for studying F1P-induced lipotoxicity, oxidative stress, and cell death.[9] However, as cancer-derived cell lines, their metabolism can differ significantly from primary hepatocytes.
3. Yeast Models (Saccharomyces cerevisiae) Yeast models offer a powerful system for genetic screens to identify factors that influence or mitigate sugar-phosphate toxicity.[10] Researchers have developed systems in S. cerevisiae to accumulate F1P by expressing mammalian ketohexokinase, allowing for the study of conserved toxicity mechanisms and potential suppressor genes.[10]
4. 3D Liver Organoids Liver organoids, derived from pluripotent stem cells (PSCs) or adult stem cells, represent a state-of-the-art model system.[11][12] These 3D structures mimic the microphysiology of the human liver more accurately than 2D cultures and are invaluable for modeling metabolic diseases.[11][12][13] Patient-derived organoids can be used to study genetic-associated metabolic mechanisms and for personalized medicine approaches.[12]
Table 1: Comparison of In Vitro Models for F1P Toxicity Studies
| Model Type | Key Advantages | Key Limitations | Typical Applications |
| Primary Hepatocytes | High physiological relevance; gold standard for metabolism and toxicity. | Limited availability; high cost; rapid dedifferentiation in 2D culture. | Acute toxicity testing; validation of findings from cell lines. |
| Hepatoma Cell Lines | High reproducibility; easy to culture and transfect; low cost. | Altered metabolism compared to primary cells; genetic instability. | High-throughput screening; mechanistic studies of cell death and stress pathways.[9] |
| Yeast (S. cerevisiae) | Powerful for genetic screens; rapid growth; simple culture conditions. | Lacks complex cell-cell interactions and tissue-specific context of the liver. | Identifying genetic suppressors and conserved toxicity pathways.[10] |
| 3D Liver Organoids | High physiological relevance; stable phenotype; suitable for long-term studies; potential for personalized medicine.[11][12] | Complex and costly culture protocols; variability between differentiations. | Disease modeling of HFI; drug screening; studying chronic toxicity.[14][15] |
Application Note 2: Key Pathogenic Mechanisms of F1P Toxicity
The accumulation of F1P initiates several interconnected pathogenic pathways. The primary events are the depletion of inorganic phosphate (Pi) and ATP, which have widespread downstream consequences.
1. ATP Depletion and Phosphate Trapping The rapid phosphorylation of fructose by fructokinase consumes ATP.[8] In HFI, the inability of aldolase B to cleave F1P effectively traps phosphate in the form of F1P, preventing its regeneration and further depleting cellular ATP reserves.[3][7] This energy crisis impairs essential cellular functions, including protein synthesis and ion transport.[16]
2. Uric Acid Production and Oxidative Stress Severe ATP depletion leads to the accumulation of AMP.[16] AMP is subsequently catabolized via AMP deaminase to inosine monophosphate (IMP) and ultimately to uric acid by xanthine oxidase.[17] This process generates reactive oxygen species (ROS), such as superoxide radicals, leading to oxidative stress, which can damage lipids, proteins, and DNA.[17]
3. Impairment of Glycolysis and Gluconeogenesis High levels of F1P and the depletion of inorganic phosphate inhibit key enzymes in both glycolysis and gluconeogenesis. F1P competitively inhibits glucose-6-phosphate isomerase and the depletion of Pi inhibits glycogen phosphorylase, blocking both glycogenolysis and gluconeogenesis, which contributes to the profound hypoglycemia seen in HFI patients after fructose ingestion.[1][6][18]
Diagrams of Pathogenic Mechanisms
Caption: Fructose metabolism and the enzymatic block in Hereditary Fructose Intolerance (HFI).
References
- 1. Fructose intolerance [imd-berlin.de]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Fructose-1-Phosphate Aldolase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hereditary fructose intolerance - Wikipedia [en.wikipedia.org]
- 5. Hereditary fructose intolerance: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the pathogenesis of hereditary fructose intolerance: implications for its treatment and the understanding of fructose-induced non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. picmonic.com [picmonic.com]
- 8. Increased Fructose Consumption May Deplete Cellular Energy in Patients with Obesity and Diabetes | Duke Health [corporate.dukehealth.org]
- 9. Excess fructose enhances oleatic cytotoxicity via reactive oxygen species production and causes necroptosis in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Common and divergent features of galactose-1-phosphate and fructose-1-phosphate toxicity in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liver organoids: established tools for disease modeling and drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oaepublish.com [oaepublish.com]
- 13. Organoid-guided precision hepatology for metabolic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. azolifesciences.com [azolifesciences.com]
- 15. Modeling metabolic-associated steatohepatitis with human pluripotent stem cell-derived liver organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Higher Dietary Fructose Is Associated with Impaired Hepatic ATP Homeostasis in Obese Individuals with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of the In Vivo and In Vitro Effects of Fructose on Respiratory Chain Complexes in Tissues of Young Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models of Hereditary Fructose Intolerance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hereditary Fructose Intolerance (HFI) is an autosomal recessive disorder caused by a deficiency in the enzyme aldolase B (ALDOB), which is critical for fructose metabolism. This deficiency leads to the accumulation of fructose-1-phosphate (F1P) in tissues, primarily the liver, kidney, and small intestine, upon ingestion of fructose, sucrose, or sorbitol.[1][2] This accumulation is toxic and results in a range of symptoms including hypoglycemia, lactic acidosis, hypophosphatemia, and hyperuricemia, and can lead to severe liver and kidney damage.[3][2][4] To study the pathophysiology of HFI and to develop potential therapeutic interventions, reliable animal models that recapitulate the human condition are essential. The most widely used and accepted animal model is the Aldolase B knockout (Aldob-/-) mouse.[5]
The Aldolase B Knockout (Aldob-/-) Mouse Model
The Aldob-/- mouse was generated by targeted deletion of the Aldo2 gene (the murine ortholog of the human ALDOB gene).[5] These mice phenocopy the key metabolic and clinical features of human HFI, making them an invaluable tool for studying the disease.
Key Phenotypic Characteristics:
-
Asymptomatic without fructose: On a fructose-free diet, Aldob-/- mice are generally healthy and indistinguishable from their wild-type littermates.
-
Fructose-induced pathology: Upon fructose exposure, Aldob-/- mice exhibit a range of symptoms that mirror human HFI, including:
Biochemical Profile:
The biochemical hallmark of HFI is the accumulation of F1P and the subsequent depletion of intracellular phosphate and ATP.[1][4] This leads to a cascade of metabolic disturbances. The following tables summarize key quantitative data from studies using the Aldob-/- mouse model.
Data Presentation
Table 1: General Physiological and Hepatic Parameters in Aldob-/- Mice
| Parameter | Genotype | Condition | Value | Fold Change vs. WT | Reference |
| Body Weight | Wild-type | Water | Higher | - | [1] |
| Aldob-/- | Water | Lower | ↓ | [1] | |
| Liver Weight | Wild-type | - | Normal | - | - |
| Aldob-/- | Fructose | Increased | ↑ | - | |
| Intrahepatic Lipids | Wild-type | Water | Lower | - | [1] |
| Aldob-/- | Water | Higher | ↑ | [1] | |
| Hepatic Triglycerides | Wild-type | Control Diet | ~30 mg/g liver | - | [6] |
| Aldob-/- | Fructose Diet | Significantly Increased | ↑ | [7] |
Table 2: Hepatic Metabolite Concentrations in Aldob-/- Mice Following Fructose Challenge
| Metabolite | Genotype | Condition | Concentration | Fold Change vs. WT | Reference |
| Fructose-1-Phosphate (F1P) | Wild-type | Fructose Challenge | Low | - | [7] |
| Aldob-/- | Fructose Challenge | Markedly Elevated | ↑↑↑ | [7] | |
| ATP | Wild-type | Fructose Challenge (1g/kg) | ~8 µmol/g liver | - | [7] |
| Aldob-/- | Fructose Challenge (1g/kg) | ~2 µmol/g liver | ↓ (~75%) | [7] | |
| Inorganic Phosphate (Pi) | Wild-type | Fructose Challenge (1g/kg) | ~6 µmol/g liver | - | [7] |
| Aldob-/- | Fructose Challenge (1g/kg) | ~2 µmol/g liver | ↓ (~67%) | [7] | |
| Uric Acid | Wild-type | Fructose Challenge | Baseline | - | [4] |
| Aldob-/- | Fructose Challenge | Increased | ↑ | [4] |
Table 3: Hepatic Nucleotide Sugar Levels in Aldob-/- Mice
| Nucleotide Sugar | Genotype | Condition | Relative Level vs. WT | p-value | Reference |
| GDP-mannose | Aldob-/- | Water | Lower | p = 0.002 | [1][8] |
| GDP-fucose | Aldob-/- | Water | Lower | p = 0.002 | [1][8] |
| UDP-glucuronic acid | Aldob-/- | Water | Lower | p = 0.002 | [1][8] |
| UDP-xylose | Aldob-/- | Water | Lower | p = 0.003 | [1][8] |
| CMP-N-acetyl-beta-neuraminic acid | Aldob-/- | Water | Higher | p = 0.002 | [1][8] |
| CDP-ribitol | Aldob-/- | Water | Lower | p = 0.002 | [1][8] |
Experimental Protocols
Fructose Challenge Protocol
This protocol is designed to induce the HFI phenotype in Aldob-/- mice for subsequent analysis.
Materials:
-
Aldob-/- mice and wild-type littermate controls (8-12 weeks old)
-
Fructose solution (e.g., 20% w/v in sterile water)
-
Gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Anesthesia (e.g., isoflurane)
-
Dissection tools
-
Liquid nitrogen
Procedure:
-
Fasting: Fast mice for 4-6 hours prior to the fructose challenge. Ensure free access to water.
-
Baseline Sample Collection: Collect a baseline blood sample via tail vein or saphenous vein.
-
Fructose Administration: Administer a single dose of fructose solution via oral gavage. A typical dose is 1 g/kg body weight.[7] For chronic studies, fructose can be provided in the drinking water (e.g., 10-20% w/v).
-
Monitoring: Monitor the mice for signs of distress, such as lethargy or seizures.
-
Time-course Sample Collection: Collect blood samples at various time points post-gavage (e.g., 30, 60, 90, 120 minutes) to assess blood glucose and other metabolites.
-
Tissue Harvest: At the desired endpoint (e.g., 90 minutes for acute studies), euthanize the mice under anesthesia.[7]
-
Blood Collection: Collect a terminal blood sample via cardiac puncture.
-
Liver and Kidney Harvest: Perfuse the liver with ice-cold PBS to remove blood. Excise the liver and kidneys.
-
Sample Processing:
-
For biochemical analysis, immediately freeze-clamp a portion of the liver in liquid nitrogen.
-
For histology, fix a portion of the liver in 10% neutral buffered formalin.
-
For RNA/protein extraction, snap-freeze portions of the liver and kidney in liquid nitrogen.
-
-
Storage: Store all samples at -80°C until further analysis.
Liver Histology: Hematoxylin and Eosin (H&E) Staining
This protocol details the H&E staining of liver sections to assess morphology and steatosis.
Materials:
-
Formalin-fixed, paraffin-embedded liver tissue sections (5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Harris's hematoxylin solution
-
Acid-alcohol (1% HCl in 70% ethanol)
-
Scott's tap water substitute (bluing agent)
-
Eosin Y solution
-
Mounting medium
-
Coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes, 5 minutes each.
-
Immerse in 100% ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% ethanol: 1 change, 3 minutes.
-
Immerse in 70% ethanol: 1 change, 3 minutes.
-
Rinse gently in running tap water for 5 minutes.[9]
-
-
Hematoxylin Staining:
-
Immerse in Harris's hematoxylin for 3-5 minutes.
-
Rinse in running tap water.
-
Differentiate in acid-alcohol for a few seconds.
-
Rinse in running tap water.
-
Blue in Scott's tap water substitute for 30-60 seconds.
-
Rinse in running tap water.
-
-
Eosin Staining:
-
Immerse in Eosin Y solution for 1-3 minutes.
-
Rinse in running tap water.
-
-
Dehydration and Clearing:
-
Immerse in 95% ethanol: 2 changes, 2 minutes each.
-
Immerse in 100% ethanol: 2 changes, 2 minutes each.
-
Immerse in xylene: 2 changes, 5 minutes each.[9]
-
-
Mounting:
-
Apply a drop of mounting medium to the tissue section and carefully place a coverslip, avoiding air bubbles.
-
-
Analysis:
-
Examine under a light microscope. In Aldob-/- mice exposed to fructose, look for signs of steatosis (lipid droplet accumulation in hepatocytes), cellular swelling, and inflammation.
-
Biochemical Assays
a) Liver Triglyceride Measurement
Materials:
-
Frozen liver tissue (~50-100 mg)
-
Chloroform:Methanol (2:1) solution
-
Saline (0.9% NaCl)
-
Triglyceride quantification kit (colorimetric or fluorometric)
Procedure:
-
Homogenization: Homogenize the frozen liver tissue in the chloroform:methanol solution.
-
Lipid Extraction (Folch Method):
-
Add saline to the homogenate and vortex thoroughly.
-
Centrifuge to separate the phases. The lower organic phase contains the lipids.
-
-
Solvent Evaporation: Carefully collect the lower phase and evaporate the solvent under a stream of nitrogen.
-
Resuspension: Resuspend the lipid extract in a suitable buffer provided by the triglyceride quantification kit.
-
Quantification: Follow the manufacturer's instructions for the triglyceride quantification assay.
-
Normalization: Normalize the triglyceride content to the initial weight of the liver tissue used.
b) Hepatic ATP Measurement
Materials:
-
Freeze-clamped liver tissue
-
Perchloric acid (PCA)
-
Potassium hydroxide (KOH)
-
ATP quantification kit (luciferase-based)
Procedure:
-
Tissue Pulverization: Pulverize the freeze-clamped liver tissue under liquid nitrogen to prevent ATP degradation.
-
Acid Extraction: Homogenize the powdered tissue in ice-cold PCA.
-
Neutralization: Centrifuge the homogenate and neutralize the supernatant with KOH.
-
Quantification: Use a luciferase-based ATP assay kit for sensitive quantification of ATP in the neutralized extract. Follow the manufacturer's protocol.
-
Normalization: Normalize the ATP content to the initial weight of the liver tissue.
Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)
This protocol describes the measurement of mRNA levels of key genes involved in fructose metabolism and its downstream effects.
Materials:
-
Frozen liver tissue (~20-30 mg)
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes (e.g., Fasn, Acc, Pepck, G6pc) and a reference gene (Gapdh, Actb)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the frozen liver tissue using a commercial kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio) and integrity (e.g., using gel electrophoresis or a bioanalyzer).
-
cDNA Synthesis: Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.[10]
-
qPCR:
-
Set up the qPCR reactions containing cDNA, qPCR master mix, and forward and reverse primers for each target and reference gene.
-
Run the qPCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[11]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene expression.[10]
-
Protein Expression Analysis: Western Blotting
This protocol outlines the detection and quantification of specific proteins in liver tissue.
Materials:
-
Frozen liver tissue (~30-50 mg)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FASN, anti-ACC)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the frozen liver tissue in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.
-
Collect the supernatant containing the protein lysate.[12]
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix a fixed amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20) three times for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualization
Fructose Metabolism and Pathophysiology of HFI
Caption: Fructose metabolism pathway and the consequences of Aldolase B deficiency in HFI.
Experimental Workflow for Fructose Challenge in Aldob-/- Mice
Caption: Workflow for an acute fructose challenge in Aldob-/- mice.
References
- 1. Aldolase B Deficient Mice Are Characterized by Hepatic Nucleotide Sugar Abnormalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hereditary fructose intolerance: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the pathogenesis of hereditary fructose intolerance: implications for its treatment and the understanding of fructose-induced non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldolase-B knockout in mice phenocopies hereditary fructose intolerance in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Digital analysis of hepatic sections in mice accurately quantitates triglycerides and selected properties of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aldolase B Deficient Mice Are Characterized by Hepatic Nucleotide Sugar Abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. Non-alcoholic fatty liver disease-associated DNA methylation and gene expression alterations in the livers of Collaborative Cross mice fed an obesogenic high-fat and high-sucrose diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real time PCR of mouse liver tissue [protocols.io]
- 12. Protein extraction and western blot (mouse tissues) [protocols.io]
High-Throughput Screening for Fructokinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructokinase, also known as ketohexokinase (KHK), is the primary enzyme responsible for the phosphorylation of fructose to fructose-1-phosphate, the initial step in fructose metabolism.[1] Unlike glycolysis, which is tightly regulated, fructose metabolism through KHK can rapidly deplete intracellular ATP and lead to the accumulation of downstream metabolites that contribute to metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and other metabolic disorders.[1][2] Consequently, the inhibition of fructokinase is a promising therapeutic strategy for these conditions. High-throughput screening (HTS) plays a pivotal role in identifying novel fructokinase inhibitors from large compound libraries.[3]
These application notes provide detailed protocols for biochemical and cell-based HTS assays designed to identify and characterize inhibitors of fructokinase. The included methodologies, data presentation guidelines, and workflow diagrams are intended to equip researchers with the necessary tools to establish robust screening campaigns.
Fructokinase Signaling Pathway
The metabolic pathway initiated by fructokinase bypasses the key regulatory steps of glycolysis, leading to a rapid and unregulated influx of fructose-derived carbons into downstream pathways. This can result in increased lipogenesis, uric acid production, and oxidative stress.
Caption: Fructokinase metabolic pathway.
High-Throughput Screening Workflow
A typical HTS campaign for fructokinase inhibitors involves a primary screen to identify initial hits, followed by secondary and confirmatory assays to eliminate false positives and characterize the potency and mechanism of action of the confirmed hits.
Caption: High-throughput screening workflow for fructokinase inhibitors.
Experimental Protocols
Biochemical Assay: Coupled-Enzyme Spectrophotometric Assay
This assay measures fructokinase activity by coupling the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[4] This is a robust and widely used method for HTS.
Principle: Fructokinase + Fructose + ATP → Fructose-1-Phosphate + ADP ADP + Phosphoenolpyruvate (PEP) --(Pyruvate Kinase)--> ATP + Pyruvate Pyruvate + NADH + H+ --(Lactate Dehydrogenase)--> Lactate + NAD+
Materials:
-
Recombinant human ketohexokinase C (KHKC)
-
Fructose
-
Adenosine triphosphate (ATP)
-
Phosphoenolpyruvate (PEP)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay Buffer: 50 mM PIPES, 6 mM MgCl₂, 100 mM KCl, pH 7.4
-
Test compounds dissolved in DMSO
-
384-well, UV-transparent microplates
Protocol:
-
Prepare Reagent Master Mix: In the assay buffer, prepare a master mix containing all reagents except fructose to the following final concentrations: 5 mM ATP, 2 mM PEP, 0.3 mM NADH, 15 U/mL PK, and 15 U/mL LDH.[4]
-
Compound Dispensing: Add test compounds and controls (e.g., DMSO for negative control, known inhibitor for positive control) to the microplate wells. The final DMSO concentration should be kept below 1%.
-
Enzyme Addition: Add recombinant KHKC to each well to a final concentration of 75 ng/reaction.[4]
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow for compound binding to the enzyme.[4]
-
Reaction Initiation: Add fructose to each well to a final concentration of 1 mM to start the reaction.[4]
-
Kinetic Reading: Immediately begin measuring the decrease in absorbance at 340 nm every minute for 60 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of NADH oxidation (slope of the linear portion of the absorbance curve). Determine the percent inhibition for each compound relative to the controls. For hit compounds, perform dose-response experiments to determine the IC50 value.
Cell-Based Assay: Fructose-Induced ATP Depletion Assay
This assay measures the ability of inhibitors to prevent the rapid depletion of intracellular ATP caused by fructose metabolism in cells overexpressing KHKC.[5]
Materials:
-
HepG2 cells stably overexpressing KHKC
-
Cell culture medium (e.g., DMEM)
-
Fructose
-
Test compounds
-
ATP detection reagent (e.g., CellTiter-Glo®)
-
96-well, white, clear-bottom cell culture plates
Protocol:
-
Cell Seeding: Seed the KHKC-overexpressing HepG2 cells into 96-well plates and culture until they reach approximately 80% confluency.
-
Compound Treatment: Treat the cells with various concentrations of test compounds or controls for a predetermined time (e.g., 1 hour).
-
Fructose Challenge: Add fructose to the wells to a final concentration of 5 mM.
-
Incubation: Incubate the plates at 37°C for 2 hours.
-
ATP Measurement: Lyse the cells and measure the intracellular ATP levels using a luminescence-based ATP detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of ATP depletion relative to untreated cells. Determine the ability of the test compounds to inhibit this depletion and calculate their IC50 values.
Cell-Based Assay: Inhibition of Fructose-Induced Triglyceride and Uric Acid Production
This assay assesses the effect of inhibitors on downstream metabolic consequences of fructokinase activity.[6]
Materials:
-
HepG2 cells
-
Cell culture medium
-
Fructose
-
Test compounds
-
Triglyceride quantification kit
-
Uric acid quantification kit
-
Cell lysis buffer
Protocol:
-
Cell Seeding and Treatment: Seed HepG2 cells in 96-well plates. Once confluent, treat the cells with test compounds in the presence or absence of 5 mM fructose for 72 hours.[6]
-
Cell Lysis: After the treatment period, wash the cells and lyse them using a suitable lysis buffer.
-
Quantification:
-
Triglycerides: Measure the triglyceride content in the cell lysates using a colorimetric or fluorometric triglyceride quantification kit.
-
Uric Acid: Measure the uric acid concentration in the cell culture supernatant or lysates using a specific quantification kit.
-
-
Data Analysis: Determine the percent inhibition of fructose-induced triglyceride and uric acid production for each compound and calculate the respective IC50 values.
Data Presentation
Quantitative data from HTS and subsequent characterization assays should be summarized in clear and concise tables to facilitate comparison of inhibitor potency and assay performance.
Table 1: Performance Metrics of Fructokinase HTS Assays
| Assay Type | Key Parameter | Value | Reference |
| Coupled-Enzyme Assay | Z'-Factor | 0.906 ± 0.016 | [5] |
| Fructose-Induced ATP Depletion | Z'-Factor | 0.665 ± 0.112 | [5] |
| PFKFB3 ADP-Glo Assay | Z'-Factor | 0.71 | [3] |
| PFKFB3 ADP-Glo Assay | Signal-to-Background | 5.22 | [3] |
| PFKFB3 ADP-Glo Assay | Coefficient of Variation (CV) | 6.3% | [3] |
A Z'-factor between 0.5 and 1.0 is considered excellent for HTS assays.[7]
Table 2: IC50 Values of Identified Fructokinase Inhibitors
| Compound Name | Compound Class | Assay Type | IC50 | Reference |
| Phloretin | Botanical (Malus domestica) | Recombinant KHKC | 8.9 - 9.2 µg/mL | [8] |
| Angelica archangelica extract | Botanical | Recombinant KHKC | 22.6 - 57.3 µg/mL | [8] |
| Methoxy-isobavachalcone | Phytochemical (Psoralea corylifolia) | Recombinant KHKC | 0.2 µM | [8] |
| Osthole | Phytochemical (Angelica archangelica) | Recombinant KHKC | 0.7 µM | [8] |
| Cratoxyarborenone E | Phytochemical (Cratoxylum prunifolium) | Recombinant KHKC | 1.0 µM | [8] |
| α-/γ-Mangostin | Phytochemical (Cratoxylum prunifolium) | Recombinant KHKC | 1.5 µM | [8] |
| PF-06835919 | Small Molecule | Not specified | Not specified | [2] |
| WNN0403-E003 | Small Molecule | PFKFB3 Kinase Assay | <10 µM | [3] |
| WNN1352-H007 | Small Molecule | PFKFB3 Kinase Assay | <10 µM | [3] |
| WNN1542-F004 | Small Molecule | PFKFB3 Kinase Assay | <10 µM | [3] |
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for establishing and executing high-throughput screening campaigns to identify and characterize novel inhibitors of fructokinase. The use of robust biochemical and cell-based assays, coupled with rigorous data analysis and validation, is essential for the successful discovery of new therapeutic agents targeting fructose metabolism for the treatment of metabolic diseases.
References
- 1. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactivity-Guided Identification of Botanical Inhibitors of Ketohexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactivity-Guided Identification of Botanical Inhibitors of Ketohexokinase | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Fructose 1-Phosphate Flux with Stable Isotope Tracers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fructose metabolism has garnered significant interest due to its association with metabolic diseases like non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance.[1] Unlike glucose, fructose is primarily metabolized in the liver, kidneys, and small intestine.[1][2] Upon entering the cell, fructose is phosphorylated to fructose 1-phosphate (F1P) by the enzyme fructokinase (KHK).[1] This initial step traps fructose intracellularly. The subsequent cleavage of F1P by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde represents a critical metabolic flux point.[1][3] This pathway bypasses the primary rate-limiting step of glycolysis, phosphofructokinase, allowing for a rapid and unregulated influx of carbons into central metabolism.[1]
Stable isotope tracing has become an indispensable tool for quantitatively tracking the metabolic fate of fructose.[1] By introducing fructose labeled with stable isotopes, such as carbon-13 (¹³C) or deuterium (²H), researchers can trace the journey of fructose-derived atoms through complex metabolic networks.[1][4] This allows for the precise measurement of metabolic fluxes, including the F1P flux, and the elucidation of pathway activities under various physiological and pathological conditions.[1][5] The most common tracer used is uniformly labeled [U-¹³C₆]-D-fructose, which allows for the tracking of all six carbon atoms.[1][5] Analysis of the mass isotopomer distribution (MID) of downstream metabolites via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy provides a detailed picture of the metabolic pathways involved.[1][6]
These application notes provide a comprehensive guide to the principles, experimental methodologies, and data interpretation techniques for using stable isotope tracers to investigate this compound flux.
Core Metabolic Pathway of Fructose
The metabolism of fructose is a multi-step process primarily occurring in the liver.
-
Phosphorylation: Fructose is first phosphorylated to fructose-1-phosphate (F1P) by fructokinase (KHK).[1]
-
Cleavage: Aldolase B cleaves F1P into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[1][3] This step is central to the F1P flux.
-
Triose Phosphate Metabolism: DHAP can directly enter glycolysis or gluconeogenesis. Glyceraldehyde is phosphorylated by triose kinase to glyceraldehyde-3-phosphate (G3P), which also enters these pathways.[1][3]
This rapid conversion can increase the production of pyruvate, lactate, and acetyl-CoA, the precursor for the tricarboxylic acid (TCA) cycle and de novo lipogenesis (DNL).[1]
ChREBP Signaling in Response to Fructose
The Carbohydrate Response Element-Binding Protein (ChREBP) is a key transcriptional regulator of fructose metabolism. Fructose consumption activates ChREBP, which in turn upregulates the expression of genes involved in both fructolysis and de novo lipogenesis, further enhancing the metabolic flux from fructose to lipids.[1]
Quantitative Data from Fructose Tracer Studies
Stable isotope tracing studies have provided valuable quantitative data on the metabolic fate of fructose in humans. The tables below summarize key findings.
Table 1: Metabolic Fate of Ingested Fructose in Humans
| Parameter | Condition | Mean Value (±SD) | Study Duration | Citation |
|---|---|---|---|---|
| Fructose Oxidation Rate | Non-exercising subjects | 45.0% ± 10.7% of ingested dose | 3-6 hours | [7][8] |
| Exercising subjects | 45.8% ± 7.3% of ingested dose | 2-3 hours | [7][8] | |
| Mixed with glucose (exercising) | 66.0% ± 8.2% of ingested dose | Not Specified | [7][8][9] | |
| Conversion to Glucose | Non-exercising subjects | 41.0% ± 10.5% of ingested dose | 3-6 hours | [7][8][9] |
| Conversion to Lactate | Non-exercising subjects | ~25% of ingested dose | A few hours | [7] |
| Conversion to Plasma TG | Non-exercising subjects | <1% of ingested dose (direct) | Not Specified |[7][9] |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable results in stable isotope tracing studies.[1]
Protocol 1: In Vitro ¹³C-Fructose Tracing in Cultured Cells
This protocol outlines a typical experiment using [U-¹³C₆]-D-fructose in cultured cells.[1][5]
Materials:
-
Cultured cells (adherent or suspension)
-
Standard cell culture medium
-
Isotopic labeling medium: Custom medium where unlabeled fructose is replaced with [U-¹³C₆]-D-fructose.[5] Use of dialyzed fetal bovine serum is recommended to minimize unlabeled carbon sources.[2]
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Ice-cold 0.9% (w/v) NaCl solution[10]
-
Quenching/Extraction solution: Ice-cold 80% methanol, pre-chilled to -80°C[1][10]
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency (typically 70-80%) in standard medium.[1]
-
Aspirate the standard medium and wash the cells once with pre-warmed PBS.[1]
-
Add the pre-warmed isotopic labeling medium. A common approach is a 10% labeling of fructose (e.g., for a 5 mM total fructose concentration, use 4.5 mM unlabeled fructose and 0.5 mM [U-¹³C₆]-D-fructose).[1]
-
Incubate for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor label incorporation and achieve isotopic steady state.[1][8] The time required to reach steady state varies by metabolite and cell type.[2]
-
-
Metabolic Quenching (Critical Step):
-
To halt all enzymatic activity instantly, rapidly aspirate the labeling medium.[1][10]
-
Quickly wash the cells with ice-cold 0.9% NaCl solution to remove extracellular tracer.[10]
-
Immediately add a sufficient volume of -80°C 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate).[1][10]
-
-
Metabolite Extraction:
-
Sample Clarification and Storage:
-
Vortex the tubes vigorously for 1 minute.[10]
-
Centrifuge at high speed (>13,000 x g) at 4°C for 10-15 minutes to pellet cell debris.[1]
-
Transfer the supernatant containing the extracted metabolites to a new tube.[1]
-
Dry the metabolite extract using a vacuum concentrator.[1]
-
Store the dried extracts at -80°C until analysis.[10]
-
Protocol 2: In Vivo ¹³C-Fructose Tracing in a Mouse Model
This protocol provides a general framework for an in vivo study.[1][8]
Materials:
-
Animal model (e.g., mice)
-
Sterile [U-¹³C₆]-D-fructose solution in saline
-
Anesthesia
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Homogenization equipment (e.g., bead beater)
-
Extraction solvent (e.g., methanol/chloroform/water)
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimate animals to the experimental conditions.
-
Fast animals overnight (e.g., 12-16 hours) to deplete glycogen stores, but allow free access to water.
-
-
Tracer Administration:
-
Administer the [U-¹³C₆]-D-fructose tracer via a suitable route (e.g., oral gavage, tail vein injection, or continuous infusion).
-
For infusion studies, a priming bolus dose may be given to rapidly achieve isotopic steady state, followed by a continuous infusion.[8]
-
-
Sample Collection:
-
At designated time points post-tracer administration, anesthetize the animal.
-
Collect blood samples (e.g., via cardiac puncture) into tubes containing an anticoagulant.
-
Rapidly excise tissues of interest (e.g., liver, adipose tissue) and immediately freeze-clamp them in liquid nitrogen to quench metabolism.
-
-
Metabolite Extraction:
-
For blood, centrifuge to separate plasma and store at -80°C.
-
For tissues, homogenize the frozen tissue in an ice-cold extraction solvent.
-
Centrifuge the homogenate to pellet debris and collect the supernatant containing metabolites.
-
-
Sample Processing:
-
Process the plasma and tissue extracts similarly to the in vitro protocol (drying and storage).
-
Experimental Workflow
The general workflow for a stable isotope tracing experiment is depicted below.
Sample Analysis and Data Interpretation
Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Dried metabolite extracts are often derivatized to increase their volatility before analysis.[1] This technique is robust for analyzing central carbon metabolites.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Dried extracts are reconstituted in a suitable solvent and analyzed directly.[1] LC-MS is particularly useful for analyzing polar and non-volatile metabolites like sugar phosphates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information on the positional labeling of carbons within a molecule but is generally less sensitive than MS.[1][11]
Data Interpretation: The primary data output from MS analysis is the Mass Isotopomer Distribution (MID) for each metabolite.[5] The MID describes the relative abundance of each isotopologue (e.g., M+0 for the unlabeled metabolite, M+1 for the metabolite with one ¹³C atom, M+2 with two, etc.).[5][12] This labeling pattern is a direct consequence of the active metabolic pathways.[5] By feeding the experimentally determined MIDs into computational models, the rates (fluxes) of intracellular metabolic reactions can be quantified.[5][13] This process, known as Metabolic Flux Analysis (MFA), provides a detailed map of cellular metabolic activity.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 7. Fructose metabolism in humans - what isotopic tracer studies tell us - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Recovery of Fructose 1-Phosphate in Solid-Phase Extraction (SPE)
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the recovery of fructose 1-phosphate during solid-phase extraction (SPE). Below you will find troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to help you optimize your sample preparation workflow.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: I am experiencing low recovery of this compound. What are the most common causes?
Low recovery in SPE is a frequent issue that can stem from several factors throughout the extraction process.[1] The most common culprits include:
-
Analyte Breakthrough: The this compound may not be retained on the SPE sorbent during sample loading. This can happen if the solvent in which the sample is dissolved is too strong, preventing the analyte from binding to the sorbent.[1]
-
Premature Elution: The analyte may be washed away during the wash step if the wash solvent is too strong.[1]
-
Incomplete Elution: The elution solvent may not be strong enough to release the this compound from the sorbent.[1]
-
Improper Sorbent Selection: The chosen SPE sorbent may not be appropriate for the highly polar and phosphorylated nature of this compound.
-
Suboptimal pH Conditions: For ion-exchange SPE, the pH of the sample and solvents is critical for retention and elution.
Q2: What type of SPE sorbent is best for this compound?
Given that this compound is a highly polar, anionic compound due to its phosphate group, the following SPE sorbents are recommended:
-
Anion-Exchange SPE: This is a highly effective method for capturing phosphorylated sugars. A study demonstrated that a cleanup method based on anion-exchange SPE resulted in recoveries of sugar phosphates close to 100%.[2] The retention mechanism relies on the electrostatic interaction between the negatively charged phosphate group of this compound and the positively charged functional groups of the sorbent.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) SPE: HILIC sorbents are also suitable for polar analytes like this compound.[3] The retention mechanism involves the partitioning of the analyte between a water-enriched layer on the sorbent surface and a less polar mobile phase.
-
Mixed-Mode SPE: These sorbents combine multiple retention mechanisms, such as ion-exchange and reversed-phase or HILIC. A mixed-mode sorbent with both anion-exchange and hydrophilic properties can provide enhanced selectivity and retention for this compound.
Using a non-polar sorbent like C18 (reversed-phase) is generally not recommended for this compound, as it may lead to poor retention and premature elution, especially when the sample is in a highly aqueous solution.[3]
Q3: How does pH affect the recovery of this compound in anion-exchange SPE?
The pH plays a crucial role in anion-exchange SPE by influencing the charge state of both the analyte and the sorbent. This compound has a strongly acidic phosphate group with a predicted pKa of approximately 1.16.
-
For optimal retention: The pH of the sample loading solution should be at least 2 pH units above the pKa of the analyte's functional group that will interact with the sorbent. In this case, to ensure the phosphate group is negatively charged, a sample pH of >3.2 is recommended.
-
For elution: To release the this compound from the sorbent, the negative charge on the analyte needs to be neutralized. This is achieved by lowering the pH of the elution solvent to at least 2 pH units below the analyte's pKa. However, given the very low pKa of the phosphate group, using a very low pH for elution might not be practical or desirable due to potential analyte degradation. A more common strategy for eluting strongly retained anions is to use a high concentration of a competing salt or to increase the pH to neutralize the positive charge on a weak anion-exchange sorbent.
It is also important to consider the stability of fructose, which can degrade at very low (below 3) or high (above 6) pH, especially at elevated temperatures.
Q4: My analyte is not retained on the column (found in the flow-through). What should I do?
If this compound is found in the sample flow-through, it indicates a problem with retention. Consider the following troubleshooting steps:
-
Verify Sorbent Choice: Ensure you are using an appropriate sorbent (anion-exchange, HILIC, or mixed-mode).
-
Check Sample Solvent: The sample should be dissolved in a weak solvent that promotes binding to the sorbent. For anion-exchange, this is typically a low ionic strength buffer at an appropriate pH. For HILIC, the sample should be in a high percentage of organic solvent (e.g., acetonitrile).
-
Adjust Sample pH: For anion-exchange, make sure the sample pH is high enough to ensure the phosphate group is deprotonated and negatively charged.
-
Slow Down the Flow Rate: A slow and steady flow rate of approximately 1 mL/minute during sample loading allows for sufficient interaction time between the analyte and the sorbent.[3]
-
Proper Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned and equilibrated according to the manufacturer's instructions. Failure to do so can lead to inconsistent and low recovery.[3]
Q5: My analyte is lost during the wash step. How can I prevent this?
If this compound is eluting during the wash step, your wash solvent is likely too strong.
-
Decrease the Organic Strength: If using a wash solvent with an organic component, reduce its percentage.[3]
-
Adjust pH: For ion-exchange, ensure the pH of the wash solvent maintains the charge state of the analyte and sorbent required for retention.
-
Modify Ionic Strength: In anion-exchange, avoid using high concentrations of salts in the wash buffer, as this can disrupt the ionic interaction and elute the analyte.
Q6: I am getting very little or no analyte in my final elution. What could be the problem?
If the analyte is retained on the column but not present in the final eluate, the elution is likely incomplete.
-
Increase Elution Solvent Strength: You may need a stronger elution solvent to disrupt the interaction between this compound and the sorbent.[3]
-
For anion-exchange, this can be achieved by significantly increasing the ionic strength (salt concentration) of the elution buffer or by changing the pH to neutralize the charge on the analyte or a weak anion-exchange sorbent.
-
For HILIC, increasing the aqueous content of the elution solvent will increase its polarity and promote elution.
-
-
Increase Elution Volume: Ensure you are using a sufficient volume of elution solvent to completely recover the analyte.
-
Soak the Sorbent: Allowing the elution solvent to soak in the sorbent bed for a few minutes before final elution can sometimes improve recovery for strongly retained analytes.
Quantitative Data Summary
The following table summarizes recovery data for phosphorylated sugars using different SPE methods, providing a basis for method selection and optimization.
| Analyte Class | SPE Method | Sorbent | Reported Recovery | Reference |
| Sugar Phosphates | Anion-Exchange | Not Specified | ~100% | [2] |
| Fructose 1,6-diphosphate | Ion Chromatography | AS11-HC anion column | 99.0% - 100.3% | [4][5] |
| N-Linked Glycans | HILIC | GlycoWorks HILIC µElution Plate | High and unbiased | [6][7] |
Experimental Protocols
Below are detailed methodologies for performing SPE for this compound.
Protocol 1: Anion-Exchange SPE for this compound
This protocol is a general guideline based on established methods for phosphorylated sugar analysis and should be optimized for your specific application.
1. Sample Pre-treatment:
- Ensure your sample is in a liquid form and free of particulates. Centrifuge or filter if necessary.
- Adjust the sample pH to between 4 and 7 to ensure the phosphate group of this compound is negatively charged.
2. Cartridge Conditioning:
- Pass 1-2 cartridge volumes of a high ionic strength buffer or a suitable organic solvent (e.g., methanol) through the anion-exchange cartridge.
- Follow with 1-2 cartridge volumes of purified water.
3. Cartridge Equilibration:
- Equilibrate the cartridge with 2-3 cartridge volumes of the loading buffer (e.g., a low ionic strength buffer at the same pH as your sample).
4. Sample Loading:
- Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (approximately 1 mL/min).[3]
5. Washing:
- Wash the cartridge with 1-2 cartridge volumes of a weak buffer to remove any unbound impurities. The buffer should have a low ionic strength and a pH that maintains the charge of the analyte.
6. Elution:
- Elute the this compound with 1-2 cartridge volumes of a high ionic strength buffer (e.g., containing a high concentration of salt like NaCl or ammonium acetate) or a buffer with a pH that neutralizes the charge on the analyte or sorbent.
Protocol 2: HILIC SPE for this compound
This protocol is adapted from general procedures for polar analyte extraction using HILIC SPE.
1. Sample Pre-treatment:
- The sample should be dissolved in a solvent with a high percentage of organic content (typically >80% acetonitrile) to promote retention on the HILIC phase.
2. Cartridge Conditioning:
- Condition the HILIC cartridge with 1-2 cartridge volumes of a polar organic solvent (e.g., methanol or isopropanol).
- Follow with 1-2 cartridge volumes of the initial mobile phase (high organic content).
3. Cartridge Equilibration:
- Equilibrate the cartridge with 2-3 cartridge volumes of the sample loading solvent (high organic content).
4. Sample Loading:
- Load the pre-treated sample onto the cartridge at a slow, consistent flow rate.
5. Washing:
- Wash the cartridge with 1-2 cartridge volumes of a solvent with a slightly higher polarity than the loading solvent but not polar enough to elute the analyte (e.g., slightly decrease the organic solvent percentage).
6. Elution:
- Elute the this compound with a solvent of high polarity, typically with a high aqueous content (e.g., 50:50 acetonitrile:water or a buffer).
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the logical steps for troubleshooting low recovery and the key interactions in anion-exchange SPE.
Caption: A flowchart for systematically troubleshooting low recovery in SPE.
Caption: Retention and elution mechanism in anion-exchange SPE.
References
Optimizing sample preparation for fructose 1-phosphate analysis
Welcome to the Technical Support Center for Fructose 1-Phosphate Analysis. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their sample preparation and analysis protocols.
Frequently Asked Questions (FAQs)
Q1: Why is sample preparation so critical for this compound analysis? A1: this compound (F1P) is a highly polar, phosphorylated sugar that is present at low concentrations in complex biological matrices.[1][2] Proper sample preparation is essential to quench enzymatic activity that could alter F1P levels, remove interfering substances like proteins and salts, and ensure the analyte is stable and compatible with the chosen analytical method.[1]
Q2: My samples contain high concentrations of glucose. Will this interfere with my this compound analysis? A2: High concentrations of glucose can potentially interfere, particularly in enzymatic assays and some chromatographic methods where specificity is key.[3] For instance, in enzymatic assays, fructose-6-phosphate is converted to glucose-6-phosphate for detection; therefore, high endogenous glucose could create a background signal if not properly accounted for.[3] Chromatographic methods like LC-MS/MS or GC-MS are generally preferred for their ability to separate F1P from other sugars and their isomers, though derivatization might be necessary to resolve closely related compounds.[2][4]
Q3: What is derivatization, and why is it necessary for GC-MS analysis of this compound? A3: Derivatization is a chemical process that modifies an analyte to make it more suitable for a specific analytical method.[5] Sugars and sugar phosphates like F1P are non-volatile and polar, making them unsuitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS), which requires analytes to be volatile.[1][4][5] A common two-step derivatization process involving oximation followed by silylation increases the volatility and thermal stability of F1P, allowing for successful GC-MS analysis.[5][6]
Q4: Can I store my samples before analysis? If so, what are the optimal conditions? A4: Yes, but proper storage is crucial to prevent analyte degradation. After extraction, samples should be stored at -70°C or -80°C.[7][8] It is recommended to use fresh samples whenever possible.[9] For extracted metabolites, storage in an 80% methanol solution at -80°C is a common practice to maintain stability.[8][10]
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound, categorized by the analytical method.
LC-MS/MS Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal / Poor Sensitivity | Inefficient extraction; Analyte degradation; Ion suppression from matrix components; Suboptimal mobile phase. | Optimize the extraction procedure to improve recovery.[10] Ensure samples are kept cold and processed quickly. Use an internal standard to correct for losses.[8] Perform sample cleanup/deproteinization.[11] Consider derivatization to improve ionization efficiency.[8][12] |
| Poor Peak Shape (Tailing or Broadening) | Active sites in the LC system; Incompatible sample solvent with the mobile phase; Column degradation. | Use a guard column to protect the analytical column. Ensure the sample solvent is similar in composition to the initial mobile phase.[10] Check the column's performance with standards. |
| Inability to Separate Isomers (e.g., F1P vs. F6P) | Insufficient chromatographic resolution. | Use a specialized column like HILIC, which is well-suited for polar compounds.[2][11] Optimize the gradient elution method.[2] Consider chemical derivatization, as reagents like 2-DMBA can help distinguish isomers.[8][12] |
GC-MS Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Multiple Peaks for a Single Standard | Incomplete derivatization; Presence of different isomers (anomers). | This is a common issue with sugars.[5] Optimize the oximation step to ensure the reaction goes to completion, which simplifies the chromatogram.[5] For quantification, you can sum the areas of all peaks corresponding to the fructose derivatives.[5] |
| No or Very Small Peaks | Incomplete derivatization; Analyte degradation at high temperatures in the injector. | Ensure derivatization reagents (e.g., BSTFA, MSTFA) are fresh and not exposed to moisture.[5] Confirm the reaction conditions (time, temperature) are optimal. Use a deactivated injector liner. |
| Peak Tailing | Active sites in the GC injector or column. | Use a deactivated injector liner and column. A liner with glass wool can help trap non-volatile residues.[5] |
Enzymatic Assay
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | Endogenous enzymes or interfering substances in the sample. | Deproteinize the sample prior to analysis using methods like perchloric acid (PCA) precipitation or a 10kD spin column.[13] Run a sample blank without the enzyme to subtract background absorbance/fluorescence. |
| Low Signal or No Reaction | Incorrect pH or temperature; Degraded enzyme or cofactors; Presence of inhibitors in the sample. | Ensure the assay buffer is at the correct pH.[14] Verify incubation times and temperatures.[9] Always use fresh reagents and store enzymes and cofactors as directed.[9][15] Avoid substances like EDTA (>0.5 mM) and SDS (>0.2%) in sample preparations.[9] |
| Non-Linear Standard Curve | Pipetting errors; Improperly thawed or mixed reagents. | Use calibrated pipettes and avoid pipetting very small volumes.[9] Thaw all components completely and mix gently before use.[9] Prepare a master mix for the reaction to ensure consistency.[9] |
Quantitative Data Summary
The following tables provide a summary of quantitative data related to extraction efficiency and analytical performance from published studies.
Table 1: Recovery of Sugar Phosphates Using Chloroform/Methanol Extraction Data sourced from a study on sugar phosphate analysis in plant tissues.
| Compound | Average % Recovery |
| Fructose-1,6-bisphosphate | 84.9% |
| UDP-glucose | 92.1% |
| Trehalose 6-P | 84.5% |
| 2-Deoxyglucose (IS) | 76.9% |
| Glucose 6-P | 76.3% |
| Glucose 1-P | 70.5% |
| Fructose 6-P | 69.5% |
| 3-PGA | 63.5% |
| (Source: Adapted from Waller et al., 2019)[4] |
Table 2: Performance of an Ion Chromatography Method for Fructose 1,6-Diphosphate (FDP) Analysis Data from a study establishing a rapid IC method for FDP quantification.
| Parameter | Value |
| Linear Range | 3.3 to 211.5 µmol/L |
| Correlation Coefficient (r) | 0.9999 |
| Minimum Detection Limit (S/N=3) | 0.032 µmol/L |
| Quantitative Limit | 3.3 µmol/L |
| Recovery | 99.0% - 100.3% |
| Precision (RSD, n=5) | ≤0.04% |
| (Source: Adapted from Wang et al., 2015)[16][17] |
Visualized Workflows and Pathways
The following diagrams illustrate key processes relevant to this compound analysis.
Caption: Overview of the primary fructose metabolic pathway in the liver.[10]
Caption: A generalized workflow for preparing biological samples for F1P analysis.
Caption: A decision tree to guide troubleshooting for low signal issues.
Experimental Protocols
Protocol 1: Metabolite Extraction from Adherent Cells
-
Cell Culture and Labeling: Culture cells to the desired confluency. If using isotopic tracers, incubate cells with labeled fructose for a predetermined time.[10]
-
Quenching: Aspirate the culture medium. Immediately wash the cells once with ice-cold PBS to remove any remaining medium.
-
Metabolite Extraction: Add ice-cold 80% methanol (pre-chilled to -80°C) to the culture dish (e.g., 1 mL for a 6 cm dish).[8][10]
-
Cell Lysis: Place the dish on dry ice for 10 minutes to ensure all metabolic activity has ceased and to facilitate cell lysis.
-
Collection: Scrape the cells in the methanol solution using a cell scraper and transfer the entire lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000-20,000 x g) for 10-15 minutes at 4°C to pellet proteins and cell debris.[8][10]
-
Supernatant Transfer: Carefully transfer the clear supernatant, which contains the metabolites, to a new tube. This extract is now ready for drying, derivatization, or direct analysis.
Protocol 2: Sample Deproteinization using Perchloric Acid (PCA)
Note: This method is effective but can be harsh. Neutralization is critical.
-
Homogenization: Homogenize tissue or cell samples in an appropriate buffer on ice.
-
Precipitation: Add ice-cold 4 M PCA to the homogenate to achieve a final concentration of 1 M. Vortex briefly to mix thoroughly.[13]
-
Incubation: Incubate the mixture on ice for 5-10 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 13,000 x g for 2-5 minutes at 4°C.[13]
-
Supernatant Collection: Transfer the clear supernatant to a fresh, chilled tube.
-
Neutralization: Neutralize the sample by adding ice-cold 2 M potassium hydroxide (KOH). A common approach is to add a volume of 2 M KOH that is 34% of the supernatant volume (e.g., 34 µL of KOH to 100 µL of supernatant).[13] Vortex briefly.
-
pH Check: Verify that the sample pH is between 6.5 and 8.0 using pH paper. Adjust if necessary.[13] The precipitated potassium perchlorate can be removed by another centrifugation step.
Protocol 3: Two-Step Derivatization for GC-MS Analysis
-
Drying: Ensure the extracted metabolite sample is completely dry. This is typically achieved using a vacuum concentrator (SpeedVac).
-
Step 1: Oximation:
-
Cooling: Allow the sample to cool to room temperature.
-
Step 2: Silylation:
-
Analysis: After cooling, the sample is ready for injection into the GC-MS system.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Thermal proteome profiling reveals fructose-1,6-bisphosphate as a phosphate donor to activate phosphoglycerate mutase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. shodexhplc.com [shodexhplc.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. content.abcam.com [content.abcam.com]
- 14. wineserver.ucdavis.edu [wineserver.ucdavis.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. researchgate.net [researchgate.net]
How to prevent fructose 1-phosphate degradation during sample storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of fructose 1-phosphate (F1P) during sample storage. Adherence to these protocols is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in biological samples?
A1: this compound (F1P) degradation in biological samples is primarily caused by two factors:
-
Enzymatic Degradation: The most significant cause of F1P loss is its metabolism by the enzyme aldolase B, which cleaves F1P into glyceraldehyde and dihydroxyacetone phosphate (DHAP).[1][2][3] This process is rapid, especially in tissues with high metabolic activity like the liver.[4]
-
Chemical Instability: Like other sugar phosphates, F1P can undergo chemical hydrolysis, particularly under acidic conditions and at elevated temperatures. Simple phosphomonoesters are generally most labile near pH 4.[5]
Q2: What is the single most critical step to prevent F1P degradation upon sample collection?
A2: The most critical step is to immediately quench all metabolic activity. This is best achieved by flash-freezing the sample in liquid nitrogen or by rapidly homogenizing the tissue in a pre-chilled solvent, such as 80% methanol at -80°C.[6] This instantly halts all enzymatic reactions, preserving the in vivo metabolic snapshot.
Q3: What is the optimal temperature for long-term storage of samples for F1P analysis?
A3: For long-term stability, samples should be stored at -80°C.[7] This temperature effectively minimizes both enzymatic activity and chemical degradation. Storage at higher temperatures, even -20°C, may not be sufficient to prevent gradual degradation over time.
Q4: Can repeated freeze-thaw cycles affect F1P levels?
A4: Yes, repeated freeze-thaw cycles should be strictly avoided. Each cycle can compromise sample integrity, leading to the release of degradative enzymes and potentially altering the concentration of F1P.[7] It is advisable to aliquot samples into smaller volumes for single use before initial freezing.
Q5: How does pH affect the stability of this compound?
A5: While specific data for F1P is limited, studies on related fructooligosaccharides show that they are most stable at a neutral to slightly alkaline pH and are more prone to hydrolysis under acidic conditions (pH < 6.0).[8] Therefore, maintaining a neutral pH during sample processing and storage is recommended to enhance chemical stability.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and storage of samples for this compound analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable F1P levels in samples | Inadequate or slow quenching of metabolic activity at the time of sample collection. | Ensure immediate flash-freezing of the tissue in liquid nitrogen or rapid homogenization in ice-cold methanol (-80°C) to instantly stop enzymatic activity.[6] |
| Storage temperature is too high. | Store all samples, extracts, and homogenates at -80°C for long-term preservation.[7] | |
| Repeated freeze-thaw cycles. | Aliquot samples into single-use tubes before the initial freezing to avoid the need for repeated thawing.[7] | |
| Acidic pH of the storage buffer or sample extract. | Ensure that all solutions used for sample processing and storage have a neutral pH (around 7.0) to minimize chemical hydrolysis.[5] | |
| High variability in F1P concentrations between replicate samples | Inconsistent sample handling and processing times. | Standardize the entire workflow from sample collection to extraction, ensuring that all samples are processed for the same duration and under identical conditions. |
| Incomplete inactivation of enzymes during extraction. | Use a protein precipitation method, such as the addition of a threefold volume of ice-cold acetonitrile or methanol, to effectively denature and remove enzymes like aldolase B.[7] | |
| Presence of unexpected degradation products | Chemical degradation due to improper storage conditions. | Review storage temperature and pH. Ensure samples are protected from light and stored in tightly sealed containers to prevent oxidation. |
| Microbial contamination. | Handle samples under sterile conditions whenever possible. The use of a bacteriostat may be considered if it does not interfere with downstream analysis.[5] |
Data Presentation
Table 1: Effect of Temperature and pH on the Half-Life (t½) of Fructooligosaccharides (FOS) in Solution
| Temperature (°C) | pH 5.0 | pH 6.0 | pH 7.0 |
| 90 | ~10 hours | ~25 hours | ~50 hours |
| 100 | ~4 hours | ~10 hours | ~20 hours |
| 110 | ~1.5 hours | ~5 hours | ~10 hours |
*Disclaimer: This data is for fructooligosaccharides (GF2, GF3, GF4) and should be used as a qualitative guide to illustrate the principles of this compound stability.[9] The data clearly shows that stability decreases significantly with increasing temperature and decreasing pH.
Experimental Protocols
Protocol 1: Quenching and Extraction of this compound from Liver Tissue
This protocol is designed for the rapid inactivation of enzymes and extraction of F1P from liver tissue.
Materials:
-
Liquid nitrogen
-
Pre-chilled (-80°C) 80% methanol
-
Pre-chilled cell scraper or tissue homogenizer
-
Microcentrifuge tubes
-
Centrifuge capable of maintaining 4°C
Procedure:
-
Sample Collection: Immediately after excision, flash-freeze the liver tissue sample in liquid nitrogen.
-
Quenching: Place the frozen tissue in a pre-chilled tube containing ice-cold 80% methanol. The volume of methanol should be at least 5 times the volume of the tissue.
-
Homogenization: Immediately homogenize the tissue within the cold methanol solution until no visible tissue fragments remain.
-
Protein Precipitation: Incubate the homogenate at -20°C for at least 30 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the homogenate at >13,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites including F1P, to a new pre-chilled microcentrifuge tube.
-
Storage: Store the metabolite extract at -80°C until analysis.[6]
Protocol 2: Stabilization of this compound in Plasma Samples
This protocol is for the immediate stabilization and extraction of F1P from plasma.
Materials:
-
Ice
-
Ice-cold acetonitrile (ACN)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of maintaining 4°C
Procedure:
-
Sample Collection: Collect whole blood in tubes containing an appropriate anticoagulant.
-
Plasma Separation: Immediately centrifuge the blood according to standard procedures to separate the plasma. All steps should be performed on ice.
-
Deproteinization: To 200 µL of plasma in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile. This creates a 3:1 ratio of ACN to plasma, which is effective for protein precipitation.
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new clean tube.
-
Storage: Store the extract at -80°C until further analysis.[7]
Visualizations
Caption: Enzymatic degradation pathway of this compound.
References
- 1. Purification and characterisation of an unusually heat-stable and acid/base-stable class I fructose-1,6-bisphosphate aldolase from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aldolase B - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Fructose 1-Phosphate Assay Technical Support Center
Welcome to the technical support center for fructose 1-phosphate (F1P) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to F1P measurement.
Troubleshooting Guides & FAQs
This section provides solutions to specific problems you may encounter during your F1P assays.
FAQs
1. What are the common methods for measuring this compound?
There are several methods available for the quantification of this compound, each with its own advantages and limitations. The most common methods include:
-
Enzymatic Assays: These are often colorimetric or fluorometric and rely on a series of coupled enzymatic reactions that ultimately produce a detectable signal proportional to the F1P concentration.
-
Ion Chromatography: This technique separates F1P from other charged molecules based on their interaction with an ion-exchange resin, allowing for its quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This highly sensitive and specific method separates F1P from other molecules based on its physicochemical properties, followed by its detection and quantification based on its mass-to-charge ratio.
2. My sample has high background in an enzymatic assay. What are the potential causes and solutions?
High background can be caused by several factors:
-
Endogenous Enzymes in the Sample: Enzymes present in your sample may consume F1P or interact with the assay reagents, leading to false signals.
-
Presence of Interfering Substances: Other sugar phosphates like NADH or NADPH can generate background signals in fluorometric or colorimetric assays.[1]
-
Sample Matrix Effects: Components of your sample matrix can interfere with the assay.
Solutions:
-
Deproteinization: To inactivate and remove endogenous enzymes, you can deproteinize your samples. Common methods include perchloric acid/KOH treatment or using a 10 kDa molecular weight cut-off spin filter.[1]
-
Run a Background Control: For each sample, prepare a parallel reaction that omits a key enzyme in the detection pathway (e.g., the F1P converter). This will allow you to measure the background signal, which can then be subtracted from your sample reading.[1]
-
Sample Dilution: If the interference is concentration-dependent, diluting your sample may help reduce the background.
3. I am seeing poor linearity in my standard curve for an enzymatic assay. What could be the issue?
Poor linearity in your standard curve can arise from several sources:
-
Improper Reagent Preparation: Ensure all lyophilized components are fully reconstituted and that all reagents are at room temperature before use.[2]
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to inconsistencies. Prepare a master mix for your reaction components to minimize pipetting variability.[2]
-
Incorrect Incubation Times or Temperatures: Adhere strictly to the incubation times and temperatures specified in your assay protocol.[2]
-
Air Bubbles in Wells: Air bubbles can interfere with absorbance or fluorescence readings. Be careful to avoid introducing bubbles when pipetting.[2]
4. Can other sugar phosphates interfere with my this compound assay?
Yes, other sugar phosphates can be significant sources of interference, particularly in enzymatic assays.
-
Fructose-6-phosphate (F6P) and Glucose-6-phosphate (G6P): These are structurally similar to F1P and can be acted upon by the enzymes in the assay, leading to an overestimation of the F1P concentration.[3][4] In some enzymatic assays, the conversion of F6P is a downstream step, so its presence in the sample can lead to a false positive signal.
-
Competitive Inhibition: this compound and fructose 1,6-bisphosphate can act as competitive inhibitors for enzymes like glucose phosphate isomerase, which may be part of the reaction cascade in some assay designs.[5]
Solutions:
-
Chromatographic Methods: Techniques like ion chromatography and LC-MS are capable of separating F1P from other sugar phosphates, offering higher specificity.[3][4][6][7][8]
-
Specific Enzymes: The specificity of the enzymes used in the assay is crucial. Ensure your assay kit is validated for specificity against other common sugar phosphates.
5. How do common laboratory reagents interfere with enzymatic assays?
Several common laboratory reagents can interfere with enzymatic assays and should be avoided or kept below certain concentrations in your sample preparation.
| Interfering Substance | Maximum Tolerated Concentration |
| EDTA | > 0.5 mM |
| Ascorbic acid | > 0.2% |
| SDS | > 0.2% |
| Sodium Azide | > 0.2% |
| NP-40 | > 1% |
| Tween-20 | > 1% |
Source: Abcam Troubleshooting Guide for Enzymatic Assay Kits[2]
Experimental Protocols
General Protocol for an Enzymatic this compound Assay (Colorimetric/Fluorometric)
This protocol provides a general workflow for a typical enzymatic F1P assay. Note that specific details may vary depending on the commercial kit used.
-
Reagent Preparation:
-
Reconstitute all lyophilized standards and enzymes in the appropriate assay buffer as per the manufacturer's instructions.
-
Allow all reagents to equilibrate to room temperature before use.
-
-
Sample Preparation:
-
For tissue or cell samples, homogenize in an appropriate ice-cold buffer.
-
Centrifuge the homogenate to remove insoluble material.
-
Deproteinization (Recommended):
-
Method A: Perchloric Acid/KOH: Add perchloric acid to the sample, vortex, and incubate on ice. Neutralize with KOH, vortex, and centrifuge to remove the precipitate.
-
Method B: Spin Filter: Use a 10 kDa molecular weight cut-off spin filter to remove proteins.
-
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the F1P standard in the assay buffer to generate a standard curve.
-
-
Assay Procedure:
-
Add samples and standards to a 96-well plate.
-
For each sample, prepare a parallel well for background control (omitting a key enzyme).
-
Prepare a reaction master mix containing the necessary enzymes and substrates.
-
Add the reaction mix to all wells.
-
Incubate the plate at the recommended temperature and for the specified time, protected from light for fluorometric assays.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Subtract the background reading from each sample reading.
-
Plot the standard curve and determine the concentration of F1P in the samples.
-
Visualizations
Caption: Workflow for a typical enzymatic this compound assay.
Caption: Logic diagram for troubleshooting high background in F1P assays.
Caption: Simplified fructose metabolism showing F1P and potential interferents.
References
- 1. assaygenie.com [assaygenie.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of glucose phosphate isomerase by metabolic intermediates of fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shodexhplc.com [shodexhplc.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Fructose 1-Phosphate Detection by Mass Spectrometry
Welcome to the technical support center for the analysis of fructose 1-phosphate by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization technique for this compound analysis by mass spectrometry?
A1: Electrospray ionization (ESI) in negative mode is generally the preferred method for the detection of sugar phosphates like this compound.[1][2] This is because the phosphate group is readily deprotonated, forming a negative ion that can be sensitively detected by the mass spectrometer.
Q2: Why am I seeing poor retention of this compound on my C18 reversed-phase column?
A2: this compound is a highly polar molecule and, therefore, has very low retention on traditional reversed-phase columns like C18.[3] To overcome this, you can either use a different chromatographic technique such as Hydrophilic Interaction Liquid Chromatography (HILIC) or employ a derivatization method to make the analyte less polar.[3][4]
Q3: What are the advantages of using derivatization for this compound analysis?
A3: Derivatization can significantly improve the sensitivity and chromatographic separation of sugar phosphates.[4][5][6] By chemically modifying this compound, you can increase its hydrophobicity for better retention in reversed-phase chromatography and enhance its ionization efficiency.[4][7] For instance, derivatization with 2-(diazo-methyl)-N-methyl-N-phenyl-benzamide (2-DMBA) has been shown to increase detection sensitivities by 3.5 to 147-fold.[5][6]
Q4: How can I separate this compound from its isomers, such as glucose 6-phosphate?
A4: Since isomers like this compound and glucose 6-phosphate have the same mass, chromatographic separation is crucial before mass spectrometric detection.[3] HILIC columns are well-suited for separating polar isomers.[1] Additionally, derivatization can alter the chemical properties of the isomers, potentially improving their separation on a reversed-phase column.[7]
Q5: What is Multiple Reaction Monitoring (MRM) and why is it used for this compound quantification?
A5: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive analysis mode used in tandem mass spectrometry (MS/MS) for targeted quantification.[1][2] In MRM, a specific precursor ion of this compound is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. This process minimizes interferences from other molecules in the sample, leading to more accurate and reliable quantification.[1]
Troubleshooting Guides
Issue 1: Low or No this compound Signal
This is a common issue that can arise from problems with sample preparation, chromatography, or mass spectrometer settings.
Troubleshooting Workflow
Caption: Troubleshooting logic for low this compound signal.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Analyte Degradation | Ensure proper sample storage (e.g., -80°C) and minimize freeze-thaw cycles.[8] Keep samples on ice during preparation. |
| Inefficient Extraction | Optimize the extraction procedure to improve recovery.[1] For biological fluids, ensure complete protein precipitation. For tissues, ensure thorough homogenization. |
| Incomplete Derivatization | If using derivatization, ensure reaction conditions (temperature, time, reagent concentrations) are optimized.[9] Check the stability of the derivatized analyte.[9] |
| Poor Chromatographic Retention | For reversed-phase LC, derivatization is likely necessary.[3] Alternatively, switch to a HILIC column which is better suited for polar compounds.[1][3] |
| Suboptimal Ionization | Ensure the mass spectrometer is set to negative ESI mode.[1] Optimize source parameters such as capillary voltage, gas flow, and temperature. |
| Incorrect MRM Transitions | The precursor and product ion m/z values for this compound must be optimized for your specific instrument.[1] |
Issue 2: Poor Chromatographic Peak Shape
Poor peak shape (e.g., fronting, tailing, or split peaks) can compromise the accuracy of quantification.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Column Contamination or Degradation | Check for column degradation or contamination.[1] Flush the column with a strong solvent or replace it if necessary. |
| Incompatible Sample Solvent | Ensure the sample solvent is compatible with the initial mobile phase.[1] High concentrations of organic solvent in the sample can cause peak distortion in HILIC. |
| Secondary Interactions with Column | Peak tailing can occur due to interactions between the phosphate group and the stationary phase. Adding a small amount of a competing agent to the mobile phase may help. |
| Co-elution with Interfering Substances | Improve chromatographic separation by optimizing the gradient. Alternatively, enhance sample cleanup using techniques like solid-phase extraction (SPE). |
Issue 3: High Variability Between Replicates
High variability can obscure real biological differences and make data interpretation difficult.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inconsistent Sample Handling | Standardize all sample handling and extraction procedures to minimize technical variability.[1] |
| Inconsistent Cell Culture or Labeling | If working with cell cultures, ensure consistent cell seeding densities, growth conditions, and labeling times.[1] |
| Matrix Effects | Matrix effects, where co-eluting compounds suppress or enhance the analyte signal, can cause variability.[10][11] The use of an internal standard, such as a stable isotope-labeled version of this compound, is highly recommended to correct for these effects. Matrix-matched calibration curves can also be employed.[11] |
Experimental Protocols
Protocol 1: this compound Extraction from Plasma/Serum
This protocol is a general guideline for the extraction of this compound from plasma or serum samples.
-
Sample Preparation: Thaw frozen plasma or serum samples on ice.
-
Protein Precipitation: Add 4 volumes of a cold organic solvent (e.g., methanol or acetonitrile) to 1 volume of plasma/serum.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[1]
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[1]
-
Supernatant Collection: Carefully transfer the clear supernatant, which contains the metabolites, to a new tube for analysis.[1]
-
Drying and Reconstitution: The supernatant can be dried down under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a starting point for developing an LC-MS/MS method for this compound.
Experimental Workflow
Caption: General workflow for LC-MS/MS analysis of this compound.
Liquid Chromatography
-
Column: A hydrophilic interaction chromatography (HILIC) column, such as an Asahipak NH2P-50 (4.6 x 250 mm), is recommended for the separation of polar metabolites like sugar phosphates.[1]
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium carbonate).[1]
-
Flow Rate: A flow rate of 0.3-0.8 mL/min is commonly used.[1][2]
Mass Spectrometry
Quantitative Data Summary
The sensitivity of this compound detection can be significantly improved with the right methodology. The following table summarizes reported limits of detection (LODs) and quantification (LOQs) from the literature.
| Method | Analyte(s) | LOD | LOQ | Reference |
| LC-ESI-MS | Fructose 6-phosphate & Fructose 1,6-bisphosphate | 0.44 µM | 1.47 µM | [12][13] |
| RPLC-MS with 2-DMBA Derivatization | Sugar Phosphates | 5-16 pg/mL | - | [5][6] |
Note: These values are highly dependent on the specific instrument and experimental conditions.
Fructose Metabolism Pathway
Understanding the metabolic context of this compound is crucial for interpreting experimental results.
Caption: Simplified overview of the fructose metabolic pathway.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. shodexhplc.com [shodexhplc.com]
- 4. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fructose 1,6-bisphosphate Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Protocol Refinement for Consistent Fructose 1-Phosphate Measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable fructose 1-phosphate (F1P) measurements.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My F1P measurements are inconsistent across replicates. What are the potential causes and solutions?
A1: Inconsistent this compound (F1P) measurements can stem from several factors throughout the experimental workflow. Here’s a breakdown of potential issues and how to address them:
-
Sample Handling and Preparation:
-
Issue: Degradation of F1P due to enzymatic activity in the sample.
-
Solution: Rapidly homogenize tissue or cell samples in ice-cold buffer and immediately deproteinize using methods like perchloric acid (PCA) precipitation followed by neutralization with KOH, or use 10 kDa molecular weight cut-off spin filters.[1] Always keep samples on ice.
-
Issue: Incomplete inactivation of enzymes.
-
Solution: Ensure the deproteinization method is effective. For PCA, ensure complete precipitation and removal of the protein pellet.
-
Issue: Variability in sample extraction efficiency.
-
Solution: Standardize the homogenization process, including the duration, intensity, and sample-to-buffer ratio. Ensure complete cell lysis.
-
-
Assay Performance:
-
Issue: Inaccurate pipetting, especially of small volumes for standards and reagents.
-
Solution: Use calibrated pipettes and avoid pipetting volumes below the recommended range for your equipment. Prepare a master mix for reagents to be added to multiple wells to ensure consistency.[1]
-
Issue: Temperature fluctuations during the assay.
-
Solution: Ensure all reagents and samples are at the recommended temperature before starting the assay. Use a temperature-controlled plate reader or water bath for incubations.[1]
-
Issue: Reagent degradation.
-
Solution: Store reagents according to the manufacturer's instructions and avoid repeated freeze-thaw cycles.[2] Prepare fresh dilutions of standards for each experiment.
-
-
Data Analysis:
-
Issue: Incorrect background subtraction.
-
Solution: For each sample, prepare a corresponding sample blank that includes all reagents except the enzyme specific for F1P conversion. Subtract the blank reading from the sample reading.
-
Issue: Non-linear standard curve.
-
Solution: Ensure proper preparation of standards and that the sample concentrations fall within the linear range of the assay.[1]
-
Q2: I am observing high background signal in my enzymatic assay. What could be the reason?
A2: High background signal can obscure the true signal from F1P. Common causes include:
-
Contaminating Enzymes or Substrates in the Sample:
-
Issue: Presence of endogenous enzymes in the sample that can react with the assay reagents.
-
Solution: Deproteinize your samples thoroughly before running the assay.[1]
-
Issue: High levels of other sugar phosphates (e.g., glucose-6-phosphate, fructose-6-phosphate) that might non-specifically interact with the assay enzymes.
-
Solution: Use highly specific enzymes in your assay. If interference is suspected, you may need to perform additional sample cleanup steps or use an alternative method like LC-MS/MS for better specificity.
-
-
Reagent-Related Issues:
-
Issue: Contaminated or degraded reagents.
-
Solution: Use fresh, high-quality reagents. Ensure that the assay buffer is free of contaminants.
-
Issue: The probe or detection reagent is unstable or has been improperly stored.
-
Solution: Protect fluorescent probes from light and store all reagents at the recommended temperatures.
-
Q3: My F1P recovery is low after sample preparation. How can I improve it?
A3: Low recovery of F1P can lead to underestimation of its concentration. Here are some tips to improve recovery:
-
Optimize Extraction:
-
Issue: Inefficient extraction of F1P from the tissue or cells.
-
Solution: Ensure the homogenization buffer and method are suitable for your sample type. Sonication or mechanical disruption may be necessary for some samples.
-
Issue: Adsorption of F1P to labware.
-
Solution: Use low-binding microcentrifuge tubes and pipette tips.
-
-
Minimize Degradation:
-
Issue: F1P is being degraded during the extraction process.
-
Solution: Perform all sample preparation steps on ice and as quickly as possible. Immediately proceed to deproteinization after homogenization.
-
-
Validate Your Method:
-
Issue: The chosen extraction method is not suitable for your sample matrix.
-
Solution: Perform a spike-and-recovery experiment. Add a known amount of F1P standard to your sample matrix before extraction and measure the recovery. This will help you assess the efficiency of your extraction procedure.
-
Q4: Can other sugars or sugar phosphates interfere with my F1P measurement?
A4: Yes, interference is a potential issue, especially in enzymatic assays.
-
In Enzymatic Assays:
-
Issue: The enzymes used in the assay may have some cross-reactivity with other structurally similar sugar phosphates.
-
Solution: Refer to the assay kit's manual for information on specificity and potential interferents. If significant interference is suspected, consider a more specific method like LC-MS/MS. Differentiating sugar phosphate isomers can be challenging due to their structural similarity.[3]
-
-
In LC-MS/MS Analysis:
-
Issue: Co-elution of isomeric sugar phosphates can make differentiation difficult if they have the same mass-to-charge ratio.[3]
-
Solution: Optimize the chromatographic separation to resolve F1P from other isomers. This can be achieved by adjusting the mobile phase composition, gradient, or using a different type of chromatography column.[3]
-
Q5: What are the best practices for storing samples for F1P analysis?
A5: Proper storage is critical to prevent the degradation of F1P.
-
Short-term Storage: For immediate processing, keep tissue or cell pellets on ice.
-
Long-term Storage: For long-term storage, snap-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C. Cell pellets should also be stored at -80°C. Avoid repeated freeze-thaw cycles.[1]
-
Extracts: After deproteinization, the neutralized extracts can be stored at -80°C. The stability of F1P in solution should be validated for your specific storage conditions. While specific data for F1P is limited, studies on deuterated fructose suggest that freezing at -20°C or -80°C is recommended for short-term and long-term storage of solutions, respectively.[4]
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the cell type, tissue, and metabolic conditions. Below is a summary of reported F1P levels from various sources.
| Sample Type | Condition | This compound Concentration | Reference |
| Human Liver | Normal | 2.4-10.0 nmol/min per mg of protein (Aldolase activity) | [5] |
| Human Intestine | Normal | 4.2-10.0 nmol/min per mg of protein (Aldolase activity) | [5] |
| Human Kidney | Normal | 3.6-3.8 nmol/min per mg of protein (Aldolase activity) | [5] |
| Human Fibroblasts | Grown in Fructose | Higher lipogenesis compared to glucose | [6] |
| HepG2 Cells | Fructose Exposure | No significant increase in lipogenic enzymes | [6] |
Detailed Experimental Protocols
Protocol for F1P Measurement in Liver Tissue using LC-MS/MS
This protocol provides a general framework. Optimization for specific instrumentation and sample types is recommended.
a. Materials and Reagents:
-
F1P standard
-
Internal Standard (e.g., ¹³C-labeled F1P)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Homogenization buffer (e.g., ice-cold PBS)
-
10 kDa MWCO spin filters
b. Sample Preparation:
-
Excise approximately 50-100 mg of liver tissue and immediately snap-freeze in liquid nitrogen. Store at -80°C until use.
-
On the day of analysis, keep the tissue frozen on dry ice.
-
Add 500 µL of ice-cold homogenization buffer to a pre-chilled tube containing the frozen tissue.
-
Homogenize the tissue using a bead beater or a Dounce homogenizer on ice.
-
Add the internal standard to the homogenate.
-
Deproteinize the sample by adding an equal volume of ice-cold acetonitrile. Vortex vigorously.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter or a 10 kDa MWCO spin filter before injecting it into the LC-MS/MS system.
c. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A column suitable for separating polar metabolites, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from high organic to high aqueous mobile phase to elute the polar F1P.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for F1P and the internal standard.
d. Data Analysis:
-
Generate a standard curve by analyzing a series of known concentrations of the F1P standard.
-
Calculate the peak area ratio of F1P to the internal standard for both the standards and the samples.
-
Determine the concentration of F1P in the samples by interpolating from the standard curve.
Protocol for Enzymatic Measurement of F1P in Cell Lysates
This protocol is based on a coupled enzyme assay principle and may require a commercial kit.
a. Materials and Reagents:
-
Commercial F1P assay kit (containing F1P standard, assay buffer, enzymes, and detection probe)
-
96-well microplate (black or white plate for fluorescence assays)
-
Microplate reader
b. Sample Preparation:
-
Culture cells to the desired density.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in the assay buffer provided with the kit.
-
Homogenize the cells by sonication or by passing them through a fine-gauge needle. Keep the lysate on ice.
-
Deproteinize the lysate using a 10 kDa MWCO spin filter.[1]
-
Determine the protein concentration of the lysate for normalization.
c. Assay Procedure:
-
Prepare a standard curve by diluting the F1P standard in the assay buffer.
-
Add the standards and deproteinized cell lysates to the wells of the 96-well plate.
-
For each sample, prepare a sample background control well that omits a key enzyme in the reaction mix.
-
Prepare the reaction master mix according to the kit's instructions.
-
Add the master mix to all wells.
-
Incubate the plate at the recommended temperature and for the specified duration, protected from light if using a fluorescent probe.
-
Measure the absorbance or fluorescence using a microplate reader at the specified wavelength.
d. Data Analysis:
-
Subtract the blank reading from all standard and sample readings.
-
For each sample, subtract the reading of the sample background control from the sample reading.
-
Plot the standard curve and determine the concentration of F1P in the samples.
-
Normalize the F1P concentration to the protein concentration of the cell lysate.
Visualizations
Fructose Metabolism Pathway (Fructolysis)
Caption: Fructolysis pathway showing the conversion of fructose to intermediates of glycolysis.
Experimental Workflow for F1P Measurement
Caption: General experimental workflow for the measurement of this compound.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. assaygenie.com [assaygenie.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. A radioisotopic method for fructose-1-phosphate aldolase assay that facilitates diagnosis of hereditary fructose intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Navigating High Biological Variability in Fructose 1-Phosphate (F1P) Levels
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with high biological variability in fructose 1-phosphate (F1P) levels. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in designing, executing, and interpreting your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high biological variability in F1P levels?
High biological variability in F1P levels can stem from several factors, ranging from genetic predispositions to experimental conditions. Key sources include:
-
Genetic Factors: In humans, inherited disorders of fructose metabolism are a major cause of significant F1P fluctuations. Hereditary Fructose Intolerance (HFI), an autosomal recessive disorder, is caused by a deficiency in the enzyme aldolase B.[1] This deficiency leads to the accumulation of F1P in tissues like the liver and kidneys.[1][2]
-
Dietary Intake: The amount of fructose, sucrose, and sorbitol in the diet directly impacts intracellular F1P levels. High-fructose diets will lead to a rapid increase in F1P, particularly in the liver, small intestine, and kidneys, where the primary fructose-metabolizing enzyme, fructokinase, is abundant.[3]
-
Physiological State: The fasting or fed state of the subject can significantly alter F1P levels. Post-prandial measurements after a fructose-containing meal will naturally be higher.
-
Tissue Specificity: Fructose metabolism varies between tissues. The liver, kidney, and small intestine have the highest capacity for fructose metabolism and will exhibit the most significant changes in F1P levels.[3]
-
Experimental Handling: F1P is a labile metabolite. Improper sample collection, delayed quenching of metabolic activity, and inadequate storage can lead to enzymatic degradation and artificially low or variable F1P readings.
Q2: What is the expected physiological range of F1P in different tissues?
Basal F1P levels are generally low in healthy subjects. However, they can increase substantially after fructose ingestion. The table below summarizes some reported F1P concentrations in various models.
Data Presentation: this compound Concentrations
| Species/Model | Tissue/Cell Line | Condition | F1P Concentration | Reference |
| Rat | Liver | Basal (fasted) | ~20 nmol/g | [4] |
| Rat | Liver | Sorbitol infusion | ~70 nmol/g | [4] |
| Rat | Liver | 10mM Fructose Perfusion (10 min) | up to 8.7 µmol/g | [5] |
| Rat | Liver | High Fructose Diet | Increased fructokinase & aldolase B mRNA | [6] |
| Mouse (KHK-/-) | Systemic Serum | Fructose Diet | High serum fructose | [7] |
| Human Cell Line | HepG2 | 5.5 mM Glucose | Low | [8] |
| Human Cell Line | HepG2 | 5.5 mM Glucose + 5 mM Fructose | Significantly increased | [8] |
Q3: How does F1P act as a signaling molecule?
Recent evidence suggests that F1P is not just a metabolic intermediate but also a signaling molecule that indicates nutrient abundance.[8] It is postulated to stimulate nutrient absorption and lipid storage.[8] This signaling role may contribute to the metabolic disturbances seen with excessive fructose consumption.
Troubleshooting Guides
Issue 1: High Variability in F1P Measurements Between Replicates
High variability between technical or biological replicates is a common challenge. This can often be traced back to inconsistencies in sample handling and preparation.
| Potential Cause | Troubleshooting Step |
| Inconsistent Quenching of Metabolism | Ensure rapid and consistent quenching of metabolic activity immediately after sample collection. For cultured cells, this can be achieved by placing the culture plate on dry ice or in liquid nitrogen.[9] For tissues, freeze-clamping with tongs pre-chilled in liquid nitrogen is the gold standard. |
| Metabolite Degradation During Extraction | Use ice-cold extraction solvents (e.g., 80% methanol) and keep samples on ice or dry ice throughout the extraction process.[10] |
| Inconsistent Sample Volumes/Weights | Precisely measure cell numbers or tissue weights to ensure accurate normalization of F1P levels. |
| Repeated Freeze-Thaw Cycles | Aliquot samples after extraction to avoid repeated freezing and thawing, which can degrade phosphorylated metabolites.[11] |
Issue 2: Low or Undetectable F1P Signal in LC-MS Analysis
A weak or absent F1P signal can be frustrating. The following steps can help identify and resolve the issue.
| Potential Cause | Troubleshooting Step |
| Inefficient Metabolite Extraction | Optimize the extraction protocol. A common method involves a cold methanol-based extraction.[12] Ensure complete cell lysis. |
| Poor Ionization in Mass Spectrometer | F1P is a phosphorylated sugar and ionizes best in negative mode electrospray ionization (ESI). Ensure your MS method is set to negative ion mode.[13] |
| Suboptimal Chromatographic Separation | Use a column suitable for polar, phosphorylated compounds, such as a HILIC or an amino-propyl column.[13] An ion-pairing reagent may also be necessary for good retention and peak shape on reversed-phase columns.[14] |
| Matrix Effects (Ion Suppression) | The sample matrix can interfere with the ionization of the target analyte. Perform a standard addition experiment to assess matrix effects. If significant, consider further sample cleanup (e.g., solid-phase extraction) or using a more dilute sample. |
| Analyte Degradation | Ensure samples were properly stored at -80°C and that the analysis is performed promptly after sample preparation. |
Experimental Protocols
Protocol 1: Quenching and Metabolite Extraction from Adherent Cells for F1P Analysis
This protocol is designed to rapidly halt metabolic activity and efficiently extract intracellular metabolites, including F1P, from cultured adherent cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Dry ice or liquid nitrogen
Procedure:
-
Place the cell culture plate on a bed of dry ice or in a shallow container of liquid nitrogen to rapidly cool the plate and quench metabolism.[9]
-
Aspirate the culture medium.
-
Quickly wash the cells twice with ice-cold PBS to remove any extracellular metabolites.
-
Immediately add a sufficient volume of -80°C 80% methanol to each well to cover the cell monolayer (e.g., 1 mL for a 6-well plate).[10]
-
Scrape the cells in the cold methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously to ensure complete cell lysis.
-
Centrifuge the lysate at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
Store the metabolite extracts at -80°C until LC-MS analysis.
Protocol 2: LC-MS/MS Method for this compound Quantification
This is a general guideline for an LC-MS/MS method for F1P analysis. Optimization will be required for your specific instrumentation and sample type.
Liquid Chromatography (LC):
-
Column: Phenomenex Luna NH2 (150 mm x 2.0 mm) or equivalent HILIC column.[13]
-
Mobile Phase A: 5 mM Ammonium Acetate in Water, pH 9.0
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a high percentage of Mobile Phase B (e.g., 80%) and gradually decrease to elute polar compounds.
-
Flow Rate: 0.3 mL/min[13]
-
Column Temperature: 30°C
Mass Spectrometry (MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)[13]
-
Scan Type: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): 259 (for [M-H]⁻ of F1P)[13]
-
Fragment Ions (for MRM): Monitor characteristic fragments of F1P (e.g., m/z 97 for [PO3]⁻ and m/z 79 for [PO2]⁻).
Visualizations
Fructose Metabolism Signaling Pathway
Caption: Overview of the primary fructose metabolism pathway and the role of F1P.
Experimental Workflow for F1P Measurement
Caption: A typical experimental workflow for the quantification of F1P.
Troubleshooting Logic for High F1P Variability
Caption: A decision-making diagram for troubleshooting high F1P variability.
References
- 1. Fructose-1-Phosphate Aldolase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical Practice Guidelines for the Diagnosis and Management of Hereditary Fructose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The cause of hepatic accumulation of this compound on fructose loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dietary fructose induces a wide range of genes with distinct shift in carbohydrate and lipid metabolism in fed and fasted rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of dietary fructose on portal and systemic serum fructose levels in rats and in KHK−/− and GLUT5−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Effects of Fructose and Glucose on Lipogenic Gene Expression and Intermediary Metabolism in HepG2 Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Modified Protocol of Harvesting, Extraction, and Normalization Approaches for Gas Chromatography Mass Spectrometry-Based Metabolomics Analysis of Adherent Cells Grown Under High Fetal Calf Serum Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 12. biospec.net [biospec.net]
- 13. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Calibration curve issues in fructose 1-phosphate quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of fructose 1-phosphate (F1P).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during F1P quantification, focusing on calibration curve problems.
| Question/Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Why is my calibration curve not linear? | 1. Inappropriate Standard Concentrations: The standard concentrations used may fall outside the linear range of the assay. | - Perform a pilot experiment with a wide range of standard concentrations to determine the linear portion of the curve. - Ensure your sample dilutions fall within this established linear range. |
| 2. Substrate/Enzyme Saturation: At high F1P concentrations, the enzymes in the assay (e.g., aldolase) may become saturated, leading to a plateau in the signal. | - Dilute your standards and samples to ensure they are within the working range of the assay. | |
| 3. Reagent Degradation: Improper storage or handling of standards or enzymes can lead to loss of activity and a non-linear response. | - Prepare fresh standards from a reliable stock solution for each experiment. - Ensure all enzymes are stored at the correct temperature and handled according to the manufacturer's instructions. | |
| My standard curve has a low R² value (poor correlation). | 1. Pipetting Inaccuracy: Inconsistent pipetting of standards, samples, or reagents is a common source of variability. | - Calibrate your pipettes regularly. - Use fresh pipette tips for each standard and sample to avoid cross-contamination. - Ensure complete mixing of reagents in each well. |
| 2. Temperature Fluctuations: Inconsistent incubation temperatures can affect the rate of enzymatic reactions, leading to variability. | - Ensure all reagents and the plate are equilibrated to the recommended assay temperature before starting. - Use a properly calibrated incubator and avoid opening it frequently during incubation steps. | |
| 3. Bubbles in Wells: Air bubbles can interfere with the light path during absorbance or fluorescence readings. | - Be careful during pipetting to avoid introducing bubbles. - Visually inspect the plate before reading and remove any bubbles with a clean pipette tip. | |
| I'm observing high background signal in my blank (zero standard) wells. | 1. Reagent Contamination: Contamination of the assay buffer or other reagents with F1P or other interfering substances. | - Use fresh, high-purity reagents. - Prepare fresh buffers for each assay. |
| 2. Presence of Interfering Substances: Samples may contain endogenous substances that interfere with the assay, such as NADH or NADPH in spectrophotometric assays. | - Include a sample blank (a sample replicate without the addition of a key enzyme in the reaction cascade) to measure and subtract the background signal. - Consider deproteinizing your samples to remove enzymes and other interfering proteins. | |
| The assay has low sensitivity, and I can't detect low concentrations of F1P. | 1. Suboptimal Reagent Concentrations: The concentrations of enzymes or substrates in the reaction mix may not be optimal. | - Optimize the concentrations of all enzymes and substrates in the reaction mix. |
| 2. Incorrect Wavelength/Filter Settings: The plate reader may not be set to the correct wavelength for the specific assay's chromophore or fluorophore. | - Double-check the manufacturer's protocol for the correct absorbance or excitation/emission wavelengths. | |
| 3. Insufficient Incubation Time: The enzymatic reaction may not have proceeded to completion. | - Increase the incubation time to allow for sufficient signal generation. A kinetic reading can help determine the optimal time point. |
Experimental Protocols
Here are detailed methodologies for key experiments related to F1P quantification.
Protocol 1: Enzymatic Assay for this compound Quantification (Aldolase-Based)
This protocol is based on the cleavage of F1P by aldolase, followed by a series of coupled enzymatic reactions that result in the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.
Materials:
-
This compound standard solution
-
Aldolase (from rabbit muscle)
-
Triosephosphate isomerase (TPI)
-
Glycerol-3-phosphate dehydrogenase (G3PDH)
-
NADH
-
Triethanolamine (TEA) buffer (pH 7.6)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Deproteinized tissue or cell lysates
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 M Triethanolamine (TEA) buffer, pH 7.6.
-
Prepare a stock solution of NADH in TEA buffer.
-
Prepare a solution containing the coupling enzymes: TPI and G3PDH in TEA buffer.
-
Prepare a solution of aldolase in TEA buffer.
-
Note: The optimal concentrations of enzymes and NADH should be determined empirically.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of F1P in deionized water.
-
Perform serial dilutions of the F1P stock solution in TEA buffer to create a range of standards (e.g., 0, 10, 20, 40, 60, 80, 100 µM).
-
-
Sample Preparation:
-
Homogenize tissue or cell samples in a suitable buffer on ice.
-
Deproteinize the samples by perchloric acid precipitation followed by neutralization with KOH, or by using a 10 kDa molecular weight cut-off spin filter.[1]
-
Centrifuge to remove precipitated protein and collect the supernatant.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add:
-
Sample or Standard
-
TEA Buffer
-
NADH solution
-
TPI/G3PDH enzyme mix
-
-
Mix gently and incubate for 5-10 minutes at room temperature to allow for the conversion of any endogenous triose phosphates.
-
Read the initial absorbance at 340 nm (A_initial).
-
Initiate the reaction by adding the aldolase solution to each well.
-
Incubate for 30-60 minutes at 37°C.
-
Read the final absorbance at 340 nm (A_final).
-
-
Data Analysis:
-
Calculate the change in absorbance (ΔA) for each well: ΔA = A_initial - A_final.
-
Subtract the ΔA of the blank (0 µM standard) from the ΔA of all other standards and samples.
-
Plot the corrected ΔA values for the standards against their corresponding concentrations to generate a standard curve.
-
Determine the F1P concentration in the samples by interpolating their corrected ΔA values from the standard curve.
-
Visualizations
Fructose Metabolism Signaling Pathway
The following diagram illustrates the central role of this compound in hepatic fructose metabolism.
Caption: Hepatic fructose metabolism pathway highlighting F1P.
Experimental Workflow for F1P Quantification
This diagram outlines the key steps in a typical enzymatic assay for quantifying this compound.
Caption: Workflow for enzymatic F1P quantification.
Troubleshooting Logic for Non-Linear Calibration Curve
This decision tree provides a logical approach to troubleshooting a non-linear calibration curve.
Caption: Decision tree for troubleshooting a non-linear curve.
References
Strategies to minimize ion suppression for fructose 1-phosphate in LC-MS
Welcome to the technical support center for the analysis of Fructose 1-Phosphate (F1P) using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ion suppression when analyzing this compound by LC-MS?
A1: Ion suppression in the LC-MS analysis of this compound is a common matrix effect that reduces the analyte's signal intensity. The primary causes include:
-
Co-elution with Matrix Components: Endogenous components from biological samples (e.g., salts, lipids, proteins) that elute at the same time as this compound can compete for ionization in the MS source, leading to a suppressed signal for the analyte of interest.
-
High Salt Concentrations: Biological samples often contain high concentrations of salts, which are detrimental to the electrospray ionization (ESI) process.
-
Ion-Pairing Reagents: While used to improve chromatographic retention, some ion-pairing reagents can cause significant ion suppression and contaminate the mass spectrometer.[1][2]
-
Poor Chromatographic Resolution: Inadequate separation of this compound from its isomers (e.g., fructose 6-phosphate, glucose 1-phosphate, glucose 6-phosphate) or other matrix components can lead to overlapping peaks and ion suppression.[1]
Q2: Which chromatographic technique is recommended for this compound analysis to minimize ion suppression?
A2: Hydrophilic Interaction Chromatography (HILIC) is highly recommended for the analysis of polar compounds like this compound.[3][4][5]
-
Mechanism: HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous solvent. This allows for the retention and separation of highly polar analytes that are poorly retained in reversed-phase chromatography.[1]
-
Advantages:
-
Reduced Ion Suppression: The high organic content of the mobile phase in HILIC facilitates efficient solvent desolvation in the ESI source, which can enhance the ionization efficiency of the analyte and reduce ion suppression.[4]
-
Good Retention of Polar Analytes: HILIC provides excellent retention for phosphorylated sugars, which is often a challenge with reversed-phase methods.[4]
-
Separation of Isomers: HILIC methods have been successfully developed to separate isomers of hexose phosphates.[1]
-
An alternative, though often less desirable due to potential for ion suppression, is Ion-Pairing Chromatography . This technique uses reagents like tributylamine to retain polar analytes on a reversed-phase column.[1][2][6][7][8]
Q3: How can I improve the peak shape for this compound?
A3: Poor peak shape, often observed as tailing, can be an issue for phosphorylated compounds. This can be due to interactions with metal components in the LC system.
-
Use of PEEK components: Employing PEEK (polyether ether ketone) column housings and tubing can help avoid the adsorption of phosphorylated saccharides onto the column and prevent peak tailing.[4]
-
Mobile Phase Additives: The addition of a small amount of an agent like methylphosphonic acid to the mobile phase can help to reduce tailing by masking active sites on the stationary phase or in the LC system.[6][9]
Q4: What are the most effective sample preparation techniques to reduce matrix effects for this compound?
A4: Proper sample preparation is a critical step in minimizing ion suppression. The effectiveness of common techniques can be summarized as follows:
-
Solid-Phase Extraction (SPE): Generally considered the most effective technique for removing interfering matrix components.[10] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can provide the cleanest extracts.[10]
-
Liquid-Liquid Extraction (LLE): Can also yield clean extracts, but the recovery of highly polar analytes like this compound may be low.[10][11]
-
Protein Precipitation (PPT): This is the simplest but least effective method, often resulting in significant residual matrix components.[10] If used, further dilution of the supernatant is recommended to mitigate matrix effects.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal for this compound | Severe ion suppression from the sample matrix. | 1. Improve Sample Preparation: Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE), particularly mixed-mode SPE.[10] 2. Optimize Chromatography: Switch to a HILIC column to better separate this compound from matrix components.[3][4] 3. Dilute the Sample: A simple dilution of the sample extract can sometimes reduce the concentration of interfering components to a level where they no longer cause significant suppression.[12] |
| Poor Peak Shape (Tailing) | Interaction of the phosphate group with metal surfaces in the LC system. | 1. Use PEEK Hardware: Replace stainless steel components (column, tubing) with PEEK alternatives.[4] 2. Mobile Phase Modifier: Add a tail-sweeping reagent like methylphosphonic acid to the mobile phase.[6][9] |
| Inconsistent Results/Poor Reproducibility | Variable matrix effects between samples. | 1. Use an Internal Standard: A stable isotope-labeled internal standard for this compound is the ideal solution to correct for variations in matrix effects and ionization efficiency. 2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. |
| Inability to Separate this compound from Isomers | Insufficient chromatographic resolution. | 1. Optimize HILIC Gradient: Adjust the mobile phase gradient, particularly the starting concentration of the organic solvent, to improve the separation of isomers.[1] 2. Change HILIC Column: Different HILIC column chemistries (e.g., amide, zwitterionic) can offer different selectivities for phosphorylated sugar isomers.[9][13] |
Quantitative Data Summary
| Method | Column | Key Finding | Reference |
| HILIC-MS | Shodex HILICpak VT-50 2D | Successful separation of four phosphorylated sugar isomers, including this compound. | [3] |
| HILIC-MS | BEH amide | Resolved eight biologically important phosphorylated sugars. This compound and fructose 6-phosphate were not fully resolved. | [9] |
| HILIC-MS | Agilent InfinityLab Poroshell 120 HILIC-Z | A starting buffer with 75% acetonitrile was found to be optimal for the separation of central carbon metabolites, including hexose phosphates. | [1] |
| Derivatization with UPLC-MRM-MS | Phenomenex core-shell PFP | Demonstrated 200 to over 1000 times higher sensitivity for four sugar phosphates compared to an ion-pairing LC/MRM-MS method. | [2] |
Experimental Protocols
Protocol 1: HILIC-MS for the Analysis of this compound
This protocol is based on a method for the analysis of phosphorylated saccharides.[3]
-
Liquid Chromatography:
-
Mass Spectrometry:
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This is a general protocol for SPE to remove matrix interferences.
-
Conditioning: Condition a mixed-mode SPE cartridge with the appropriate solvents as recommended by the manufacturer.
-
Loading: Load the pre-treated sample (e.g., protein precipitated and diluted) onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove unretained interferences.
-
Elution: Elute the analyte of interest with a stronger solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
Visualizations
Caption: Workflow for this compound analysis.
Caption: Logic for addressing ion suppression.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. shodexhplc.com [shodexhplc.com]
- 5. Quantification of Low-Abundant Phosphorylated Carbohydrates Using HILIC-QqQ-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Resolving Hexose-Phosphates by LC-MS Leads to New Insights in PGM1-CDG Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Separation of ten phosphorylated mono-and disaccharides using HILIC and ion-pairing interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
Validation & Comparative
Fructose 1-Phosphate vs. Fructose-1,6-Bisphosphate: A Comparative Analysis of Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxic effects of two key metabolic intermediates: fructose 1-phosphate (F1P) and fructose-1,6-bisphosphate (F1,6BP). While structurally similar, their roles in cellular metabolism and their toxic potential differ significantly. This document synthesizes experimental data to highlight these differences, offering valuable insights for researchers in metabolic diseases and drug development.
Executive Summary
The toxicity profiles of this compound and fructose-1,6-bisphosphate are markedly different. This compound accumulation, the hallmark of hereditary fructose intolerance (HFI), is unequivocally toxic, leading to severe cellular dysfunction, particularly in the liver and kidneys.[1][2][3][4][5][6][7][8][9][10] Its toxicity stems from the depletion of intracellular phosphate and ATP, which in turn inhibits crucial metabolic pathways like glycolysis and gluconeogenesis.[1][3][9][10][11][12] In contrast, fructose-1,6-bisphosphate is a normal, regulated intermediate of glycolysis and is generally not considered toxic under physiological conditions.[13][14][15] High-dose intravenous administration in animal models has demonstrated toxicity, but the mechanism appears distinct from that of F1P, involving electrolyte disturbances and cardiac arrest.[16][17]
Comparative Data on Toxicity
The following table summarizes the key toxicological parameters for this compound and fructose-1,6-bisphosphate based on available data.
| Parameter | This compound | Fructose-1,6-Bisphosphate |
| Primary Mechanism of Toxicity | Sequestration of inorganic phosphate, leading to ATP depletion and inhibition of glycolysis and gluconeogenesis.[1][3][9][10][11][12] | At high intravenous doses, causes reduction in ionic calcium, increase in serum phosphate, and cardiac arrest.[16][17] |
| Affected Organs | Primarily liver and kidneys.[2][4][6][7][8][10] | Heart (as indicated by cardiac arrest in toxicity studies).[16][17] |
| Clinical Manifestations (in humans) | Nausea, vomiting, abdominal pain, hypoglycemia, jaundice, hepatomegaly, liver failure, kidney failure.[2][3][4][8][10] | Not applicable in the same context; toxicity observed in animal studies at high doses. |
| LD50 (Intravenous, Rats) | Data not available. | 1068 mg/kg.[16][17] |
Signaling and Metabolic Pathways
The accumulation of this compound has profound effects on cellular metabolism, primarily through the inhibition of key enzymatic steps. Fructose-1,6-bisphosphate, on the other hand, is a key regulator of glycolysis.
This compound Toxicity Pathway
In individuals with aldolase B deficiency, the accumulation of this compound leads to a cascade of detrimental effects. The following diagram illustrates this pathway.
Caption: Pathophysiology of this compound Toxicity.
Role of Fructose-1,6-Bisphosphate in Glycolysis
Fructose-1,6-bisphosphate is a central molecule in the glycolytic pathway, produced from fructose-6-phosphate by the enzyme phosphofructokinase-1 (PFK-1). It is then cleaved by aldolase into two triose phosphates.
Caption: Fructose-1,6-Bisphosphate in the Glycolytic Pathway.
Experimental Protocols
Hereditary Fructose Intolerance Diagnosis
The toxicity of this compound is primarily studied in the context of HFI. Diagnosis and investigation often involve the following:
-
Molecular Genetic Testing: This is the preferred method for diagnosing HFI. It involves sequencing the ALDOB gene to identify pathogenic mutations.[5][11]
-
Enzyme Activity Assay: Aldolase B activity can be measured in a liver biopsy sample. This is an invasive procedure and is less commonly used now.
-
Fructose Challenge Test: This involves administering a controlled dose of fructose and monitoring for symptoms and biochemical changes (e.g., hypoglycemia, hypophosphatemia). This test is now largely avoided due to the risk of severe adverse reactions.[11]
Intravenous Toxicity Study of Fructose-1,6-Bisphosphate in Rats
A study by Nunes et al. (2003) investigated the intravenous toxicity of F1,6BP in Wistar rats.[16]
-
Animals: Male Wistar rats were used.
-
Administration: Fructose-1,6-bisphosphate was administered intravenously at doses ranging from 250 to 4000 mg/kg.
-
Parameters Measured:
-
Ionic calcium
-
Total calcium
-
Inorganic serum phosphate
-
Electrocardiographic (ECG) profile
-
-
LD50 Determination: The lethal dose (LD50) was calculated using PROBIT analysis.
The following diagram illustrates the experimental workflow.
Caption: Workflow for Fructose-1,6-Bisphosphate IV Toxicity Study.
Conclusion
The available evidence clearly indicates that this compound is a toxic metabolite when it accumulates due to an enzyme deficiency, with well-characterized downstream effects on cellular metabolism. Fructose-1,6-bisphosphate, in contrast, is an essential metabolic intermediate with a significantly different and less pronounced toxicity profile that is only apparent at very high, non-physiological concentrations. This distinction is critical for researchers investigating metabolic disorders and for professionals involved in the development of therapeutic agents that may interact with fructose metabolism.
References
- 1. Fructose-1-Phosphate Aldolase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Hereditary fructose intolerance - Wikipedia [en.wikipedia.org]
- 3. Hereditary Fructose Intolerance Diagnosed in Adulthood [gutnliver.org]
- 4. mdsearchlight.com [mdsearchlight.com]
- 5. Fructose intolerance [imd-berlin.de]
- 6. Hereditary Fructose Intolerance - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Fructose-1-Phosphate Aldolase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. picmonic.com [picmonic.com]
- 10. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. Gut and Liver [old.gutnliver.org]
- 13. Fructose-1,6-bisphosphate, a regulator of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Khan Academy [khanacademy.org]
- 15. Glycolysis - Wikipedia [en.wikipedia.org]
- 16. Intravenous toxicity of fructose-1,6-bisphosphate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
A Comparative Guide to the Validation of a Novel Radioisotopic Assay for Fructose 1-Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel radioisotopic assay for the quantification of fructose 1-phosphate (Fru-1-P) against a traditional enzymatic method. The objective is to equip researchers with the necessary information to make informed decisions about the most suitable assay for their specific research needs, particularly in the context of metabolic studies and drug development.
Introduction to this compound Quantification
This compound is a key metabolic intermediate in fructose metabolism, primarily generated in the liver, small intestine, and kidneys.[1] Its accumulation is associated with hereditary fructose intolerance, a genetic disorder resulting from a deficiency in the enzyme aldolase B.[2] Accurate quantification of this compound is crucial for diagnosing this condition and for research into fructose metabolism and its role in various diseases.
This guide will delve into a sensitive, novel radioisotopic method and compare its performance with a well-established enzymatic assay.
Comparative Analysis of Assay Performance
The performance of the novel radioisotopic assay and a traditional enzymatic assay for this compound are summarized below. The data highlights key differences in their analytical capabilities.
| Performance Metric | Novel Radioisotopic Assay | Traditional Enzymatic Assay |
| Principle | Measures the radioactivity of [U-14C]glyceraldehyde formed from D-[U-14C]fructose-1-phosphate by aldolase B. | Spectrophotometric measurement of NADH produced in a series of coupled enzymatic reactions. |
| Linear Range | Not explicitly stated, but effective for measuring aldolase activity with Fru-1-P concentrations in the mmol/L range.[3] | Dependent on spectrophotometer capabilities, typically in the µM to mM range. |
| Limit of Detection (LOD) | High sensitivity due to radioisotopic detection, capable of measuring low enzyme activities.[3] | Generally in the low µM range. |
| Specificity | Highly specific for this compound due to the specificity of the aldolase B enzyme.[3] | Specific, but potential for interference from other sugars if enzymes are not highly purified. |
| Throughput | Lower throughput due to the handling of radioisotopes and separation steps. | Higher throughput, amenable to 96-well plate format. |
| Instrumentation | Scintillation counter, chromatography equipment. | Spectrophotometer or microplate reader. |
| Safety | Requires handling of radioactive materials. | Standard laboratory safety protocols. |
Experimental Protocols
Detailed methodologies for both the novel radioisotopic assay and the traditional enzymatic assay are provided below to allow for replication and adaptation in your laboratory.
Novel Radioisotopic Assay for this compound
This method is based on the enzymatic cleavage of radiolabeled this compound by aldolase B and the subsequent quantification of the radioactive product.[3]
1. Preparation of [U-14C]fructose-1-phosphate:
-
The radiolabeled substrate is synthesized from [U-14C]fructose using partially purified fructokinase.
2. Enzyme Assay:
-
The reaction mixture contains:
-
Triethanolamine buffer (50 mmol/L, pH 7.4)
-
D-[U-14C]fructose-1-phosphate
-
Tissue homogenate (containing aldolase B)
-
-
The reaction is incubated at 37°C.
3. Separation and Quantification:
-
The reaction is stopped, and the product, [U-14C]glyceraldehyde, is separated from the unreacted substrate using a mini-column.
-
The radioactivity of the eluted [U-14C]glyceraldehyde is measured using a scintillation counter.
4. Data Analysis:
-
The amount of this compound is calculated based on the radioactivity of the product and the specific activity of the [U-14C]fructose-1-phosphate.
Traditional Enzymatic Assay for this compound
This assay relies on a series of coupled enzymatic reactions that ultimately lead to the production of NADH, which can be measured spectrophotometrically.
1. Principle:
-
This compound is cleaved by aldolase into glyceraldehyde and dihydroxyacetone phosphate (DHAP).
-
DHAP is converted to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the amount of this compound.
2. Reagents:
-
Triethanolamine buffer
-
NADH solution
-
Aldolase
-
Glycerol-3-phosphate dehydrogenase
-
Triosephosphate isomerase
3. Assay Procedure:
-
A buffered solution containing NADH and the sample is prepared.
-
The reaction is initiated by the addition of the enzyme mixture (aldolase, glycerol-3-phosphate dehydrogenase, and triosephosphate isomerase).
-
The decrease in absorbance at 340 nm is monitored over time.
4. Data Analysis:
-
The concentration of this compound is determined from the change in absorbance, using the molar extinction coefficient of NADH.
Visualizing the Methodologies
To further clarify the experimental workflows, the following diagrams have been generated using Graphviz.
Conclusion
The choice between the novel radioisotopic assay and the traditional enzymatic assay for this compound quantification depends on the specific requirements of the study. The radioisotopic method offers high sensitivity, making it suitable for applications where the amount of biological material is limited or when measuring very low enzyme activities.[3] However, it requires specialized equipment and adherence to safety protocols for handling radioactive substances.
The traditional enzymatic assay provides a safer, higher-throughput, and more accessible alternative for routine analysis, although it may be less sensitive. Both methods demonstrate high specificity for this compound. Researchers should carefully consider the trade-offs between sensitivity, throughput, cost, and safety when selecting the most appropriate assay for their experimental goals.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Clinical Practice Guidelines for the Diagnosis and Management of Hereditary Fructose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A radioisotopic method for fructose-1-phosphate aldolase assay that facilitates diagnosis of hereditary fructose intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Validation of Fructose 1-Phosphate Measurement Methods
For researchers and drug development professionals engaged in the study of metabolic pathways, the accurate quantification of key intermediates is paramount. Fructose 1-phosphate (F1P), a central molecule in fructose metabolism, plays a critical role in both normal physiology and in metabolic disorders. Consequently, the selection of a robust and reliable measurement method is a crucial experimental decision. This guide provides an objective comparison of common analytical methods for F1P quantification, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
Comparative Analysis of this compound Quantification Methods
The accurate measurement of this compound (F1P) is crucial for understanding its metabolic role. Several methods are available, each with distinct advantages and limitations. The primary techniques include enzymatic assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS), with other chromatographic methods like ion chromatography also being relevant. The choice of method often depends on the required sensitivity, specificity, throughput, and the nature of the sample matrix.
Below is a summary of quantitative performance data for different F1P and related sugar phosphate measurement methods, compiled from various validation studies.
| Method | Analyte | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-ESI-MS | Fructose 1,6-bisphosphate & Fructose 6-phosphate | In Vitro Enzyme Reaction | 50-400 µM | 0.44 µM | 1.47 µM | [1][2] |
| Ion Chromatography | Fructose 1,6-diphosphate | Fermentation Broth | 3.3-211.5 µmol/L | 0.032 µmol/L | 3.3 µmol/L | [3] |
| Enzymatic Assay | Fructose 1,6-diphosphate | Fermentation Broth | Not Specified | >9 µmol/L | >9 µmol/L |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental results. The following sections provide representative protocols for the most common methods of F1P quantification.
Enzymatic Assay for this compound
This protocol is based on a coupled enzyme reaction where the consumption of NADH is measured spectrophotometrically.
Principle: this compound is cleaved by aldolase into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. DHAP is then converted to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, a reaction that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the amount of F1P.
Materials:
-
Tissue or cell extracts
-
Tris buffer (100 mM, pH 7.4)
-
NADH solution (4 mM)
-
α-Glycerophosphate dehydrogenase/triosephosphate isomerase enzyme mix
-
Aldolase
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris buffer and NADH solution in a cuvette.
-
Add the sample extract to the reaction mixture and mix.
-
Measure the initial absorbance at 340 nm (A1).
-
Initiate the reaction by adding aldolase to the cuvette and mix thoroughly.
-
Monitor the decrease in absorbance at 340 nm until the reaction is complete (A2).
-
The change in absorbance (ΔA = A1 - A2) is used to calculate the concentration of F1P.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general procedure for the quantification of F1P using LC-MS/MS, which offers high sensitivity and specificity.
Principle: F1P is separated from other metabolites by liquid chromatography and then detected by a mass spectrometer. The mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of F1P and its fragments, allowing for precise quantification.
Materials:
-
Cell or tissue extracts
-
Acetonitrile
-
Ammonium acetate or other suitable buffer
-
F1P standard for calibration curve
-
LC-MS/MS system with an appropriate column (e.g., HILIC)
Procedure:
-
Sample Preparation:
-
Extract metabolites from samples using a cold solvent mixture (e.g., 80% methanol).
-
Centrifuge to pellet debris and collect the supernatant.
-
Dry the supernatant under nitrogen and reconstitute in a suitable solvent for LC injection.
-
-
LC Separation:
-
Inject the prepared sample onto the LC system.
-
Separate the metabolites using a gradient of mobile phases (e.g., acetonitrile and ammonium acetate buffer).
-
-
MS/MS Detection:
-
Introduce the eluent from the LC into the mass spectrometer.
-
Set the mass spectrometer to monitor the specific parent and daughter ion transitions for F1P.
-
-
Quantification:
-
Generate a standard curve using known concentrations of F1P.
-
Determine the concentration of F1P in the samples by comparing their peak areas to the standard curve.
-
Visualizing the Fructolysis Pathway and Experimental Workflow
To provide a clearer understanding of the biochemical context and the experimental process, the following diagrams have been generated using Graphviz.
Caption: The metabolic pathway of fructolysis.
References
- 1. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Fructose Metabolism in Different Cell Types
A Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 2025
This guide provides an objective comparison of fructose metabolism across key cell types, supported by experimental data. As the consumption of fructose continues to rise globally, understanding its distinct metabolic effects in different tissues is crucial for research into metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes. This document details the key metabolic differences in hepatocytes, enterocytes, and adipocytes, presents quantitative data in a comparative format, outlines relevant experimental protocols, and visualizes the underlying biochemical pathways to support further investigation and therapeutic development.
Comparative Metabolic Parameters
Fructose metabolism varies significantly between different cell types, primarily due to the differential expression of fructose transporters and key metabolic enzymes. The liver, as the principal site of fructose metabolism, exhibits the highest capacity for its uptake and conversion. The small intestine also plays a significant role, particularly at lower fructose concentrations, while adipose tissue has a more limited, yet distinct, metabolic response to fructose.
Fructose Transporters
The entry of fructose into cells is mediated by specific glucose transporters (GLUT). The expression and kinetics of these transporters are critical determinants of the rate of fructose uptake in different tissues.
| Transporter | Hepatocytes | Enterocytes (Apical Membrane) | Adipocytes | Key Observations |
| GLUT2 | High Expression | Low/No Expression | Low Expression | GLUT2 has a low affinity for fructose (Km ~76 mM) and is also a major transporter of glucose and galactose.[1] In the liver, it facilitates the transport of fructose from the portal circulation into hepatocytes. |
| GLUT5 | Low/No Expression | High Expression | Expressed | GLUT5 is a high-affinity, specific transporter for fructose (Km ~6-16 mM).[1][2][3][4] Its high expression in the small intestine is crucial for dietary fructose absorption. |
Key Fructolytic Enzymes
Once inside the cell, fructose is rapidly phosphorylated and cleaved into triose phosphates. The activity and isoforms of the enzymes catalyzing these steps are key to the distinct metabolic fates of fructose in different tissues.
| Enzyme | Hepatocytes | Enterocytes | Adipocytes | Key Observations |
| Ketohexokinase (KHK) | High (KHK-C isoform) | High (KHK-C isoform) | Low (primarily KHK-A isoform) | KHK-C has a very high affinity for fructose (low Km), enabling rapid phosphorylation.[5] KHK-A has a much lower affinity.[6] The high expression of KHK-C in the liver and intestine drives the rapid metabolism of fructose in these tissues. |
| Aldolase | High (Aldolase B) | High (Aldolase B) | Lower (primarily Aldolase A) | Aldolase B efficiently cleaves fructose-1-phosphate. Aldolase A, the predominant isoform in muscle and adipose tissue, has a higher affinity for fructose-1,6-bisphosphate (from glycolysis) than for fructose-1-phosphate. |
| Hexokinase | Low (Glucokinase) | Present | Present | Hexokinases can phosphorylate fructose to fructose-6-phosphate, but their affinity for fructose is much lower than for glucose.[3] Glucokinase (Hexokinase IV) in the liver has a very high Km for fructose (>100 mM).[6] |
Metabolic Fate of Fructose
The downstream fate of fructose-derived carbons differs significantly between cell types, with major implications for systemic metabolism.
| Metabolic Fate | Hepatocytes | Enterocytes | Adipocytes | Key Observations |
| Conversion to Glucose | High | High | Negligible | A significant portion of ingested fructose is converted to glucose in the liver and small intestine, especially at lower doses.[7][8][9] |
| Conversion to Lactate | High | High | Low | Both the liver and intestine can release lactate derived from fructose into circulation.[7][10] |
| De Novo Lipogenesis (DNL) | Very High | Low | Low | The liver is the primary site for fructose-induced DNL.[11][12] The unregulated influx of fructose carbons can overwhelm the TCA cycle, leading to excess acetyl-CoA for fatty acid synthesis.[12] |
| Glycogen Synthesis | High | Low | Low | Fructose can serve as a substrate for replenishing liver glycogen stores.[13] |
| Oxidation | Moderate | Moderate | Low | A portion of fructose is oxidized for energy in the liver and intestine.[10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key metabolic pathways of fructose in different cell types and a general workflow for studying its metabolism.
Caption: Fructose metabolism in a hepatocyte.
Caption: Fructose metabolism in an enterocyte.
Caption: Fructose metabolism in an adipocyte.
Caption: General experimental workflow.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of fructose metabolism are provided below.
Seahorse XF Glycolysis Stress Test
This protocol outlines the use of the Agilent Seahorse XF Analyzer to measure real-time changes in the extracellular acidification rate (ECAR), an indicator of glycolysis, in response to fructose.
Objective: To assess the glycolytic response of different cell types to fructose.
Materials:
-
Seahorse XF96 or XFe96 Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
XF Base Medium supplemented with L-glutamine and pyruvate
-
Fructose solution
-
Oligomycin (ATP synthase inhibitor)
-
2-Deoxyglucose (2-DG, glycolysis inhibitor)
Procedure:
-
Cell Seeding: Seed cells (e.g., hepatocytes, adipocytes) in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge overnight in a non-CO2 incubator at 37°C by adding Seahorse XF Calibrant to each well of the utility plate.
-
Assay Preparation: On the day of the assay, replace the cell culture medium with pre-warmed XF assay medium supplemented with fructose. Incubate the cell plate in a non-CO2 incubator at 37°C for one hour.
-
Instrument Setup: Load the hydrated sensor cartridge with oligomycin and 2-DG for sequential injection. Calibrate the instrument.
-
Assay Execution: Place the cell plate into the Seahorse XF Analyzer. The instrument will measure basal ECAR, and then sequentially inject oligomycin to measure maximal glycolytic capacity, and 2-DG to inhibit glycolysis and confirm the glycolytic nature of the ECAR.[14][15]
-
Data Analysis: The Seahorse Wave software calculates ECAR values. Key parameters such as basal glycolysis, glycolytic capacity, and glycolytic reserve are determined from the ECAR profile.
Ketohexokinase (KHK) Enzymatic Activity Assay
This luminescence-based assay quantifies KHK activity by measuring the amount of ADP produced during the phosphorylation of fructose.
Objective: To determine the KHK activity in cell or tissue lysates.
Materials:
-
Luminometer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Tissue or cell lysates
-
Reaction buffer containing fructose and ATP
Procedure:
-
Lysate Preparation: Homogenize tissue or lyse cells in a suitable buffer and quantify the protein concentration.[16]
-
Reaction Setup: In a 384-well plate, add the cell or tissue lysate to the reaction buffer containing fructose and ATP.[17]
-
Incubation: Incubate the plate at room temperature to allow the KHK enzyme in the lysate to convert ATP to ADP.[17]
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the KHK activity.[16]
Aldolase B Enzymatic Activity Assay
This colorimetric assay measures the activity of aldolase B by quantifying the production of glyceraldehyde-3-phosphate and dihydroxyacetone phosphate from fructose-1-phosphate.
Objective: To determine the aldolase B activity in cell or tissue lysates.
Materials:
-
Spectrophotometer
-
Aldolase Activity Colorimetric Assay Kit (e.g., from Sigma-Aldrich, Abcam)
-
Tissue or cell lysates
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in the provided assay buffer.[18]
-
Reaction Mix Preparation: Prepare a reaction mix containing the aldolase substrate (fructose-1,6-bisphosphate for total aldolase activity).
-
Reaction Initiation: Add the reaction mix to the sample and positive control wells of a 96-well plate.
-
Incubation: Incubate the plate at 37°C. During this time, aldolase cleaves the substrate, and through a series of coupled enzymatic reactions, a colored product is formed.
-
Measurement: Measure the absorbance at the specified wavelength (e.g., 450 nm) in kinetic mode. The rate of increase in absorbance is proportional to the aldolase activity.
-
Calculation: Calculate the aldolase activity based on a standard curve generated with a known amount of a colored product (e.g., NADH).
Gene Expression Analysis by qPCR
This protocol describes the quantification of mRNA levels of key genes involved in fructose metabolism using quantitative real-time PCR (qPCR).
Objective: To compare the expression of genes such as SLC2A5 (GLUT5), KHK, and ALDOB across different cell types.
Materials:
-
qPCR instrument
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes and a reference gene
Procedure:
-
RNA Extraction: Isolate total RNA from cultured cells or tissues using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence of the intercalating dye (e.g., SYBR Green) as it binds to the amplifying DNA.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of the reference gene (e.g., GAPDH, ACTB). Calculate the relative gene expression using the ΔΔCt method.
This comprehensive guide provides a foundation for the comparative analysis of fructose metabolism. The provided data and protocols can aid researchers in designing experiments and interpreting results in the context of metabolic health and disease.
References
- 1. Discrimination of GLUTs by Fructose Isomers Enables Simultaneous Screening of GLUT5 and GLUT2 Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucose transporters in adipose tissue, liver, and skeletal muscle in metabolic health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fructose-induced increases in expression of intestinal fructolytic and gluconeogenic genes are regulated by GLUT5 and KHK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GLUT5: structure, functions, diseases and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A splicing switch from Ketohexokinase-C to Ketohexokinase-A drives hepatocellular carcinoma formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ketohexokinase: Expression and Localization of the Principal Fructose-metabolizing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fructose Consumption, Lipogenesis, and Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intestinal Fructose and Glucose Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Fructose drives de novo lipogenesis affecting metabolic health - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. tabaslab.com [tabaslab.com]
- 16. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. assaygenie.com [assaygenie.com]
Comparative Analysis of Fructose 1-Phosphate and Other Key Sugar Phosphates in Cellular Metabolism and Signaling
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct metabolic and signaling roles of fructose 1-phosphate in comparison to glucose 6-phosphate, fructose 6-phosphate, and fructose 1,6-bisphosphate.
This guide provides an in-depth, objective comparison of the metabolic fates and signaling functions of this compound (F1P) relative to other critical sugar phosphates. By presenting quantitative data, detailed experimental protocols, and visual representations of metabolic pathways, this document serves as a valuable resource for understanding the unique position of F1P in cellular physiology and pathophysiology.
Divergent Metabolic Fates and Entry Points into Glycolysis
The initial steps in the metabolism of fructose and glucose dictate the distinct roles of their phosphorylated derivatives. While glucose metabolism is tightly regulated at multiple enzymatic steps, fructose metabolism, particularly in the liver, bypasses a key regulatory checkpoint.
This compound (F1P): In the liver, fructose is rapidly phosphorylated by fructokinase to form F1P.[1][2] This intermediate is then cleaved by aldolase B into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[1][2] Glyceraldehyde is subsequently phosphorylated by triose kinase to glyceraldehyde 3-phosphate (G3P).[1][2] This pathway allows fructose-derived carbons to enter glycolysis downstream of the phosphofructokinase-1 (PFK-1) regulatory step.[3]
Glucose 6-Phosphate (G6P): As the product of glucose phosphorylation by hexokinase or glucokinase, G6P is a pivotal hub for several metabolic pathways.[4][5][6] It can be isomerized to fructose 6-phosphate to proceed through glycolysis, enter the pentose phosphate pathway for the synthesis of NADPH and nucleotide precursors, or be converted to glucose 1-phosphate for glycogen synthesis.[4][6]
Fructose 6-Phosphate (F6P): Primarily formed from the isomerization of G6P, F6P is the substrate for the committed step of glycolysis, catalyzed by PFK-1.[7][8]
Fructose 1,6-Bisphosphate (F1,6BP): The product of the PFK-1 reaction, F1,6BP is irrevocably committed to glycolysis and is cleaved by aldolase into DHAP and G3P.[9][10]
Quantitative Comparison of Key Enzyme Kinetics
The kinetic properties of the enzymes that metabolize these sugar phosphates underscore their distinct metabolic regulation.
| Sugar Phosphate | Enzyme | Substrate(s) | Product(s) | Km / K0.5 | Activator(s) | Inhibitor(s) |
| This compound | Aldolase B | This compound | DHAP + Glyceraldehyde | ~1.0 - 2.2 mM[11] | - | - |
| Glucose 6-Phosphate | Glucose-6-Phosphatase | Glucose 6-Phosphate | Glucose + Pi | - | - | - |
| Fructose 6-Phosphate | Phosphofructokinase-1 (PFK-1) | Fructose 6-Phosphate, ATP | Fructose 1,6-Bisphosphate, ADP | PFK-M: 147 µMPFK-L: 1360 µMPFK-P: 1333 µM[12] | AMP, Fructose 2,6-Bisphosphate[2][12] | ATP, Citrate[13] |
| Fructose 1,6-Bisphosphate | Fructose 1,6-Bisphosphatase | Fructose 1,6-Bisphosphate | Fructose 6-Phosphate + Pi | - | Citrate | AMP, Fructose 2,6-Bisphosphate[12] |
Allosteric Regulation and Signaling Cascades
Beyond their roles as metabolic intermediates, these sugar phosphates are crucial allosteric regulators, influencing the activity of key enzymes and modulating metabolic fluxes.
This compound:
-
Glucokinase Activation: F1P plays a key role in regulating hepatic glucose uptake by antagonizing the inhibitory effect of the glucokinase regulatory protein (GKRP) on glucokinase (GK).[3][14] F1P binds to GKRP, promoting the dissociation of the inactive GK-GKRP complex and thereby activating glucokinase.[7]
-
Inhibition of Glycogenolysis: F1P is a potent allosteric inhibitor of glycogen phosphorylase, the enzyme responsible for glycogen breakdown.[15][16] This inhibition contributes to the increased glycogen storage seen with fructose consumption.[15]
Glucose 6-Phosphate:
-
Glycogen Synthesis: G6P is an allosteric activator of glycogen synthase, promoting the storage of glucose as glycogen.[17]
Fructose 1,6-Bisphosphate:
-
Feed-forward Activation of Glycolysis: F1,6BP is a powerful allosteric activator of pyruvate kinase, the enzyme that catalyzes the final, irreversible step of glycolysis.[18][19][20] This feed-forward mechanism ensures that the glycolytic pathway can accommodate a high influx of substrates.
Experimental Protocols
Aldolase B Activity Assay
This protocol provides a method for determining aldolase B activity using a colorimetric assay.
Principle: Aldolase cleaves fructose 1,6-bisphosphate into glyceraldehyde 3-phosphate and dihydroxyacetone phosphate. The subsequent enzymatic reactions involving triosephosphate isomerase and glycerol-3-phosphate dehydrogenase lead to the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Aldolase Activity Assay Kit (e.g., Sigma-Aldrich MAK223)
-
Tissue or cell homogenates
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm or 450 nm depending on the kit.
-
Aldolase Assay Buffer
-
Aldolase Substrate
-
Aldolase Enzyme Mix
-
Aldolase Developer
-
NADH Standard
Procedure:
-
Prepare tissue or cell lysates by homogenizing in ice-cold Aldolase Assay Buffer.
-
Centrifuge the homogenates to remove insoluble material.
-
Prepare a standard curve using the provided NADH standard.
-
Add samples and positive controls to the wells of a 96-well plate. Adjust the final volume with Aldolase Assay Buffer.
-
Prepare a Reaction Mix containing Aldolase Assay Buffer, Aldolase Enzyme Mix, Aldolase Developer, and Aldolase Substrate.
-
Add the Reaction Mix to each well.
-
Measure the absorbance in kinetic mode at the appropriate wavelength (e.g., 450 nm) for 10-60 minutes at 37°C.
-
Calculate the aldolase activity from the rate of change in absorbance, using the standard curve to convert this to the amount of product formed per unit of time.
Quantification of Intracellular Sugar Phosphates
This protocol outlines a method for the quantitative analysis of sugar phosphates in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21]
Principle: Metabolites are extracted from cells or tissues and then separated by liquid chromatography. The individual sugar phosphates are then detected and quantified by a mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
Materials:
-
Cells or tissue samples
-
Ice-cold extraction solvent (e.g., 80% methanol)
-
Internal standards (stable isotope-labeled sugar phosphates)
-
Centrifuge
-
LC-MS/MS system with an ESI source
-
Hydrophilic interaction liquid chromatography (HILIC) column
Procedure:
-
Rapidly quench metabolism by flash-freezing the biological sample in liquid nitrogen.
-
Homogenize the frozen sample in ice-cold extraction solvent containing internal standards.
-
Centrifuge the homogenate to pellet proteins and other insoluble material.
-
Collect the supernatant containing the metabolites.
-
Inject an aliquot of the supernatant onto the HILIC column of the LC-MS/MS system.
-
Separate the sugar phosphates using a suitable gradient elution.
-
Detect and quantify the sugar phosphates using MRM transitions specific to each analyte and its corresponding internal standard.
-
Construct a calibration curve for each analyte to determine its concentration in the sample.
Conclusion
The metabolic and signaling effects of this compound are markedly different from those of glucose 6-phosphate, fructose 6-phosphate, and fructose 1,6-bisphosphate. The ability of F1P to bypass the primary regulatory step of glycolysis and its potent allosteric effects on key enzymes of glucose and glycogen metabolism place it in a unique regulatory position, particularly in the liver. A thorough understanding of these distinctions is fundamental for researchers investigating metabolic regulation and for the development of therapeutic strategies for metabolic disorders such as non-alcoholic fatty liver disease and type 2 diabetes.
References
- 1. [PDF] Glucose-6 Phosphate, a Central Hub for Liver Carbohydrate Metabolism | Semantic Scholar [semanticscholar.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The regulatory protein of liver glucokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucose-6 Phosphate, a Central Hub for Liver Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric activation of human erythrocyte pyruvate kinase by fructose-1,6-diphosphate. Kinetic and equilibrium binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucose 6-phosphate - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
- 8. Glycolysis - Wikipedia [en.wikipedia.org]
- 9. medichem-me.com [medichem-me.com]
- 10. researchgate.net [researchgate.net]
- 11. A radioisotopic method for fructose-1-phosphate aldolase assay that facilitates diagnosis of hereditary fructose intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochemical and transcript level differences between the three human phosphofructokinases show optimisation of each isoform for specific metabolic niches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of phosphorylase-a by fructose-1-phosphate, alpha-glycerophosphate and fructose-1,6-diphosphate: explanation for fructose-induced hypoglycaemia in hereditary fructose intolerance and fructose-1,6-diphosphatase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of glucokinase by a fructose-1-phosphate-sensitive protein in pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fructose effect to suppress hepatic glycogen degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Decrease and inhibition of liver glycogen phosphorylase after fructose. An experimental model for the study of hereditary fructose intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hepatic glucose sensing and integrative pathways in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fructose-1,6-bisphosphate-activated pyruvate kinase from Escherichia coli. Nature of bonds involved in the allosteric mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The allosteric regulation of pyruvate kinase by fructose-1,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Fructose 1-Phosphate Quantification: A Guide to Inter-Laboratory Reproducibility
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of metabolites is paramount. Fructose 1-phosphate (F1P), a key intermediate in fructose metabolism, is increasingly recognized for its role as a signaling molecule in various metabolic diseases.[1][2] Consequently, the ability to reliably quantify F1P across different laboratories is crucial for advancing research and developing effective therapeutics. This guide provides a comparative overview of the common analytical methods for F1P measurement, focusing on the factors that influence their inter-laboratory reproducibility.
The Central Role of this compound in Metabolism
Fructose metabolism is a critical pathway with significant implications for health and disease. Upon entering the cell, fructose is rapidly phosphorylated by fructokinase (ketohexokinase) to form this compound.[3][4] This initial step traps fructose inside the cell for further metabolism. Aldolase B then cleaves F1P into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These can then enter the glycolytic or gluconeogenic pathways.[3][4][5]
The accumulation of this compound, often due to genetic defects in aldolase B as seen in hereditary fructose intolerance, can lead to severe metabolic disturbances, including hypoglycemia and liver damage.[4] Furthermore, emerging evidence suggests that F1P acts as a signaling molecule, influencing pathways involved in lipid metabolism and insulin resistance, thereby contributing to conditions like non-alcoholic fatty liver disease (NAFLD).[1][2]
Comparative Analysis of Measurement Methodologies
The two primary methods for quantifying this compound are Liquid Chromatography-Mass Spectrometry (LC-MS) and enzymatic assays. Each has its own set of advantages and challenges that impact its suitability for different applications and its potential for inter-laboratory reproducibility.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS has become the gold standard for metabolomics due to its high sensitivity, specificity, and ability to measure multiple analytes simultaneously.
Workflow Overview:
Experimental Protocol (Generalized):
A generalized protocol for the quantification of this compound using LC-MS, synthesized from various sources, is as follows:
-
Sample Preparation (Cell Culture Example):
-
Culture cells to the desired confluency.
-
Quench metabolism rapidly by washing cells with ice-cold phosphate-buffered saline (PBS).
-
Extract intracellular metabolites using an ice-cold extraction solution, such as 80% methanol in water.[6]
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the metabolites for analysis.[6]
-
-
Liquid Chromatography:
-
Inject the extracted sample onto a suitable chromatography column. Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pair reversed-phase chromatography are commonly used for polar metabolites like sugar phosphates.[7][8]
-
Separate the metabolites using a gradient of aqueous and organic mobile phases. The specific gradient will depend on the column and the analytes of interest.
-
-
Mass Spectrometry:
-
The eluent from the LC column is ionized, typically using electrospray ionization (ESI) in negative mode for phosphorylated compounds.
-
The mass spectrometer is operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for targeted quantification of this compound. This involves monitoring a specific precursor-to-product ion transition.
-
Performance Data (from single-laboratory studies for related sugar phosphates):
| Parameter | Reported Performance for Sugar Phosphates (LC-MS) | Source |
| Linearity | Good linearity observed over a range of concentrations (e.g., 0.005 to 0.5 µM). | [7] |
| Limit of Detection (LOD) | In the low micromolar to nanomolar range. | [9] |
| Limit of Quantification (LOQ) | Typically in the low micromolar range. | [9] |
| Precision (Intra-day RSD) | Generally below 15%. | |
| Precision (Inter-day RSD) | Generally below 15%. | |
| Accuracy (Recovery) | Typically in the range of 85-115%. |
Factors Affecting Reproducibility:
-
Sample Preparation: Incomplete quenching of metabolism or inefficient extraction can lead to variability. Standardization of protocols is critical.
-
Chromatography: Column performance can vary between labs and even between batches. The choice of column and mobile phase composition needs to be consistent.
-
Mass Spectrometer Tuning: Instrument calibration and tuning are essential for consistent sensitivity and mass accuracy.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification. The use of isotopically labeled internal standards can help to correct for these effects.
Enzymatic Assays
Enzymatic assays offer a more traditional and often more accessible method for quantifying specific metabolites. These assays rely on the high specificity of enzymes to catalyze a reaction that produces a measurable signal, such as a change in absorbance or fluorescence.
Workflow Overview:
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an evolutionary signaling molecule of abundancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. clinicianresources.bcm.edu [clinicianresources.bcm.edu]
- 6. benchchem.com [benchchem.com]
- 7. shodexhplc.com [shodexhplc.com]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Fructose 1-Phosphate in Clinical Diagnostics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate metabolic web connecting dietary fructose intake to significant clinical outcomes has increasingly placed fructose 1-phosphate (F1P) under the scientific lens. Its accumulation serves as a critical biomarker for Hereditary Fructose Intolerance (HFI) and is progressively implicated in the pathogenesis of Non-alcoholic Fatty Liver Disease (NAFLD). This guide provides a comprehensive comparison of current methodologies for quantifying F1P and diagnosing related disorders, supported by experimental data and detailed protocols to aid researchers in navigating this complex field.
Correlating this compound Levels with Clinical Outcomes
Elevated intracellular concentrations of F1P are central to the pathophysiology of two major metabolic disorders:
-
Hereditary Fructose Intolerance (HFI): An autosomal recessive disorder, HFI is caused by a deficiency in the enzyme aldolase B.[1][2][3] This deficiency leads to the accumulation of F1P in the liver, kidneys, and small intestine following the ingestion of fructose, sucrose, or sorbitol.[1][3][4] The toxic buildup of F1P results in a cascade of metabolic disturbances, including hypoglycemia, lactic acidosis, hypophosphatemia, and hyperuricemia.[1][5][6] Clinical manifestations can range from vomiting, abdominal pain, and failure to thrive in infants to more severe outcomes like liver and kidney damage, seizures, and coma if fructose is not eliminated from the diet.[1][2][3]
-
Non-alcoholic Fatty Liver Disease (NAFLD): Excessive fructose consumption is a significant driver of NAFLD.[7] In the liver, fructose is rapidly phosphorylated to F1P, a process that is not regulated by feedback inhibition.[8][9] This leads to a depletion of intracellular phosphate and ATP, with a subsequent increase in uric acid production.[8] The accumulation of F1P provides substrates for de novo lipogenesis, contributing to hepatic steatosis (fatty liver).[7] Chronic elevation of F1P is associated with liver inflammation and fibrosis, key features in the progression of NAFLD to non-alcoholic steatohepatitis (NASH).[7]
Comparative Analysis of Diagnostic and Measurement Methodologies
The accurate measurement of F1P and the diagnosis of related disorders rely on a variety of techniques, each with its own set of advantages and limitations.
| Methodology | Principle | Sample Type | Sensitivity & Specificity | Turnaround Time | Cost | Key Considerations |
| Molecular Genetic Testing (NGS) | Sequencing of the ALDOB gene to identify pathogenic mutations causing HFI. | Blood, Saliva, Buccal Swab | >99% analytical sensitivity for sequence variants and deletions/duplications.[1][2] | 2 - 4 weeks | High (e.g., INR 20,000) | Preferred non-invasive method for HFI diagnosis. May not identify all pathogenic variants, especially those in deep intronic regions. |
| Enzymatic Assay (Aldolase B Activity) | Measurement of aldolase B enzyme activity in tissue homogenates. | Liver biopsy | High | Variable, depends on lab | Moderate to High | Invasive procedure. Can be confounded by secondary causes of reduced enzyme activity. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation and quantification of F1P based on its mass-to-charge ratio. | Liver tissue, Cells | High sensitivity and specificity. | 1-2 days | High | Gold standard for direct quantification of F1P. Requires specialized equipment and expertise. |
| Fructose Tolerance Test | Intravenous administration of fructose followed by monitoring of blood glucose, phosphate, and uric acid levels. | Blood | High | Several hours | Low to Moderate | Largely obsolete and considered dangerous due to the risk of inducing severe hypoglycemia and other metabolic disturbances in HFI patients. |
Experimental Protocols
Molecular Genetic Testing for ALDOB Gene Mutations (for HFI Diagnosis)
Objective: To identify pathogenic variants in the ALDOB gene from a patient's genomic DNA.
Methodology: Next-Generation Sequencing (NGS)
-
Sample Collection and DNA Extraction:
-
Collect a whole blood sample (3-5 mL) in an EDTA tube.
-
Extract genomic DNA using a commercially available DNA extraction kit following the manufacturer's instructions.
-
Quantify the extracted DNA and assess its purity using spectrophotometry.
-
-
Library Preparation:
-
Fragment the genomic DNA to a target size (e.g., 200-300 bp).
-
Perform end-repair, A-tailing, and adapter ligation using a library preparation kit.
-
Amplify the adapter-ligated DNA fragments via PCR.
-
-
Target Enrichment (optional but recommended for targeted panels):
-
Hybridize the DNA library with biotinylated probes specific to the coding regions and exon-intron boundaries of the ALDOB gene.
-
Capture the targeted DNA fragments using streptavidin-coated magnetic beads.
-
Wash the beads to remove non-specific DNA.
-
-
Sequencing:
-
Sequence the enriched library on an NGS platform (e.g., Illumina MiSeq or NextSeq).
-
-
Data Analysis:
-
Align the sequencing reads to the human reference genome.
-
Call variants (single nucleotide variants and small insertions/deletions) within the ALDOB gene.
-
Annotate the identified variants and filter them based on their frequency in population databases and predicted pathogenicity.
-
Confirm pathogenic or likely pathogenic variants by Sanger sequencing.
-
Enzymatic Assay for Aldolase B Activity in Liver Tissue
Objective: To measure the catalytic activity of aldolase B in a liver biopsy sample.
Materials:
-
Liver biopsy tissue
-
Homogenization buffer (e.g., 0.25 M sucrose, 3 mM EDTA, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound (substrate)
-
Hydrazine sulfate
-
Glycerophosphate dehydrogenase (auxiliary enzyme)
-
NADH
-
Spectrophotometer
Procedure:
-
Tissue Homogenization:
-
Homogenize the liver tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 4°C to pellet cellular debris.
-
Collect the supernatant for the enzyme assay.
-
-
Protein Quantification:
-
Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing assay buffer, hydrazine sulfate, and NADH.
-
Add the liver tissue supernatant to the reaction mixture and pre-incubate at 37°C.
-
Initiate the reaction by adding this compound.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
-
Calculation of Enzyme Activity:
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.
-
Express the aldolase B activity as units per milligram of protein (1 unit = 1 µmol of substrate converted per minute).
-
LC-MS/MS for this compound Quantification
Objective: To accurately quantify the concentration of F1P in biological samples.
Methodology:
-
Sample Preparation:
-
For tissue samples, homogenize in a suitable extraction solvent (e.g., 80% methanol).
-
For cell samples, perform cell lysis and protein precipitation with a cold organic solvent.
-
Centrifuge to remove precipitated proteins.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
-
-
LC Separation:
-
Inject the reconstituted sample onto a hydrophilic interaction liquid chromatography (HILIC) column.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
-
MS/MS Detection:
-
Perform mass spectrometry in negative ion mode using an electrospray ionization (ESI) source.
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for F1P (e.g., m/z 259 -> m/z 97).
-
Quantify the F1P concentration by comparing the peak area to a standard curve prepared with known concentrations of F1P.
-
Signaling Pathways and Experimental Workflows
The accumulation of this compound triggers a cascade of intracellular events with significant clinical consequences.
Caption: Fructose metabolism and the pathological consequences of F1P accumulation.
Caption: Diagnostic workflow for HFI and fructose-related liver disease.
Conclusion
The correlation between elevated this compound levels and adverse clinical outcomes is well-established, particularly in the context of Hereditary Fructose Intolerance and increasingly in Non-alcoholic Fatty Liver Disease. The choice of diagnostic and measurement methodology depends on the specific clinical question, available resources, and the trade-off between invasiveness and analytical precision. Molecular genetic testing has emerged as the preferred non-invasive method for diagnosing HFI, while LC-MS/MS provides the most accurate quantification of F1P for research and potentially for monitoring disease progression in NAFLD. A thorough understanding of the underlying metabolic pathways and the appropriate application of these analytical techniques are crucial for advancing our knowledge and developing effective therapeutic strategies for these prevalent metabolic disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. books.rsc.org [books.rsc.org]
- 4. The Role of Fructose in Non-Alcoholic Steatohepatitis: Old Relationship and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Contribution of Dietary Fructose to Non-alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fructose and Sugar: A Major Mediator of Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fructose and Non-Alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fructose and NAFLD: The Multifaceted Aspects of Fructose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Fructose 1-Phosphate vs. Serum Fructose: A Comparative Guide to Biomarkers of Fructose Metabolism
In the landscape of metabolic research and drug development, the accurate assessment of fructose consumption and its metabolic consequences is paramount. While serum fructose has been a traditional marker, the intracellular metabolite, fructose 1-phosphate, is emerging as a potentially more direct and stable indicator of fructose influx and its downstream effects. This guide provides an objective comparison of this compound and serum fructose as biomarkers, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate marker for their studies.
At a Glance: this compound vs. Serum Fructose
| Feature | This compound | Serum Fructose |
| Metabolic Proximity | Direct intracellular product of fructose phosphorylation. | Represents circulating fructose available for tissue uptake. |
| Temporal Stability | Potentially more stable, reflecting cumulative fructose exposure over the lifespan of the cell (e.g., erythrocytes). | Highly dynamic, with rapid fluctuations following dietary intake. |
| Sample Type | Primarily intracellular (e.g., erythrocytes, liver biopsy). | Serum or plasma. |
| Invasiveness | Requires cell lysis; liver biopsy is highly invasive. Erythrocyte measurement is minimally invasive. | Minimally invasive (venipuncture). |
| Established Clinical Use | Primary biomarker for Hereditary Fructose Intolerance (HFI). | Investigated as a risk marker for metabolic syndrome, NAFLD, and type 2 diabetes. |
| Analytical Complexity | More complex, requiring specific enzymatic or LC-MS/MS methods for intracellular measurement. | Challenging due to low concentrations and interference from high glucose levels. |
The Metabolic Fate of Fructose: A Tale of Two Markers
Fructose metabolism is a critical pathway with significant implications for metabolic health. Understanding the positions of serum fructose and this compound within this pathway is key to appreciating their respective utilities as biomarkers.
Upon ingestion, fructose is absorbed from the small intestine and transported to the liver. In hepatocytes, the enzyme fructokinase (ketohexokinase) rapidly phosphorylates fructose to this compound (F1P).[1][2] This initial step traps fructose within the cell for further metabolism. F1P is then cleaved by aldolase B into glyceraldehyde and dihydroxyacetone phosphate, which can enter glycolysis, gluconeogenesis, or be used for de novo lipogenesis.[1][2]
Serum fructose, on the other hand, represents the portion of fructose that has been absorbed but not yet taken up and metabolized by tissues like the liver. Its levels can rise after a fructose-containing meal but are generally kept low due to efficient hepatic clearance.[3]
References
A Comparative Guide to the Hepatic Metabolome in Fructose-Induced Steatosis
For Researchers, Scientists, and Drug Development Professionals
Excessive fructose consumption is a significant contributor to the rising prevalence of non-alcoholic fatty liver disease (NAFLD). Understanding the precise metabolic shifts within the liver is critical for identifying novel therapeutic targets and developing effective interventions. This guide provides a comparative analysis of the hepatic metabolome in response to high-fructose diets, supported by experimental data from murine models.
Comparative Metabolomic Profiles: Fructose vs. Standard Diet
High-fructose feeding instigates a dramatic reprogramming of the hepatic metabolome, primarily channeling substrates towards lipid synthesis and altering amino acid and oxidative stress pathways. The following tables summarize key quantitative changes observed in the livers of C57BL/6J mice subjected to high-fructose diets compared to control (chow) diets.
Table 1: Comparison of Hepatic Fatty Acid Composition
This table presents the relative abundance of key fatty acid classes in liver tissue following a 12-week high-fructose (HFruct) diet compared to a standard chow diet. The data highlights a significant shift towards the accumulation of monounsaturated and saturated fats, hallmarks of steatosis.
| Fatty Acid Class | % of Total Fatty Acids (Chow Diet) | % of Total Fatty Acids (HFruct Diet) | Key Observations | Reference |
| Saturated Fatty Acids (SFA) | 33.51 ± 0.65 | 36.19 ± 0.87 | Modest increase, contributing to lipid droplet formation. | [1] |
| Monounsaturated Fatty Acids (MUFA) | 20.42 ± 0.98 | 32.09 ± 1.21 | Significant increase , indicating elevated de novo lipogenesis. | [1] |
| n-6 Polyunsaturated Fatty Acids (PUFA) | 26.85 ± 0.84 | 17.97 ± 0.95 | Significant decrease , suggesting altered inflammatory signaling. | [1] |
| n-3 Polyunsaturated Fatty Acids (PUFA) | 5.89 ± 0.21 | 3.68 ± 0.24 | Decrease, potentially impacting membrane fluidity and signaling. | [1] |
Data is represented as mean ± SEM.
Table 2: Alterations in Other Key Hepatic Metabolite Classes
While comprehensive quantitative tables for non-lipid metabolites are less common in single studies, consistent qualitative changes are reported across the literature. This table summarizes these widely observed alterations.
| Metabolite Class | Observed Change in Fructose Model | Implicated Metabolic Pathway | Potential Consequence |
| Amino Acids (e.g., Glutamic Acid) | Increased | Amino Acid Metabolism, TCA Cycle | Anaplerosis, altered energy metabolism.[2] |
| Acylcarnitines | Increased | Fatty Acid β-oxidation | Incomplete fatty acid oxidation, mitochondrial stress. |
| Uric Acid | Increased | Purine Catabolism | ATP depletion, oxidative stress, DNL activation.[3] |
| Glycolytic Intermediates | Increased | Glycolysis / Fructolysis | Substrate overload for lipogenesis.[4] |
| Glutathione (Oxidized form) | Increased | Oxidative Stress | Depletion of antioxidant capacity, cellular damage.[5] |
Key Metabolic Pathways in Fructose-Induced Steatosis
Fructose metabolism in the liver bypasses the main rate-limiting step of glycolysis, leading to a rapid and unregulated influx of carbon substrates into pathways of de novo lipogenesis (DNL).
The De Novo Lipogenesis (DNL) Pathway
Fructose is rapidly phosphorylated to fructose-1-phosphate, which is then cleaved into triose phosphates. These three-carbon molecules provide the backbone for both glycerol-3-phosphate (for triglyceride assembly) and acetyl-CoA (the building block for fatty acid synthesis).[6] This process is transcriptionally upregulated by key factors like ChREBP and SREBP-1c, which are activated by fructose metabolites.[1]
Caption: Fructose metabolism bypasses key glycolytic regulation, promoting De Novo Lipogenesis.
Experimental Methodologies
Reproducible and robust experimental design is fundamental to metabolomic analysis. The protocols outlined below are representative of methodologies used in recent studies of fructose-induced steatosis.
General Experimental Workflow
A typical metabolomics study involves several key stages, from animal model selection to data analysis and interpretation.
Caption: Standardized workflow for a liver metabolomics study in an animal model.
Key Experimental Protocols
1. Animal Model and Diet Intervention
-
Model: Male C57BL/6J mice, 6-8 weeks of age, are commonly used due to their susceptibility to diet-induced metabolic diseases.[1][2]
-
Acclimation: Animals are acclimated for at least one week with standard chow and water ad libitum.
-
Diet Groups: Mice are randomly assigned to a control group (standard chow diet) or a high-fructose group. The fructose is typically delivered as a 15-30% solution in the drinking water, with standard chow provided as solid food.[2]
-
Duration: Interventions typically last from 8 to 16 weeks to induce significant hepatic steatosis.[2]
2. Liver Tissue Collection and Preparation
-
Harvesting: Following the diet period, mice are fasted overnight. Livers are rapidly excised, rinsed with cold phosphate-buffered saline (PBS), blotted dry, and weighed.
-
Preservation: Tissue samples designated for metabolomics are immediately snap-frozen in liquid nitrogen and stored at -80°C until analysis to quench metabolic activity.
3. Hepatic Metabolite Extraction and Analysis (LC-MS based)
-
Homogenization: A precise weight of frozen liver tissue (e.g., 50 mg) is homogenized in an ice-cold extraction solvent, typically a methanol/water mixture (e.g., 80% methanol), often using bead beating.
-
Protein Precipitation: The homogenate is centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.
-
Extraction: The resulting supernatant containing the metabolites is carefully collected.
-
Sample Preparation: The extract is dried under vacuum (e.g., using a Speedvac) and then reconstituted in a suitable solvent (e.g., 50% methanol/water) for analysis.
-
LC-MS Analysis: Samples are analyzed using an ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). This allows for the separation and detection of a wide range of metabolites based on their physicochemical properties.
4. Data Processing and Analysis
-
Peak Detection: Raw data from the mass spectrometer is processed using software to detect and align metabolic features (peaks) across all samples.
-
Statistical Analysis: Multivariate statistical analyses, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), are employed to identify metabolites that differ significantly between the fructose and control groups.
-
Metabolite Identification: Significant features are putatively identified by matching their accurate mass and fragmentation patterns (MS/MS spectra) to metabolomics databases (e.g., KEGG, HMDB).
-
Pathway Analysis: Identified metabolites are mapped to metabolic pathways to understand the biological context of the observed changes.
Conclusion
Metabolomic profiling provides a powerful, systems-level view of the hepatic dysregulation caused by high-fructose diets. The data consistently demonstrates that fructose drives hepatic steatosis primarily by overwhelming the liver's metabolic capacity, forcing the conversion of excess carbohydrates into fat via de novo lipogenesis. Concurrently, shifts in amino acid metabolism and increased oxidative stress contribute to the progression of liver injury. These detailed metabolic insights are invaluable for drug development professionals seeking to identify and validate novel therapeutic targets to combat the growing epidemic of NAFLD.
References
- 1. researchgate.net [researchgate.net]
- 2. Liver Transcriptome and Gut Microbiome Analysis Reveals the Effects of High Fructose Corn Syrup in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenotypic and metabolomic characteristics of mouse models of metabolic associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A multidimensional metabolomics workflow to image biodistribution and evaluate pharmacodynamics in adult zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fructose drives de novo lipogenesis affecting metabolic health - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Fructose 1-Phosphate
For researchers, scientists, and drug development professionals, the safe handling of all laboratory reagents is of paramount importance to ensure personal safety and the integrity of experimental outcomes. This guide provides comprehensive, step-by-step procedural information for the safe handling, storage, and disposal of Fructose 1-phosphate. While this compound is not classified as a hazardous substance by all suppliers, it is prudent to adhere to standard laboratory safety protocols to minimize any potential risks.[1] Some safety data sheets (SDS) indicate that it may cause skin, eye, and respiratory irritation.[2]
Personal Protective Equipment (PPE)
A baseline of personal protective equipment should be worn at all times when handling this compound in a laboratory setting. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses or Goggles | Should comply with OSHA 29 CFR 1910.133 or European Standard EN166 to protect against dust and potential splashes.[3][4] |
| Hand Protection | Disposable Nitrile Gloves | Prevents direct skin contact. Gloves should be changed immediately if they become contaminated.[1][2] |
| Body Protection | Laboratory Coat | A standard lab coat is recommended to protect clothing from spills.[1][5] |
| Respiratory Protection | Dust Mask or Respirator | Recommended when handling the powder outside of a chemical fume hood or when there is a potential for dust generation.[4] |
Operational Plan: From Receipt to Disposal
A clear, procedural approach to handling this compound from the moment it is received to its final disposal is critical for maintaining a safe laboratory environment.
Upon receiving this compound, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] The container should be kept tightly closed to prevent contamination and absorption of moisture.
The following protocols provide detailed methodologies for common laboratory procedures involving this compound.
Protocol 1: Weighing this compound Powder
-
Preparation: Designate a clean and uncluttered workspace. Ensure a current Safety Data Sheet (SDS) for this compound is readily accessible. Don all required personal protective equipment (lab coat, safety glasses, and nitrile gloves).
-
Ventilation: Whenever possible, perform weighing operations within a chemical fume hood to minimize the risk of inhaling dust particles.[6]
-
Weighing:
-
Place a weigh boat on the analytical balance and tare the balance.
-
Using a clean spatula, carefully transfer the desired amount of this compound powder to the weigh boat. Avoid creating dust by handling the powder gently.
-
Once the desired mass is obtained, securely close the this compound container.
-
-
Cleanup: Clean the spatula and the weighing area. Dispose of the weigh boat in the appropriate waste container.
Protocol 2: Preparation of an Aqueous Solution
-
Preparation: Follow the same preparation steps as in Protocol 1.
-
Dissolving:
-
Transfer the weighed this compound powder into an appropriate glass beaker or flask.
-
Slowly add the desired solvent (e.g., deionized water) to the powder.
-
Stir the mixture gently with a magnetic stir bar or by swirling the flask until the powder is completely dissolved.
-
-
Labeling and Storage: Clearly label the container with the name of the solution, its concentration, the date of preparation, and your initials. Store the solution as required for your experiment, often refrigerated to maintain stability.
In the event of a spill, the following procedures should be followed:
Solid Spill:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Cleanup:
-
Wearing appropriate PPE, gently sweep or vacuum the spilled powder. Avoid actions that could create more dust.
-
Place the collected material into a sealed container for disposal.
-
-
Decontamination: Clean the spill area with a damp cloth or paper towel. Dispose of the cleaning materials in the designated waste container.
Liquid Spill (Solution):
-
Containment: For a small spill, absorb the liquid with an inert absorbent material such as vermiculite or sand.
-
Cleanup: Place the absorbent material into a sealed container for disposal.
-
Decontamination: Clean the spill area with soap and water.
Disposal Plan
The disposal of this compound and its containers must be carried out in accordance with institutional, local, state, and federal regulations. It is always best to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Dispose of as chemical waste through your institution's hazardous waste program. |
| Solutions of this compound | Depending on the solvent and concentration, it may be permissible to dispose of it down the drain with copious amounts of water. However, always check with your EHS office first. |
| Contaminated Labware (e.g., gloves, weigh boats) | Dispose of in the designated solid laboratory waste stream. |
| Empty Containers | Triple-rinse the container with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once clean, the container can often be recycled or disposed of as regular waste. Deface the label before disposal. |
Experimental Workflow and Logic Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
References
- 1. sfasu.edu [sfasu.edu]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 4. Laboratory Spill Response Procedures | YSU [ysu.edu]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
